Product packaging for 3',4'-Dichlorobiphenyl-3-carbaldehyde(Cat. No.:CAS No. 476490-05-8)

3',4'-Dichlorobiphenyl-3-carbaldehyde

Cat. No.: B1302698
CAS No.: 476490-05-8
M. Wt: 251.1 g/mol
InChI Key: IEQLUDRWODFAGL-UHFFFAOYSA-N
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Description

3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS 476490-05-8) is a biphenyl-based aldehyde of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the construction of more complex molecules, particularly in the research and development of active pharmaceutical ingredients (APIs). Its molecular formula is C 13 H 8 Cl 2 O, with a molecular weight of 251.11 g/mol [ citation:1 ]. A key area of application for this compound is in the development of novel therapeutics. Specifically, 3',4'-Dichlorobhenyl-3-carbaldehyde has been identified as a key intermediate in the synthesis of boron-containing compounds that act as potent inhibitors of arginase activity [ citation:3 ]. Arginase enzymes are implicated in a range of pathological states, including pulmonary hypertension, erectile dysfunction, atherosclerosis, and fibrosis, making this compound a valuable scaffold for drug discovery efforts [ citation:3 ]. Biphenyl derivatives, in general, are fundamental backbones in synthetic organic chemistry and are omnipresent in many marketed drugs due to their ability to impart desired pharmacological activities [ citation:5 ]. As a chemical reagent, its aldehyde group is electrophilic, making it amenable to various reactions such as nucleophilic addition, oxidation to carboxylic acids, or reduction to benzyl alcohol, which facilitates further functionalization [ citation:10 ]. The dichlorophenyl moiety can influence the compound's overall properties and reactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O B1302698 3',4'-Dichlorobiphenyl-3-carbaldehyde CAS No. 476490-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQLUDRWODFAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374193
Record name 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476490-05-8
Record name 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8). This compound is a notable intermediate in the synthesis of novel arginase inhibitors, which are under investigation for a variety of therapeutic applications. This document compiles available data on its chemical identity and reactivity, outlines a probable synthetic route, and discusses its relevance in the context of arginase inhibition. Due to the compound's primary role as a synthetic intermediate, publicly available, experimentally determined quantitative and spectroscopic data are limited. This guide addresses this gap by providing predicted data and outlining general experimental protocols.

Chemical Identity and Physical Properties

This compound is a biphenyl derivative characterized by two chlorine substituents on one phenyl ring and a carbaldehyde group on the other.[1]

PropertyValueSource
CAS Number 476490-05-8[1][2]
Molecular Formula C₁₃H₈Cl₂O[1][2]
Molecular Weight 251.11 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=ON/A
InChI Key IEQLUDRWODFAGL-UHFFFAOYSA-N[1]
Appearance Not explicitly reported; likely a solid at room temperature.N/A
Melting Point Data not available.N/A
Boiling Point Data not available.N/A
Solubility Data not available; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.N/A
pKa Data not available.N/A

Spectroscopic and Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. An aldehyde proton signal (singlet) between 9.5-10.5 ppm. The exact splitting patterns would depend on the coupling between adjacent protons on the phenyl rings.
¹³C NMR Aromatic carbon signals in the range of 120-150 ppm. A carbonyl carbon signal for the aldehyde group between 190-200 ppm.
Infrared (IR) Spectroscopy A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 250, with isotopic peaks at m/z 252 and 254 due to the two chlorine atoms. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and chlorine atoms.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

Two principal pathways can be envisioned for the synthesis of this compound:

  • Pathway A: Coupling of 3-formylphenylboronic acid with a 1,2-dichloro-4-halobenzene (e.g., 4-bromo-1,2-dichlorobenzene or 4-iodo-1,2-dichlorobenzene).

  • Pathway B: Coupling of (3,4-dichlorophenyl)boronic acid with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).

The following is a generalized experimental protocol based on standard Suzuki-Miyaura coupling procedures.

General Experimental Protocol (Illustrative)

Materials:

  • Aryl halide (e.g., 4-bromo-1,2-dichlorobenzene) (1.0 eq)

  • Arylboronic acid (e.g., 3-formylphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS, usually 4-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_reagents Reagents A 3-Formylphenylboronic Acid F Suzuki-Miyaura Coupling Reaction (Heat, Inert Atmosphere) A->F B 1,2-Dichloro-4-halobenzene B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Work-up (Extraction, Washing, Drying) F->G H Purification (Column Chromatography) G->H I This compound H->I

General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3',4'-dichlorobiphenyl-3-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[1]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-dichlorobiphenyl-3-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene.

Role in Arginase Inhibition

This compound serves as a crucial building block for the synthesis of more complex molecules that act as arginase inhibitors.[1] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] This reaction is a key step in the urea cycle.

In various pathological conditions, the upregulation of arginase can lead to a depletion of L-arginine. This is significant because L-arginine is also the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[3][4][5] Nitric oxide is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3]

By inhibiting arginase, the bioavailability of L-arginine for NOS is increased, leading to enhanced NO production. This mechanism is being explored for the treatment of various conditions, including:

  • Cardiovascular Diseases: Endothelial dysfunction, often characterized by reduced NO bioavailability, is a hallmark of conditions like hypertension and atherosclerosis.[4][5] Arginase inhibitors may help restore endothelial function.

  • Pulmonary Hypertension: Increased arginase activity is implicated in the pathogenesis of pulmonary hypertension.

  • Erectile Dysfunction: NO-mediated smooth muscle relaxation is essential for penile erection.

  • Neurodegenerative Diseases: Dysregulated NO signaling is associated with various neurological conditions.

Signaling Pathway of Arginase Inhibition

The following diagram illustrates the simplified signaling pathway affected by arginase and its inhibition.

G cluster_arginine L-Arginine Metabolism cluster_arginase_pathway Arginase Pathway cluster_nos_pathway NOS Pathway Arginine L-Arginine Arginase Arginase Arginine->Arginase NOS Nitric Oxide Synthase (NOS) Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation & Other Physiological Effects NO_Citrulline->Vasodilation Leads to Arginase_Inhibitor Arginase Inhibitor (derived from this compound) Arginase_Inhibitor->Arginase Inhibits

Simplified signaling pathway of arginase and its inhibition.

Safety and Handling

Specific toxicity data for this compound is not available. As with all chlorinated aromatic compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a valuable chemical intermediate, particularly in the development of arginase inhibitors. While detailed experimental data on its physical and spectroscopic properties are scarce, its synthesis via Suzuki-Miyaura coupling is well-established in principle. The significance of this compound lies in its role as a precursor to potential therapeutics for a range of diseases associated with endothelial dysfunction and impaired nitric oxide signaling. Further research into the properties and applications of this and related compounds is warranted.

References

An In-Depth Technical Guide to 3',4'-Dichlorobiphenyl-3-carbaldehyde: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dichlorobiphenyl-3-carbaldehyde, a key chemical intermediate in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, and established synthetic routes. A significant focus is placed on its application as a crucial building block in the development of potent arginase inhibitors, which are under investigation for a variety of therapeutic applications. Detailed experimental protocols for its synthesis and its utilization in the preparation of arginase inhibitors are provided, alongside a discussion of the relevant biological pathways.

Introduction

This compound is a biphenyl derivative of significant interest due to its utility as a versatile scaffold in the synthesis of complex organic molecules. Its structure, featuring a dichlorinated phenyl ring coupled with a benzaldehyde moiety, offers multiple reaction sites for further chemical modifications. This makes it a valuable precursor in the generation of diverse chemical libraries for drug discovery programs.

Notably, this compound has been identified as a critical intermediate in the synthesis of boron-containing molecules that exhibit potent inhibitory activity against arginase.[1] Arginase is an enzyme implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention. The ability to synthesize arginase inhibitors efficiently and with high purity is therefore of great importance to the drug development community.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Structure:

Canonical SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 476490-05-8
Molecular Formula C₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol [1]
Physical State Not explicitly found, likely a solid at room temperature.
Melting Point Data not available in searched results.
Boiling Point Data not available in searched results.
Solubility Data not available in searched results.
¹H NMR (CDCl₃) Predicted peaks would appear in the aromatic region (7.0-8.5 ppm) and a characteristic aldehyde proton singlet around 10.0 ppm. Specific data not found.
¹³C NMR (CDCl₃) Predicted peaks would include those for aromatic carbons (120-150 ppm) and a downfield aldehyde carbonyl carbon (around 190 ppm). Specific data not found.
InChI Key IEQLUDRWODFAGL-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For the synthesis of this compound, two primary pathways can be envisioned:

  • Coupling of 3-formylphenylboronic acid with a 1,2-dichloro-4-halobenzene.

  • Coupling of 3,4-dichlorophenylboronic acid with a 3-halobenzaldehyde.

Below is a representative experimental protocol based on the second pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 3,4-Dichlorophenylboronic acid

    • 3-Bromobenzaldehyde

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • 1-Propanol

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-dichlorophenylboronic acid (1.05 equivalents) and 3-bromobenzaldehyde (1.0 equivalent) in a mixture of 1-propanol and water.

    • Add sodium carbonate (2.0 equivalents) to the mixture.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.06 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (approximately 97-102 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. This method is also suitable for the synthesis of the target compound.

Experimental Protocol: Stille Coupling

  • Materials:

    • (3,4-Dichlorophenyl)trimethylstannane or (3,4-Dichlorophenyl)tributylstannane

    • 3-Bromobenzaldehyde

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Anhydrous toluene or THF

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzaldehyde (1.0 equivalent) and the organostannane reagent (1.1 equivalents).

    • Add anhydrous, degassed toluene or THF.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

    • Filter the mixture through a pad of celite and extract the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Application in the Synthesis of Arginase Inhibitors

This compound is a pivotal precursor for a class of boronic acid-based arginase inhibitors. The aldehyde functionality serves as a handle for further elaboration of the molecule to incorporate the necessary pharmacophoric features for arginase binding.

Experimental Protocol: Synthesis of a Boronic Acid Arginase Inhibitor Intermediate

This protocol outlines a general reductive amination followed by protection, which is a common step in the synthesis of these inhibitors.

  • Materials:

    • This compound

    • An appropriate amine (e.g., an amino acid ester)

    • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

    • Dichloroethane (DCE) or Methanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCE or methanol.

    • Add a few drops of acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) portion-wise.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate.

    • For subsequent steps, the secondary amine is often protected. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add triethylamine (1.5 equivalents) and Boc₂O (1.2 equivalents).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the protected intermediate by column chromatography. This intermediate can then be further modified to yield the final boronic acid inhibitor.

Signaling Pathways and Experimental Workflows

Arginase Inhibition Signaling Pathway

Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, more L-arginine is available for NOS to produce nitric oxide (NO), a critical signaling molecule in vasodilation and other physiological processes.

Arginase_Inhibition_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Hydrolysis NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Oxidation Vasodilation Vasodilation NO_Citrulline->Vasodilation Leads to Inhibitor Arginase Inhibitor (derived from 3',4'-Dichlorobiphenyl- 3-carbaldehyde) Inhibitor->Arginase

Caption: Arginase Inhibition and NO Production Pathway.

Synthetic Workflow via Suzuki Coupling

The following diagram illustrates a typical workflow for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Materials: - 3,4-Dichlorophenylboronic acid - 3-Bromobenzaldehyde Reaction Suzuki Coupling Reaction (Pd(OAc)₂, PPh₃, Na₂CO₃, Propanol/H₂O, Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product QC Quality Control (NMR, MS) Product->QC

Caption: Synthetic Workflow for this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its efficient synthesis via cross-coupling reactions and its role as a key precursor to potent arginase inhibitors highlight its importance for researchers and scientists in both academic and industrial settings. The protocols and information provided in this guide serve as a foundational resource for the synthesis and application of this important chemical entity.

References

An In-Depth Technical Guide to the Synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the biphenyl core. This document details two principal synthetic pathways, including reaction conditions, starting materials, and expected outcomes. Furthermore, it presents a generalized experimental protocol, purification techniques, and characterization data for the target compound. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently synthesize and utilize this important building block.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure, featuring a dichlorinated biphenyl backbone and a reactive aldehyde group, makes it a valuable precursor for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the preparation of potent arginase inhibitors, which are being investigated for the treatment of cardiovascular and fibrotic diseases. The efficient and scalable synthesis of this compound is therefore a critical aspect of advancing research in these therapeutic areas.

The Suzuki-Miyaura cross-coupling reaction stands out as the most prevalent and effective method for constructing the C-C bond between the two phenyl rings of the target molecule. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions, making it ideal for the synthesis of complex organic molecules.

This guide will explore the two primary Suzuki-Miyaura coupling strategies for the synthesis of this compound, providing detailed procedural insights and relevant data to facilitate its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction can be approached from two main retrosynthetic disconnections.

Pathway A: Coupling of 3-Formylphenylboronic Acid with a Dichlorohalobenzene

This pathway involves the reaction of commercially available 3-formylphenylboronic acid with a suitable 1,2-dichloro-4-halobenzene, typically 1,2-dichloro-4-iodobenzene, due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.

Pathway_A 3-Formylphenylboronic_Acid 3-Formylphenylboronic Acid Pd_Catalyst_Base Pd Catalyst, Base 3-Formylphenylboronic_Acid->Pd_Catalyst_Base 1,2-Dichloro-4-iodobenzene 1,2-Dichloro-4-iodobenzene 1,2-Dichloro-4-iodobenzene->Pd_Catalyst_Base Product This compound Pd_Catalyst_Base->Product

Caption: Pathway A for the synthesis of the target compound.

Pathway B: Coupling of 3,4-Dichlorophenylboronic Acid with a 3-Halobenzaldehyde

Alternatively, the target molecule can be synthesized by coupling 3,4-dichlorophenylboronic acid with a 3-halobenzaldehyde, such as 3-bromobenzaldehyde. This approach may be advantageous depending on the commercial availability and cost of the starting materials.

Pathway_B 3,4-Dichlorophenylboronic_Acid 3,4-Dichlorophenylboronic Acid Pd_Catalyst_Base Pd Catalyst, Base 3,4-Dichlorophenylboronic_Acid->Pd_Catalyst_Base 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde->Pd_Catalyst_Base Product This compound Pd_Catalyst_Base->Product

Caption: Pathway B for the synthesis of the target compound.

Data Presentation

The following tables summarize the key reagents and typical reaction parameters for the Suzuki-Miyaura synthesis of this compound.

Table 1: Starting Materials and Reagents

Compound NameRoleMolecular FormulaCAS Number
3-Formylphenylboronic AcidArylboronic AcidC₇H₇BO₃87199-16-4
1,2-Dichloro-4-iodobenzeneAryl HalideC₆H₃Cl₂I608-31-1
3,4-Dichlorophenylboronic AcidArylboronic AcidC₆H₅BCl₂O₂151169-75-4
3-BromobenzaldehydeAryl HalideC₇H₅BrO3132-99-8
Palladium CatalystCatalystVariesVaries
BaseBaseVariesVaries
SolventSolventVariesVaries

Table 2: Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical Value/Condition
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand
Base Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄)
Solvent System Toluene/Water, Dioxane/Water, Tetrahydrofuran (THF)/Water
Temperature 80-100 °C
Reaction Time 4-24 hours
Atmosphere Inert (Nitrogen or Argon)

A reported Suzuki-Miyaura coupling of a 3-iodo-o-carborane with 3-formylphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a toluene/methanol solvent system at 90°C afforded the corresponding product in 66% yield. This provides a relevant benchmark for the expected efficiency of Pathway A.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Experimental_Workflow Reaction_Setup Reaction Setup: - Charge flask with aryl halide, boronic acid, and base. - Add solvent and degas. Catalyst_Addition Catalyst Addition: - Add palladium catalyst under inert atmosphere. Reaction_Setup->Catalyst_Addition Reaction Reaction: - Heat the mixture to reflux (80-100°C). - Monitor by TLC or LC-MS. Catalyst_Addition->Reaction Workup Workup: - Cool to room temperature. - Dilute with organic solvent and wash with water/brine. Reaction->Workup Purification Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification

Caption: A generalized experimental workflow for the synthesis.

Materials and Equipment
  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Reagents
  • Aryl Halide (e.g., 1,2-dichloro-4-iodobenzene or 3-bromobenzaldehyde) (1.0 equiv)

  • Arylboronic Acid (e.g., 3-formylphenylboronic acid or 3,4-dichlorophenylboronic acid) (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or THF)

  • Deionized Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the organic solvent and deionized water (typically in a 4:1 to 10:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with an inert gas.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to a gentle reflux (80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol
CAS Number 476490-05-8
Appearance Expected to be a solid
¹H NMR (CDCl₃, predicted) δ 10.1 (s, 1H, -CHO), 7.5-8.2 (m, 7H, Ar-H)
¹³C NMR (CDCl₃, predicted) δ 192 (-CHO), 125-145 (Ar-C)
Mass Spectrometry (EI) m/z 250 (M⁺), characteristic isotopic pattern for two chlorine atoms

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By selecting the appropriate starting materials, catalyst, base, and solvent system, researchers can obtain this valuable intermediate in good yields. The detailed pathways and generalized experimental protocol provided in this guide serve as a solid foundation for the successful synthesis and subsequent application of this compound in the development of novel therapeutic agents. As with any chemical synthesis, optimization of the reaction conditions may be necessary to achieve the desired outcome in a specific laboratory setting.

An In-depth Technical Guide to 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a dichlorinated biphenyl backbone with a carbaldehyde group, makes it a valuable intermediate for the synthesis of more complex molecules, particularly novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role as a precursor in the development of arginase inhibitors.

Chemical Identity and Properties

The IUPAC name for this compound is This compound . It is also known by synonyms such as 3',4'-Dichloro-[1,1'-biphenyl]-3-carboxaldehyde.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some data is experimentally confirmed, other values are estimated based on computational models and data from structurally similar compounds due to the limited availability of published experimental data for this specific molecule.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 476490-05-8[1][2]
Molecular Formula C₁₃H₈Cl₂O[1][2]
Molecular Weight 251.11 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted). Insoluble in water (Predicted).N/A
Purity Typically >95% (Commercially available)[2]
InChI Key IEQLUDRWODFAGL-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-formylphenylboronic acid and 1,2-dichloro-4-iodobenzene.

Materials:

  • 3-formylphenylboronic acid

  • 1,2-dichloro-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.2 equivalents), 1,2-dichloro-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 3-formylphenylboronic_acid 3-formylphenylboronic acid Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) 3-formylphenylboronic_acid->Reaction 1,2-dichloro-4-iodobenzene 1,2-dichloro-4-iodobenzene 1,2-dichloro-4-iodobenzene->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂/PPh₃) Pd_catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Application in Drug Development: Arginase Inhibitors

A primary application of this compound is as a key building block in the synthesis of arginase inhibitors. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4][5] Elevated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, by depleting L-arginine, which is a substrate for nitric oxide synthase (NOS).[3][6][7] Inhibition of arginase can restore nitric oxide (NO) bioavailability and ameliorate disease symptoms.

Role in Arginase Inhibitor Synthesis

The carbaldehyde group of this compound serves as a reactive handle for further chemical transformations to construct the final arginase inhibitor molecules. For instance, it can undergo reductive amination or other carbon-carbon bond-forming reactions to append the necessary pharmacophoric features for potent arginase inhibition.

Signaling Pathway Implication: The Arginase-NOS Axis

The diagram below illustrates the interplay between arginase and nitric oxide synthase (NOS) and the therapeutic rationale for arginase inhibition.

G cluster_pathway Cellular L-Arginine Metabolism cluster_intervention Therapeutic Intervention L-Arginine L-Arginine Arginase Arginase (Upregulated in Disease) L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (eNOS/iNOS) L-Arginine->NOS Substrate L-Ornithine_Urea L-Ornithine + Urea Arginase->L-Ornithine_Urea Produces NO Nitric Oxide (NO) NOS->NO Produces Proliferation_Fibrosis Cell Proliferation & Collagen Synthesis L-Ornithine_Urea->Proliferation_Fibrosis Vasodilation_Immunity Vasodilation & Immune Response NO->Vasodilation_Immunity Arginase_Inhibitor Arginase Inhibitor (Derived from this compound) Arginase_Inhibitor->Arginase Inhibits

The Arginase-NOS signaling axis and the role of arginase inhibitors.

Conclusion

This compound is a crucial synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its efficient production. The primary utility of this compound lies in its role as a precursor to potent arginase inhibitors, which represent a promising therapeutic strategy for a range of diseases characterized by endothelial dysfunction and immune dysregulation. This guide provides foundational knowledge for researchers and drug development professionals working with this important chemical entity.

References

Physical and chemical properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a biphenyl backbone with chloro- and carbaldehyde functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and characterization.

Chemical and Physical Properties

A summary of the key identifying and physical properties of this compound is presented below. It is important to note that while some specific experimental data for this particular isomer are not widely published, the properties of related compounds and general chemical principles provide valuable estimations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 476490-05-8[1]
Molecular Formula C₁₃H₈Cl₂O[1]
Molecular Weight 251.11 g/mol [1]
Appearance Expected to be a solid at room temperature.Based on analogous compounds.
Melting Point Data not available.---
Boiling Point Data not available.---
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water.General solubility of polychlorinated biphenyls.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its functional groups: the aldehyde and the dichlorinated biphenyl core.

Aldehyde Group Reactivity

The aldehyde functional group is a primary site of reactivity, susceptible to both oxidation and reduction.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3',4'-Dichlorobiphenyl-3-carboxylic acid. This transformation can be achieved using various oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-Dichlorobiphenyl-3-yl)methanol.

Synthesis

The primary route for the synthesis of this compound involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the two phenyl rings.

Synthesis A 3-Formylphenylboronic Acid C Pd Catalyst Base A->C B 1,2-Dichloro-4-iodobenzene B->C D This compound C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol:

  • Reactant Preparation: In a reaction vessel, combine 3-formylphenylboronic acid (1.2 equivalents) and 1,2-dichloro-4-iodobenzene (1.0 equivalent).

  • Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Experimental_Workflow A Combine Reactants: 3-Formylphenylboronic Acid 1,2-Dichloro-4-iodobenzene B Add Solvent and Base A->B C Add Palladium Catalyst B->C D Heat to Reflux under Inert Atmosphere C->D E Monitor Reaction by TLC/GC-MS D->E F Cool to Room Temperature and Perform Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although specific spectra for this compound were not found, the expected spectral characteristics are described below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aldehydic proton (CHO): singlet, ~9.9-10.1 ppm. - Aromatic protons: complex multiplets in the range of ~7.4-8.0 ppm.
¹³C NMR - Carbonyl carbon (C=O): ~190-193 ppm. - Aromatic carbons: multiple signals between ~125-145 ppm.
FT-IR - C=O stretch (aldehyde): strong absorption band around 1700-1710 cm⁻¹. - C-H stretch (aromatic): ~3050-3100 cm⁻¹. - C-Cl stretch: ~1000-1100 cm⁻¹.
Mass Spec. - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (251.11). - Isotope peaks for two chlorine atoms (M+2, M+4). - Fragmentation peaks corresponding to the loss of CHO (M-29), Cl (M-35), and other fragments.

Signaling Pathways and Biological Relevance

This compound has been identified as a key intermediate in the synthesis of novel arginase inhibitors.[1] Arginase is an enzyme implicated in various physiological and pathological processes, including cardiovascular and immune functions. By serving as a building block for arginase inhibitors, this compound plays a crucial role in the development of potential therapeutics for diseases such as hypertension and cancer.

Signaling_Pathway A This compound B Chemical Synthesis A->B C Arginase Inhibitor B->C D Arginase Enzyme C->D Inhibits E Modulation of Physiological Pathways D->E Regulates F Therapeutic Applications E->F Leads to

Caption: Role in drug development.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. This guide has summarized its key physical and chemical properties, outlined a general synthetic approach, and highlighted its biological relevance. Further research to determine its precise physical constants and to develop optimized and detailed synthetic and purification protocols is warranted to facilitate its broader application in research and development.

References

Safety and Handling of 3',4'-Dichlorobiphenyl-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and regulations.

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a biphenyl-based aldehyde with the CAS Number 476490-05-8.[1][2][3][4] Its molecular formula is C₁₃H₈Cl₂O, and it has a molecular weight of 251.11 g/mol .[3] This compound serves as a key intermediate in organic synthesis, particularly in the development of novel therapeutics.[3] Given its structure, which includes a dichlorinated biphenyl core, this compound warrants careful handling due to potential health and environmental hazards. This guide provides a comprehensive overview of the known safety information, handling procedures, and toxicological considerations for this compound.

Hazard Identification and Classification

Hazard ClassGHS Hazard Statement
Skin SensitizationH317: May cause an allergic skin reaction.[2]
Eye IrritationH319: Causes serious eye irritation.[2]
Acute Toxicity (Inferred)May be harmful by ingestion and inhalation.[2]
Respiratory Irritation (Inferred)Material is irritating to mucous membranes and upper respiratory tract.[2]
Environmental Hazard (Inferred from PCBs)H410: Very toxic to aquatic life with long lasting effects.[3][5][6][7][8]
Carcinogenicity (Inferred from PCBs)Suspected of causing cancer.[9][10]
Organ Toxicity (Inferred from PCBs)May cause damage to organs through prolonged or repeated exposure.[3][5][6][7][8]

Note: The toxicological properties of this product have not been fully investigated.[2]

Physicochemical and Toxicological Data

Specific quantitative physicochemical and toxicological data for this compound are limited. The following tables summarize the available information and highlight the data gaps.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 476490-05-8[1][2][3][4]
Molecular Formula C₁₃H₈Cl₂O[3]
Molecular Weight 251.11 g/mol [1][3]
Appearance Not specified (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Vapor Pressure Data not available

Table 2: Toxicological Data

EndpointValueSpeciesRouteSource
LD₅₀ (Lethal Dose, 50%) Data not available
LC₅₀ (Lethal Concentration, 50%) Data not available
Skin Irritation/Sensitization May cause an allergic skin reaction.Dermal[2]
Eye Irritation Causes serious eye irritation.Ocular[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling particularly hazardous substances and polychlorinated biphenyls.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is essential for all manipulations of this compound.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the work area.

Handling and Storage
  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Use the smallest quantity of the chemical necessary for the experiment.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Waste Disposal
  • All waste containing this compound must be disposed of as hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Potential Toxicological Mechanism: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Dichlorinated biphenyls are known to exert their toxic effects through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][9][10][11] The binding of compounds like this compound to AhR can lead to a cascade of cellular events, including the altered expression of genes involved in metabolism and cellular stress responses.

AhR_Signaling_Pathway Ligand 3',4'-Dichlorobiphenyl- 3-carbaldehyde AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex Binds to AhR Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change Nuclear_AhR Nuclear AhR Activated_AhR->Nuclear_AhR Translocation AhR_ARNT AhR-ARNT Complex Nuclear_AhR->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induces Transcription Cellular_Effects Adverse Cellular Effects (Toxicity, Carcinogenesis) Target_Genes->Cellular_Effects Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for handling this compound in a research setting.

Safe_Handling_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experiment Execution cluster_cleanup 3. Post-Experiment cluster_emergency 4. Emergency Response A Review SDS and Literature B Conduct Risk Assessment A->B C Prepare SOP B->C D Assemble PPE and Spill Kit C->D E Don Appropriate PPE D->E F Work in Chemical Fume Hood E->F G Handle Compound Carefully F->G H Label all Containers G->H M Spill or Exposure Occurs G->M I Decontaminate Work Area H->I J Segregate and Store Hazardous Waste I->J K Remove and Dispose of PPE Properly J->K L Wash Hands Thoroughly K->L N Follow First Aid and Spill Procedures M->N O Notify Supervisor and EHS N->O

Caption: Safe Handling Workflow for Hazardous Chemicals.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While specific toxicological data is lacking, its chemical structure suggests potential for significant health and environmental hazards. By adhering to the stringent safety protocols outlined in this guide, including the use of appropriate personal protective equipment, engineering controls, and emergency preparedness, researchers can minimize the risks associated with its use. A thorough understanding of its potential toxicological mechanisms, such as the activation of the aryl hydrocarbon receptor, further underscores the importance of a cautious and well-planned experimental approach.

References

Core Mechanism of Action of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound featuring a dichlorinated biphenyl core and a reactive aldehyde functional group. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its structural components provide a strong basis for postulating its primary mechanisms of action. This guide synthesizes information from structurally related compounds to propose two principal, and not mutually exclusive, biological pathways through which this molecule likely exerts its effects:

  • Aryl Hydrocarbon Receptor (AhR) Activation: The dichlorobiphenyl scaffold is structurally similar to "dioxin-like" polychlorinated biphenyls (PCBs), which are known agonists of the Aryl Hydrocarbon Receptor. Activation of this ligand-dependent transcription factor can lead to significant changes in gene expression, including the induction of xenobiotic-metabolizing enzymes.

  • Interaction with Aldo-Keto Reductases (AKRs): The presence of a carbaldehyde group makes the compound a potential substrate or inhibitor for the Aldo-Keto Reductase superfamily. A key member, AKR1B10, is frequently overexpressed in various cancers and contributes to chemotherapy resistance, making it a critical target for investigation.

This document provides a detailed examination of these two potential mechanisms, including relevant signaling pathways, quantitative data from analogous compounds, and comprehensive experimental protocols to facilitate further research.

Proposed Mechanism of Action 1: Aryl Hydrocarbon Receptor (AhR) Activation

The core structure of this compound is analogous to polychlorinated biphenyls (PCBs), a class of compounds known to exert significant biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3]

Background and Rationale

The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, most notably those involved in metabolizing foreign chemicals, such as the cytochrome P450 family (e.g., CYP1A1).[1][4] The potency of PCBs as AhR agonists is highly dependent on their structure, specifically the pattern of chlorine substitution. Compounds with chlorine atoms in the meta (3, 3', 5, 5') and para (4, 4') positions, and with few or no substitutions at the ortho (2, 2', 6, 6') positions, can adopt a planar or "coplanar" conformation.[1][2][5] This planarity is a key requirement for high-affinity binding to the AhR.[1]

This compound, with substitutions at the 3' and 4' positions, fits the profile of a "dioxin-like" compound and is therefore hypothesized to be an AhR agonist. Upon binding, it would initiate the signaling cascade detailed below.

Signaling Pathway

The activation of the AhR pathway proceeds as follows:

  • Ligand Binding: The compound, being lipophilic, diffuses across the cell membrane and binds to the AhR, which resides in the cytoplasm in a complex with chaperone proteins like Hsp90.

  • Nuclear Translocation: Ligand binding induces a conformational change, exposing a nuclear localization signal. The ligand-AhR complex then translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperones and dimerizes with the AhR Nuclear Translocator (ARNT).

  • Gene Transcription: This newly formed AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) located in the promoter regions of target genes.[6]

  • Biological Response: Binding to DREs initiates the transcription of downstream genes, such as CYP1A1, leading to increased protein expression and a subsequent cellular response.[4][7]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3',4'-Dichlorobiphenyl- 3-carbaldehyde AhR_Complex AhR-Hsp90 Complex Ligand->AhR_Complex Binding Activated_AhR Activated Ligand-AhR Complex AhR_Complex->Activated_AhR Conformational Change AhR_ARNT AhR/ARNT Heterodimer Activated_AhR->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds to mRNA mRNA (e.g., CYP1A1) DRE->mRNA Initiates Transcription Response Biological Response (Enzyme Induction) mRNA->Response

Figure 1: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Data Presentation: AhR Activation by Analogous Compounds

While specific data for this compound is unavailable, the table below presents EC50 values for AHH (Aryl Hydrocarbon Hydroxylase, a CYP1A1-mediated activity) induction in rat hepatoma H-4-II-E cells by structurally related PCBs. This provides a quantitative context for the potential potency of the target compound.

CompoundStructureEC50 (M) for AHH InductionReference
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)Coplanar4.8 x 10-9[2],[5]
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)Coplanar6.6 x 10-11[2],[5]
2,3',4,4',5-Pentachlorobiphenyl (PCB 118)Mono-ortho1.1 x 10-7[2],[5]
2,3,3',4,4'-Pentachlorobiphenyl (PCB 105)Mono-ortho1.2 x 10-7[2],[5]
Experimental Protocol: AhR Luciferase Reporter Assay

This protocol describes a common method to quantify the activation of the AhR signaling pathway by a test compound.[6][8][9][10]

1. Objective: To determine if this compound can act as an agonist for the Aryl Hydrocarbon Receptor.

2. Materials:

  • H4IIE-luc cells (Rat hepatoma cells stably transfected with a DRE-driven luciferase reporter plasmid).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound (test compound).

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

  • DMSO (vehicle control).

  • 96-well cell culture plates (white, clear-bottom for microscopy).

  • Luciferase Assay Reagent (e.g., Promega ONE-Glo™).

  • Luminometer plate reader.

3. Procedure:

  • Cell Seeding: Plate H4IIE-luc cells in a white, 96-well plate at a density of 2 x 104 cells per well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and TCDD in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) of the test compound and TCDD in culture medium. The final DMSO concentration in all wells should not exceed 0.1%.

  • Cell Treatment: After 24 hours, remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound, positive control (TCDD), or vehicle control (0.1% DMSO). Include a "medium only" blank.

  • Incubation: Return the plate to the incubator for another 24 hours.

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Place the plate on an orbital shaker for 5 minutes to ensure complete cell lysis.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other readings.

    • Normalize the data by expressing the results as "Fold Activation" relative to the vehicle control (Luminescencesample / Luminescencevehicle).

    • Plot the fold activation against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Proposed Mechanism of Action 2: Interaction with Aldo-Keto Reductases (AKRs)

The carbaldehyde moiety of this compound makes it a potential substrate or inhibitor of the Aldo-Keto Reductase (AKR) enzyme superfamily.[11][12] AKRs are NADPH-dependent oxidoreductases that convert carbonyl compounds into their corresponding alcohols, playing a vital role in detoxification and cellular metabolism.[12]

Background and Rationale

AKR1B10, in particular, has garnered significant attention as it is overexpressed in numerous cancers (including liver, lung, and breast) and is associated with resistance to chemotherapy by detoxifying carbonyl-containing anticancer drugs.[13][14][15][16] Therefore, inhibiting AKR1B10 is a promising strategy for cancer therapy. Given its aldehyde group, this compound could interact with the active site of AKR1B10 in one of two ways:

  • As a substrate: The enzyme could reduce the aldehyde to the corresponding alcohol, (3',4'-Dichlorobiphenyl-3-yl)methanol, potentially as a detoxification mechanism.

  • As an inhibitor: The compound could bind to the active site and prevent the enzyme from processing its natural or drug-related substrates.

Catalytic Cycle

The general mechanism for AKRs involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl carbon of the substrate.

  • Cofactor Binding: The enzyme first binds the NADPH cofactor.

  • Substrate Binding: The aldehyde-containing substrate then enters the active site.

  • Hydride Transfer: A hydride ion is transferred from the C4 position of the NADPH nicotinamide ring to the electrophilic carbonyl carbon of the aldehyde. A conserved tyrosine residue in the active site acts as a general acid, protonating the carbonyl oxygen.

  • Product Release: The resulting alcohol product and the oxidized cofactor (NADP+) are released from the enzyme, which is then ready for another catalytic cycle.

AKR_Catalytic_Cycle E AKR Enzyme (E) E_NADPH E-NADPH E->E_NADPH 1. Binds E_NADPH_S E-NADPH-Substrate E_NADPH->E_NADPH_S 2. Binds E_NADP_P E-NADP+-Product E_NADPH_S->E_NADP_P 3. Hydride Transfer (Catalysis) E_NADP_P->E 4. Release Product Alcohol (P) E_NADP_P->Product NADP NADP+ E_NADP_P->NADP NADPH NADPH NADPH->E_NADPH Substrate Aldehyde (S) Substrate->E_NADPH_S Experimental_Workflow start Start: This compound assay1 Primary Screen: AhR Luciferase Reporter Assay start->assay1 decision1 AhR Agonist Activity? assay1->decision1 path1_yes Yes: Potent Agonist (Low EC50) decision1->path1_yes Yes path1_no No / Weak Activity decision1->path1_no No conclusion Conclusion: Characterize Primary Mechanism(s) path1_yes->conclusion assay2 Secondary Screen: AKR1B10 Inhibition Assay path1_no->assay2 decision2 AKR1B10 Inhibition? assay2->decision2 path2_yes Yes: Potent Inhibitor (Low IC50) decision2->path2_yes Yes path2_no No / Weak Activity decision2->path2_no No path2_yes->conclusion path2_no->conclusion

References

Environmental sources of 3',3'-dichlorobiphenyl (PCB 11).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Sources of 3',3'-Dichlorobiphenyl (PCB 11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dichlorobiphenyl (PCB 11) is a non-Aroclor polychlorinated biphenyl (PCB) congener that has become a significant environmental contaminant. Unlike legacy PCBs, which were intentionally produced as commercial mixtures (e.g., Aroclors), PCB 11 is primarily generated as an unintentional byproduct in various industrial processes. Its ubiquitous presence in air, water, sediment, and biota poses a challenge to achieving water quality standards for total PCBs. This technical guide provides a comprehensive overview of the known environmental sources of PCB 11, presents quantitative data from various studies, details common experimental protocols for its detection, and illustrates key pathways and workflows through diagrams.

Primary Environmental Source: Diarylide Pigment Production

The most significant and well-documented source of PCB 11 is its inadvertent formation during the manufacturing of diarylide yellow pigments.[1][2][3] These pigments are widely used in a variety of applications, including printing inks, paints, textiles, paper products, and plastics.[4][5][6][7]

The synthesis of diarylide pigments often involves 3,3'-dichlorobenzidine as a starting material. During the production process, a small fraction of this precursor can undergo a side reaction, leading to the formation of PCB 11 and other PCB congeners.[3][8] Consequently, products colored with these pigments become a primary vector for the release of PCB 11 into the environment.

Consumer Goods as a Dispersion Pathway

Numerous studies have detected PCB 11 in a range of consumer products, highlighting their role in its widespread environmental distribution.[9][10][11] Once these products are used and discarded, they can enter waste streams, including wastewater treatment plants and landfills, leading to the contamination of various environmental compartments.[4][12]

Secondary and Potential Environmental Sources

While diarylide pigment production is the primary source, other pathways may contribute to the environmental burden of PCB 11.

Photochemical Dechlorination of Higher PCBs

The breakdown of more highly chlorinated PCB congeners through photochemical dechlorination can also generate PCB 11.[1][12] For instance, studies have shown that PCB 40 and PCB 52 can photodegrade to form PCB 11.[1] Similarly, the photolysis of Aroclor 1254 has been observed to produce lower chlorinated congeners, including PCB 11.[1]

Incineration

Incineration of waste materials containing PCBs has been identified as a potential source of mono- and dichlorobiphenyls, including PCB 11.[12] The composition of flue gases from incinerators can be influenced by combustion temperatures and the nature of the waste material.[12]

Other Industrial Processes

The synthesis of titanium dioxide has also been noted as a process that can inadvertently produce highly chlorinated PCBs, while less chlorinated congeners like PCB 11 are associated with dye production.[5] The presence of PCB 11 has also been linked to waste from paint and pigment manufacturing facilities.[8]

Quantitative Data on PCB 11 in Environmental Matrices and Consumer Products

The following tables summarize quantitative data on PCB 11 concentrations found in various consumer goods and environmental samples from published studies.

Table 1: Concentration of PCB 11 in Consumer Goods

Sample TypeConcentration (ng/g)Reference
Color Glossy Magazine (A)4.5[4]
Color Glossy Magazine (B)3.3[4]
Color Newspaper (A)6.8[4]
Color Newspaper (B)5.7[4]
Yellow Cereal Box (A)28[4]
Yellow Cereal Box (B)12[4]
Yellow Plastic Bag (A)3.4[4]
Yellow Plastic Bag (B)38[4]
Yellow Sticky Note (A)0.82[4]
Yellow Sticky Note (B)0.11[4]
Craft Foam Sheet>800[9]
Various Consumer Products (4 out of 14 tested)41 - 168[13]

Table 2: Estimated Loads of PCB 11 in Waterways

WaterwayEstimated Load ( kg/year )Reference
New York/New Jersey Harbor~100 (from two plants)
Delaware RiverExceeds TMDL for sum of PCBs by nearly a factor of 2[2][11]

Experimental Protocols for PCB 11 Analysis

The accurate detection and quantification of PCB 11 in environmental and product samples are critical for research and regulatory purposes. Standard methods often involve gas chromatography coupled with mass spectrometry.

Sample Preparation

A general workflow for sample preparation for PCB analysis is as follows:

  • Extraction: PCBs are extracted from the sample matrix using techniques such as Soxhlet extraction, solid-phase extraction (SPE), or liquid-liquid extraction.[14][15]

  • Cleanup: The extract is then cleaned to remove interfering compounds. This is often achieved using column chromatography with materials like silica gel or alumina.[14]

  • Concentration: The cleaned extract is concentrated to a small volume before analysis.[5]

Analytical Instrumentation and Methods

Several EPA methods are commonly adapted for the analysis of PCB congeners, including PCB 11:

  • EPA Method 1668C: This is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners in various matrices.[14][16]

  • EPA Method 8082A: This method uses gas chromatography with an electron capture detector (GC-ECD) or an electrolytic conductivity detector for the determination of PCBs as Aroclors or individual congeners.[16][17]

  • EPA Method 608.3: This method is approved for the analysis of PCB Aroclors in wastewater using gas chromatography with a halogen-specific detector.[16]

Modern approaches often utilize gas chromatography-tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity.[15][18]

Visualizations

PCB11_Formation_Pathway Dichlorobenzidine 3,3'-Dichlorobenzidine (Pigment Precursor) Pigment_Production Diarylide Yellow Pigment Synthesis Dichlorobenzidine->Pigment_Production Side_Reaction Inadvertent Side Reaction Pigment_Production->Side_Reaction generates Consumer_Products Consumer Products (Inks, Paints, Plastics) Pigment_Production->Consumer_Products used in PCB11 3',3'-Dichlorobiphenyl (PCB 11) Side_Reaction->PCB11 forms PCB11->Consumer_Products contaminates Environment Environmental Release (Air, Water, Soil) Consumer_Products->Environment leads to

Caption: Formation and release pathway of PCB 11 from diarylide pigment production.

PCB11_Analysis_Workflow Sample_Collection Sample Collection (Water, Soil, Product) Extraction Extraction (e.g., Soxhlet, SPE) Sample_Collection->Extraction Cleanup Extract Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-MS/MS) Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for the analysis of PCB 11.

References

Toxicological Profile of Dichlorobiphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for dichlorobiphenyl (DCB) compounds. Dichlorobiphenyls are a subgroup of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their environmental persistence and adverse health effects. This document summarizes key toxicological endpoints, details the underlying mechanisms of action, and outlines typical experimental protocols used in the assessment of these compounds.

Quantitative Toxicological Data

The toxicity of dichlorobiphenyl congeners varies depending on the position of the chlorine atoms. The following tables summarize acute toxicity (LD50) data, as well as No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from various studies.

Table 1: Acute Oral and Intraperitoneal Toxicity (LD50) of Dichlorobiphenyl Congeners

CompoundCAS NumberTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference
2,2'-Dichlorobiphenyl13029-08-8RatOral1010[1][2]
2,2'-Dichlorobiphenyl13029-08-8MouseIntraperitoneal880[1][2]
4,4'-Dichlorobiphenyl2050-68-2RatOral1010[3]
4,4'-Dichlorobiphenyl2050-68-2MouseIntraperitoneal880[3]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Dichlorinated Biphenyls and Related Compounds

Compound/MixtureTest SpeciesExposure RouteDurationEndpointNOAELLOAELReference
para-DichlorobenzeneRatInhalation2-generationReproductive Toxicity150 ppm450 ppm[1]
para-DichlorobenzeneRatInhalation2-generationOffspring Toxicity150 ppm450 ppm[1]
Commercial PCB MixturesRodentsOralVariousDevelopmental DelaysNot Identified0.25 mg/kg/day[4]
Commercial PCB MixturesNonhuman PrimatesOralVariousPostnatal Skin HyperpigmentationNot Identified0.008 mg/kg/day[4]
2,4-Dichlorophenoxyacetic acidRatOralAcuteNeurotoxicity67 mg/kg/day227 mg/kg/day[5]
Analogue SubstanceRatOral90-dayHematological Effects10 mg/kg/day50 mg/kg/day[6]
AtrazineRatOralIntermediateEndocrine Disruption-6.9 mg/kg/day[7]

Note: Data for specific dichlorobiphenyl congeners on non-lethal endpoints are limited in the readily available literature. The table includes data on related compounds to provide context for potential toxicological thresholds.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of dichlorobiphenyls is primarily mediated through their interaction with cellular signaling pathways. The mechanisms differ between dioxin-like and non-dioxin-like congeners.

Dioxin-Like Dichlorobiphenyls: The Aryl Hydrocarbon Receptor (AhR) Pathway

Coplanar or "dioxin-like" PCBs, which have no or one chlorine atom in the ortho position, can bind to and activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This initiates a cascade of events leading to the expression of various genes, including those involved in xenobiotic metabolism, and is believed to be the primary mechanism for many of the toxic effects of these compounds.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCB Dichlorobiphenyl (Dioxin-like) AhR_complex AhR-Hsp90-AIP-p23 Complex DCB->AhR_complex Binding AhR AhR AhR_complex->AhR Conformational Change & Dissociation ARNT ARNT AhR->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT cluster_nucleus cluster_nucleus AhR->cluster_nucleus Translocation ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Expression Altered Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Gene_Expression Transcription Toxicity Toxic Effects Gene_Expression->Toxicity

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Non-Dioxin-Like Dichlorobiphenyls: Alternative Signaling Pathways

Non-dioxin-like PCBs, which have two or more chlorine atoms in the ortho positions, do not bind effectively to the AhR. Their toxicity is mediated through other mechanisms, including the disruption of intracellular calcium signaling and activation of other receptors.

One key mechanism involves the inhibition of store-operated calcium entry (SOCE), which is crucial for G-protein coupled receptor (GPCR) mediated signaling.

NDL_PCB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates SOC Store-Operated Ca2+ Channel Ca_influx Ca2+ Influx SOC->Ca_influx NDL_PCB Non-Dioxin-Like Dichlorobiphenyl NDL_PCB->SOC Inhibits ER ER Ca2+ Store IP3->ER Binds to Receptor Ca_release Ca2+ Release Ca_release->SOC Activates Ca_signal Altered Ca2+ Signaling Ca_influx->Ca_signal ER->Ca_release Depletion

Inhibition of SOCE by Non-Dioxin-Like PCBs

Experimental Protocols

The toxicological data presented in this guide are derived from studies that generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of typical experimental protocols for acute oral and subchronic dermal toxicity studies.

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single oral dose by gavage. The volume administered is kept low, and an appropriate vehicle (e.g., corn oil) may be used if the substance is not administered neat.

  • Procedure: A stepwise procedure is used, with a group of three animals per step. The starting dose is selected based on available information. The outcome of each step (mortality or survival) determines the next step:

    • If mortality occurs, the dose for the next group is lowered.

    • If no mortality occurs, the dose for the next group is increased.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Subchronic Dermal Toxicity (OECD 411)

This study provides information on the toxic effects of repeated dermal exposure to a substance over a 90-day period.

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used. At least 10 animals of each sex are used per dose group.

  • Dose Application: The test substance is applied to a shaved area of the back. The application site should be approximately 10% of the total body surface area. The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape, usually for a 6-hour period each day.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should elicit toxic effects but not cause death or severe suffering. The lowest dose should not produce any evidence of toxicity.

  • Observations:

    • Clinical Observations: Animals are observed daily for signs of toxicity. The application site is examined for erythema, edema, and other dermal reactions.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.

    • Urinalysis: Conducted at the termination of the study.

  • Pathology: All animals are subjected to a full gross necropsy at the end of the study. Histopathological examination is performed on the skin and other major organs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo toxicology study, from the initial planning stages to the final report.

Experimental_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Post-Life & Data Analysis cluster_reporting Phase 4: Reporting protocol_dev Protocol Development (Objectives, Methods, Endpoints) animal_acq Animal Acquisition & Acclimation protocol_dev->animal_acq dose_prep Test Substance Preparation & Analysis protocol_dev->dose_prep dosing Dose Administration animal_acq->dosing dose_prep->dosing observation Clinical Observation (Mortality, Signs, Body Weight) dosing->observation sample_collection Biological Sample Collection (Blood, Urine) observation->sample_collection necropsy Necropsy & Histopathology observation->necropsy bioanalysis Sample Analysis (Hematology, Clinical Chemistry) sample_collection->bioanalysis data_analysis Statistical Analysis (LD50, NOAEL, LOAEL) necropsy->data_analysis bioanalysis->data_analysis report Final Study Report data_analysis->report

Generic Workflow for an In Vivo Toxicology Study

This guide serves as a foundational resource for understanding the toxicology of dichlorobiphenyl compounds. For more detailed information on specific congeners or experimental outcomes, consulting the primary literature is recommended.

References

3',4'-Dichlorobiphenyl-3-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3',4'-Dichlorobiphenyl-3-carbaldehyde

Abstract

This compound is a polychlorinated biphenyl (PCB) derivative containing an aldehyde functional group. This document provides a comprehensive overview of its chemical synthesis, physicochemical properties, and potential biological activities, with a focus on its interaction with aldehyde dehydrogenase. The information is intended for researchers, scientists, and professionals in the field of drug development and environmental science.

Chemical Properties and Synthesis

This compound belongs to the class of polychlorinated biphenyls, which are recognized as persistent organic pollutants. The presence of the aldehyde group, however, provides a site for further chemical reactions and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C13H8Cl2OPubChem
Molecular Weight 251.11 g/mol PubChem
Appearance White to off-white solidGeneric
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents like DMSO and DMFGeneric
Synthesis

The synthesis of this compound can be achieved via a Suzuki coupling reaction. This common cross-coupling method involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

A plausible synthetic route involves the coupling of 3-formylphenylboronic acid with 1-bromo-3,4-dichlorobenzene.

Materials:

  • 3-formylphenylboronic acid

  • 1-bromo-3,4-dichlorobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 1-bromo-3,4-dichlorobenzene (1.0 equivalent) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Spectroscopic Data

Spectroscopy Expected Chemical Shift/Peak
¹H NMR Aromatic protons (7.0-8.5 ppm), Aldehyde proton (9.5-10.5 ppm)
¹³C NMR Aromatic carbons (120-150 ppm), Aldehyde carbonyl carbon (190-200 ppm)
IR C=O stretch (aldehyde) ~1700 cm⁻¹, C-Cl stretch ~700-800 cm⁻¹
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 250/252/254 (isotopic pattern for 2 Cl atoms)

Biological Activity and Potential Signaling Pathways

The aldehyde functional group in this compound makes it a potential substrate or inhibitor for enzymes that metabolize aldehydes, such as aldehyde dehydrogenases (ALDHs). Aldehydic products of lipid peroxidation are known to inhibit ALDHs.

Proposed Mechanism: Inhibition of Aldehyde Dehydrogenase

Aldehyde dehydrogenases are a family of enzymes crucial for detoxifying both endogenous and exogenous aldehydes. Inhibition of ALDH can lead to the accumulation of toxic aldehydes, contributing to cellular stress and damage. The proposed interaction of this compound with ALDH is depicted in the following diagram.

ALDH_Inhibition cluster_cellular_environment Cellular Environment 3_4_DCB_aldehyde 3',4'-Dichlorobiphenyl- 3-carbaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Inhibited Enzyme 3_4_DCB_aldehyde->ALDH Inhibition Detoxification Detoxification ALDH->Detoxification Toxic_Aldehydes Endogenous/Exogenous Toxic Aldehydes Toxic_Aldehydes->ALDH Metabolism Cellular_Stress Increased Cellular Stress & Damage

Caption: Proposed inhibitory action of this compound on ALDH.

Experimental Workflow for Assessing ALDH Inhibition

To validate the hypothesis of ALDH inhibition, a standard biochemical assay can be performed. The workflow for such an experiment is outlined below.

ALDH_Assay_Workflow cluster_workflow ALDH Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents (ALDH enzyme, NAD⁺, Aldehyde substrate, Test compound) Incubate 2. Incubate ALDH with This compound Prepare_Reagents->Incubate Initiate_Reaction 3. Initiate Reaction (Add aldehyde substrate) Incubate->Initiate_Reaction Measure_Activity 4. Measure NADH production (Spectrophotometrically at 340 nm) Initiate_Reaction->Measure_Activity Analyze_Data 5. Analyze Data (Calculate IC₅₀) Measure_Activity->Analyze_Data

Caption: Experimental workflow for determining ALDH inhibition.

Conclusion

This compound is a synthetic compound with potential for further chemical derivatization and biological investigation. Its synthesis can be readily achieved through established methods like the Suzuki coupling. The presence of the aldehyde moiety suggests a potential for interaction with aldehyde-metabolizing enzymes, such as aldehyde dehydrogenase, which warrants further investigation to understand its toxicological profile and potential as a modulator of this enzyme family. The experimental protocols and workflows provided herein offer a foundation for future research into this compound.

An In-depth Technical Guide to the Discovery and History of Dichlorobiphenyl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobiphenyl aldehydes, a subclass of polychlorinated biphenyls (PCBs), represent a unique and emerging area of study in environmental science and toxicology. Unlike their parent PCB compounds, which were widely used in industrial applications, dichlorobiphenyls are often unintentional byproducts, notably from pigment production. The addition of an aldehyde functional group introduces a reactive moiety that can significantly alter their biological activity, leading to interactions with various cellular pathways. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological effects of dichlorobiphenyl aldehydes, with a focus on their potential as modulators of enzymatic activity and inducers of oxidative stress. Detailed experimental protocols and quantitative data are presented to support further research and development in this field.

Discovery and History

The history of dichlorobiphenyl aldehydes is intrinsically linked to the broader history of polychlorinated biphenyls (PCBs). PCBs were first synthesized in 1881, with large-scale commercial production beginning in 1929 by the Swann Chemical Company, later acquired by Monsanto.[1] These compounds were valued for their chemical stability, non-flammability, and electrical insulating properties, leading to their widespread use in transformers, capacitors, and other industrial applications.[1]

While the majority of commercially produced PCBs were complex mixtures of congeners, specific dichlorobiphenyls have been identified as unintentional byproducts of other chemical manufacturing processes. Notably, 3,3'-dichlorobiphenyl (PCB 11) has been recognized as a byproduct of diarylide yellow pigment production since at least the 1970s.[2] This has led to its ubiquitous presence in the environment, independent of the historical use of commercial PCB mixtures.

The introduction of an aldehyde functional group to the dichlorobiphenyl scaffold is a more recent area of investigation. These compounds are not known to be significant environmental contaminants themselves but are of interest as synthetic intermediates and potential biologically active molecules. For instance, 3',4'-Dichlorobiphenyl-3-carbaldehyde has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly as a building block for arginase inhibitors.[3] The specific historical details of the first synthesis and characterization of dichlorobiphenyl aldehydes are not well-documented in readily available literature, suggesting they have primarily been synthesized on a smaller, research-oriented scale rather than for large-scale industrial purposes.

Synthesis of Dichlorobiphenyl Aldehydes

The synthesis of dichlorobiphenyl aldehydes typically involves two key steps: the formation of the dichlorobiphenyl backbone and the introduction of the aldehyde functional group.

Formation of the Dichlorobiphenyl Core

Several cross-coupling reactions are suitable for the synthesis of the biphenyl core.

  • Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming carbon-carbon bonds. It involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of a dichlorobiphenyl, this could involve coupling a dichlorophenylboronic acid with a bromo- or iodobenzene, or vice versa. The reaction conditions are generally mild and tolerant of a wide range of functional groups.[4][5][6]

  • Gomberg-Bachmann Reaction: This reaction involves the diazotization of an aniline derivative, followed by its reaction with an aromatic substrate in the presence of a base. While it is a classical method for biaryl synthesis, it can suffer from low yields and the formation of side products.[2][7][8]

Introduction of the Aldehyde Group

Once the dichlorobiphenyl scaffold is in place, the aldehyde can be introduced through various formylation reactions or by the oxidation of a corresponding alcohol.

  • Formylation Reactions: Direct formylation of the dichlorobiphenyl ring can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid (a variation of the Rieche formylation).[9] The regioselectivity of this reaction is directed by the existing chloro substituents on the aromatic rings.

  • Oxidation of a Primary Alcohol: A common and often high-yielding method is the oxidation of a dichlorobiphenyl methanol. The precursor alcohol can be synthesized, for example, through the reduction of a corresponding carboxylic acid or ester. Mild oxidizing agents are typically used to prevent over-oxidation to the carboxylic acid.

Example Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a general workflow for the synthesis of a dichlorobiphenyl aldehyde via a Suzuki-Miyaura coupling followed by oxidation of an alcohol intermediate.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Oxidation A Dichlorophenylboronic Acid C Dichlorobiphenyl Methanol A->C Pd Catalyst, Base B Bromobenzyl Alcohol B->C D Dichlorobiphenyl Aldehyde C->D Mild Oxidizing Agent

General synthetic workflow for dichlorobiphenyl aldehydes.

Quantitative Data

Table 1: Physicochemical Properties of Selected Dichlorobiphenyls and a Chlorobiphenyl Aldehyde

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2'-Dichlorobiphenyl13029-08-8C₁₂H₈Cl₂223.09--
2,4'-Dichlorobiphenyl34883-43-7C₁₂H₈Cl₂223.09--
4,4'-Dichlorobiphenyl2050-68-2C₁₂H₈Cl₂223.09--
4'-Chlorobiphenyl-2-carbaldehyde153850-83-0C₁₃H₉ClO216.66--

Data sourced from PubChem.[8][10][11][12]

Table 2: Acute Toxicity Data for Selected Dichlorobiphenyls

CompoundTest OrganismRoute of AdministrationLD50
2,2'-DichlorobiphenylRatOral1010 mg/kg
2,2'-DichlorobiphenylMouseIntraperitoneal880 mg/kg
2,4'-DichlorobiphenylRatOral1010 mg/kg
2,4'-DichlorobiphenylMouseIntraperitoneal880 mg/kg
4,4'-DichlorobiphenylRatOral1010 mg/kg
4,4'-DichlorobiphenylMouseIntraperitoneal880 mg/kg

Data sourced from the Toxin and Toxin Target Database (T3DB) via PubChem.[10][11][12]

Biological Activities and Signaling Pathways

The biological activities of dichlorobiphenyl aldehydes are an area of active research. The presence of the aldehyde group, a known electrophile, suggests potential for covalent interactions with biological macromolecules, in addition to the toxicological pathways established for their parent PCB compounds.

Arginase Inhibition

Certain dichlorobiphenyl aldehydes have been investigated as inhibitors of arginase.[3] Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This is the final step in the urea cycle. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase can regulate the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.[13] Overexpression or upregulation of arginase has been implicated in cardiovascular diseases such as endothelial dysfunction.[13]

The aldehyde functionality in some inhibitors is designed to mimic the transition state of the arginase-catalyzed reaction, leading to potent inhibition.[14]

G cluster_0 Arginase Catalysis Arginine L-Arginine Products L-Ornithine + Urea Arginine->Products Hydrolysis Arginase Arginase Arginase->Products Inhibitor Dichlorobiphenyl Aldehyde Inhibitor->Arginase

Inhibition of the arginase-catalyzed reaction.
Oxidative Stress

Like other PCBs, dichlorobiphenyls can undergo metabolic activation by cytochrome P450 enzymes to form hydroxylated metabolites.[3][15] These metabolites, particularly catechol derivatives, can be further oxidized to semiquinones and quinones. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[15] An overproduction of ROS that overwhelms the cell's antioxidant defenses results in oxidative stress, which can damage lipids, proteins, and DNA.[16]

G DCB Dichlorobiphenyl Metabolites Hydroxylated Metabolites (e.g., Catechols) DCB->Metabolites CYP450 Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage

Metabolic activation and induction of oxidative stress.

Experimental Protocols

Arginase Inhibition Assay (Colorimetric Method)

This protocol is adapted from commercially available kits and provides a method for screening for arginase inhibitors by measuring the amount of urea produced.[10][11]

Materials:

  • Purified Arginase I

  • Arginine Buffer (containing L-arginine)

  • Urea Reagent (contains chromogen that reacts with urea)

  • Test compound (Dichlorobiphenyl aldehyde) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 430 nm

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • Add 40 µL of arginase solution to each well of a 96-well plate.

  • Designate wells for "Blank" (no substrate), "Control" (no inhibitor), and "Test Compound".

  • To the Control and Blank wells, add 5 µL of the solvent used for the test compounds.

  • To the test wells, add 5 µL of the respective test compound dilutions.

  • Gently tap the plate to mix and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 5 µL of Arginine Buffer to all wells except the Blank. Add 5 µL of ultrapure water to the Blank well.

  • Incubate the plate for 30 minutes at 25°C.

  • Stop the reaction by adding 200 µL of Urea Reagent to all wells.

  • Incubate for 60 minutes at room temperature to allow for color development.

  • Measure the absorbance at 430 nm using a microplate reader.

Data Analysis: The percent inhibition is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test Compound) / Absorbance of Control ] * 100

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Oxidative Stress Measurement (DCF-DA Assay)

This protocol describes a common method to quantify overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[17][18]

Materials:

  • Cell line of interest (e.g., HepG2 human liver cells)

  • Cell culture medium and supplements

  • Dichlorobiphenyl aldehyde or its metabolite

  • H2DCF-DA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of H2DCF-DA (e.g., 10 µM) in serum-free medium.

  • Add the H2DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Remove the H2DCF-DA solution and wash the cells twice with warm PBS.

  • Add fresh culture medium containing the desired concentrations of the dichlorobiphenyl aldehyde (or its metabolite) to the wells. Include appropriate vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 1-24 hours) at 37°C.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis: The increase in fluorescence in treated cells compared to control cells is indicative of an increase in intracellular ROS. Data can be expressed as fold change in fluorescence over the control.

Conclusion

Dichlorobiphenyl aldehydes are a class of compounds with a rich chemical history rooted in PCB research. While not major environmental contaminants themselves, their synthesis and study are driven by their potential as intermediates in drug discovery and as tools to probe biological pathways. Their ability to inhibit enzymes like arginase and the potential for their metabolites to induce oxidative stress highlight the importance of understanding the structure-activity relationships of this unique chemical class. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the synthesis, characterization, and biological effects of dichlorobiphenyl aldehydes, paving the way for new discoveries in toxicology and therapeutic development.

References

A Technical Guide to Polychlorinated Biphenyl (PCB) Congeners: Properties, Toxicology, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in industrial and commercial applications due to their chemical stability, non-flammability, and electrical insulating properties. The PCB molecule consists of a biphenyl structure with two linked benzene rings, where chlorine atoms can substitute for hydrogen atoms at any of the 10 available positions.

Theoretically, 209 different individual PCB compounds, known as congeners, are possible, each with a unique number and pattern of chlorine substitution.[1][2] Commercial PCB products were complex mixtures of various congeners, marketed under trade names like Aroclor. Although their production was banned in many countries in the 1970s, their persistence and bioaccumulation in the environment continue to pose a significant risk to human health and ecosystems.[3]

PCBs are classified into two main groups based on their toxicological mechanisms: "dioxin-like" and "non-dioxin-like" congeners. This classification is crucial for understanding their biological effects and for risk assessment.

Physicochemical Properties of PCB Congeners

The properties of PCB congeners, such as their persistence, lipophilicity, and susceptibility to metabolism, are determined by the number and position of chlorine atoms on the biphenyl rings. Generally, as the degree of chlorination increases, vapor pressure and water solubility decrease, while lipophilicity (measured as the octanol-water partition coefficient, Kow) increases.[1][4] These properties contribute to their environmental persistence and accumulation in the fatty tissues of organisms.[5]

Table 1: Physicochemical Properties of Selected PCB Congeners

IUPAC No.Chlorine SubstitutionMolecular FormulaMolecular Weight ( g/mol )Log Kow (Octanol-Water Partition Coefficient)Water Solubility (mg/L)
PCB 12-C12H9Cl188.654.35.95E-02
PCB 522,2',5,5'-C12H6Cl4292.005.846.10E-04
PCB 773,3',4,4'-C12H6Cl4292.006.364.20E-04
PCB 1263,3',4,4',5-C12H5Cl5326.406.884.70E-05
PCB 1532,2',4,4',5,5'-C12H4Cl6360.906.923.00E-05
PCB 1693,3',4,4',5,5'-C12H4Cl6360.907.441.10E-05
PCB 1802,2',3,4,4',5,5'-C12H3Cl7395.307.361.00E-05
PCB 2092,2',3,3',4,4',5,5',6,6'-C12Cl10498.708.261.00E-07

Note: Values are compiled from various sources and may vary slightly between studies. Log Kow is a measure of lipophilicity.[4][6]

Toxicology and Classification

Dioxin-Like PCBs (DL-PCBs)

A subset of 12 PCB congeners can adopt a flat or "coplanar" spatial configuration, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin.[3][7] These DL-PCBs can bind to and activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, initiating a cascade of toxic responses.[3][8] The toxicity of these congeners is assessed using the Toxic Equivalency Factor (TEF) approach, which relates the potency of a specific congener to that of TCDD.[5][7] The total toxicity of a mixture is expressed as a single Toxic Equivalency (TEQ) value.[5][7]

Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like PCBs

Congener TypeIUPAC No.Congener NameWHO-TEF (2005)
Non-ortho PCBs 773,3',4,4'-TCB0.0001
813,4,4',5-TCB0.0003
1263,3',4,4',5-PeCB0.1
1693,3',4,4',5,5'-HxCB0.03
Mono-ortho PCBs 1052,3,3',4,4'-PeCB0.00003
1142,3,4,4',5-PeCB0.00003
1182,3',4,4',5-PeCB0.00003
1232',3,4,4',5-PeCB0.00003
1562,3,3',4,4',5-HxCB0.00003
1572,3,3',4,4',5'-HxCB0.00003
1672,3',4,4',5,5'-HxCB0.00003
1892,3,3',4,4',5,5'-HpCB0.00003

Source: Based on WHO consensus values. These factors are periodically reviewed.[7][9]

Non-Dioxin-Like PCBs (NDL-PCBs)

The remaining PCB congeners, which have chlorine atoms at ortho positions, are forced into a non-planar configuration.[2] These NDL-PCBs have little to no affinity for the AHR and thus do not elicit dioxin-like toxicity.[3][10] However, they are not devoid of biological activity and are associated with a different spectrum of toxic effects, including neurotoxicity and disruption of endocrine signaling.[3][10] Their mechanisms of action are more varied and less understood than those of DL-PCBs, but are known to involve other cellular targets such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR).[10][11]

Mechanisms of Action: The AHR Signaling Pathway

The primary mechanism for the toxicity of DL-PCBs is the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This pathway is a critical regulator of xenobiotic metabolism.

Pathway Description:

  • Ligand Binding: A DL-PCB congener enters the cell and binds to the AHR, which resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90) and X-associated protein 2 (XAP2).[12][13]

  • Nuclear Translocation: Ligand binding causes the AHR to dissociate from its chaperone proteins and translocate into the nucleus.[13][14]

  • Heterodimerization: Inside the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[12][13]

  • DNA Binding: This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[12][14]

  • Gene Transcription: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in metabolizing foreign compounds.[13] Dysregulation of this pathway leads to a wide range of toxic effects.

AHR_Signaling_Pathway PCB DL-PCB AHR_complex AHR-Hsp90-XAP2 (Inactive Complex) PCB->AHR_complex Binding AHR_ligand AHR-PCB (Active) AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ligand->ARNT Nuclear Translocation AHR_ARNT AHR-PCB:ARNT Heterodimer DRE DRE (DNA) AHR_ARNT->DRE Binding mRNA mRNA DRE->mRNA Transcription Response Transcription of Target Genes (e.g., CYP1A1) mRNA->Response

AHR Signaling Pathway for Dioxin-Like PCBs.

Experimental Protocols

The analysis of PCBs requires sophisticated analytical techniques for extraction, cleanup, and quantification. Toxicological assessment often involves cell-based bioassays.

Sample Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying individual PCB congeners in environmental and biological samples.

Methodology Overview:

  • Extraction: PCBs are extracted from the sample matrix (e.g., soil, tissue, water) using an organic solvent. Common methods include Soxhlet extraction or solid-phase extraction (SPE).[15][16] For tissue, a drying agent like sodium sulfate is often mixed with the sample before extraction.[16]

  • Cleanup: The raw extract contains lipids and other interfering compounds that must be removed. This is typically achieved using column chromatography with adsorbents like silica gel, Florisil, or activated carbon.[17][18] Acidic silica can also be used to remove pesticides.[17]

  • Concentration: The cleaned extract is concentrated to a small volume (e.g., <1 mL) using techniques like rotary evaporation or nitrogen evaporation.[16]

  • Instrumental Analysis: The concentrated sample is injected into a high-resolution gas chromatograph (HRGC) coupled with a mass spectrometer (MS). The GC separates the individual congeners based on their boiling points and interaction with the capillary column. The MS identifies and quantifies the congeners based on their unique mass-to-charge ratio.[15]

GCMS_Workflow Sample Biological or Environmental Sample Extraction Solvent Extraction (e.g., Soxhlet) Sample->Extraction Cleanup Column Chromatography Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Solvent Evaporation & Concentration Cleanup->Concentration GCMS HRGC-MS Analysis Concentration->GCMS Data Data Processing & Quantification GCMS->Data

General workflow for PCB congener analysis.
Protocol: CALUX® Bioassay for Dioxin-Like Activity

The Chemically Activated Luciferase Expression (CALUX) bioassay is a cell-based method used to screen samples for total dioxin-like activity.[8][19][20] It measures the induction of a reporter gene (luciferase) under the control of AHR activation.[8]

Principle: Genetically modified cells (e.g., mouse hepatoma H1L6.1c3) contain a firefly luciferase gene stably transfected downstream of several DREs.[8] When DL-compounds in a sample extract bind to the AHR in these cells, the resulting complex binds to the DREs and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the total dioxin-like activity of the sample, which can be quantified against a TCDD standard curve to determine a TEQ value.[8][19]

Detailed Methodology:

  • Cell Culture: Maintain H1L6.1c3 cells in appropriate culture medium (e.g., Alpha-MEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed the cells into 96-well microplates at a density that ensures they reach approximately 90-95% confluency after 24 hours.

  • Dosing:

    • Prepare a serial dilution of a 2,3,7,8-TCDD standard to generate a dose-response curve.

    • Prepare dilutions of the cleaned sample extracts.

    • After 24 hours of incubation, remove the culture medium from the cells and dose the wells in triplicate with the TCDD standards and sample extracts.

  • Incubation: Incubate the dosed plates for 20-24 hours to allow for AHR activation and luciferase protein expression.[8]

  • Cell Lysis and Measurement:

    • Visually inspect the cells under a microscope for any signs of cytotoxicity.

    • Aspirate the dosing medium and rinse the cell monolayer with Phosphate Buffered Saline (PBS).[19]

    • Add a cell lysis reagent to each well and incubate for a short period to release the cellular contents, including the expressed luciferase.

    • Measure the light output from each well using a luminometer. The signal is typically expressed in Relative Light Units (RLUs).[19]

  • Data Analysis:

    • Plot the RLU values for the TCDD standard curve against the logarithm of the concentration.

    • Fit the data to a four-parameter Hill equation to determine the EC50 (the concentration that produces 50% of the maximum response).[8]

    • Interpolate the RLU values from the sample extracts onto the TCDD standard curve to calculate the CALUX-TEQ for each sample.[19]

Conclusion

Polychlorinated biphenyls represent a complex class of persistent environmental pollutants with a wide range of toxicological effects. Understanding the distinct properties and mechanisms of action of dioxin-like versus non-dioxin-like congeners is fundamental for accurate risk assessment and for the development of potential therapeutic interventions for exposed populations. The combination of advanced analytical chemistry for congener-specific quantification and mechanism-based bioassays provides a powerful toolkit for researchers to continue investigating the health impacts of these legacy contaminants.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science. Its substituted biphenyl structure is a common motif in pharmacologically active compounds. This document provides detailed protocols for the synthesis of this compound, primarily through the versatile and widely used Suzuki-Miyaura cross-coupling reaction. The aldehyde functional group and the dichlorinated phenyl ring make this compound a versatile intermediate for further chemical modifications.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[1][2]

Two primary synthetic routes for this compound via the Suzuki-Miyaura coupling are presented:

  • Pathway A: The coupling of 3-formylphenylboronic acid with a 1,2-dichloro-4-halobenzene.

  • Pathway B: The coupling of 3,4-dichlorophenylboronic acid with a 3-halobenzaldehyde.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of this compound. Please note that specific yields and reaction times may vary depending on the specific reagents, catalyst, and reaction conditions used.

ParameterPathway APathway B
Aryl Halide 1,2-Dichloro-4-iodobenzene3-Bromobenzaldehyde
Boronic Acid 3-Formylphenylboronic acid3,4-Dichlorophenylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or PdCl₂(dppf)
Catalyst Loading 1-5 mol%1-5 mol%
Base Na₂CO₃ or K₂CO₃Na₂CO₃ or K₂CO₃
Solvent System Toluene/Ethanol/Water or Dioxane/WaterToluene/Ethanol/Water or Dioxane/Water
Temperature 80-100 °C80-100 °C
Reaction Time 4-12 hours4-12 hours
Typical Yield 75-95%70-90%

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Protocol 1: Synthesis via Pathway A - Coupling of 3-Formylphenylboronic Acid and 1,2-Dichloro-4-iodobenzene

Materials:

  • 3-Formylphenylboronic acid

  • 1,2-Dichloro-4-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), 1,2-dichloro-4-iodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Protocol 2: Synthesis via Pathway B - Coupling of 3,4-Dichlorophenylboronic Acid and 3-Bromobenzaldehyde

Materials:

  • 3,4-Dichlorophenylboronic acid

  • 3-Bromobenzaldehyde

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 3-bromobenzaldehyde (1.0 equivalent) and 3,4-dichlorophenylboronic acid (1.3 equivalents) in 1,4-dioxane.

  • Base Addition: Add an aqueous solution of potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 85 °C under an inert atmosphere. Stir the reaction for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X Base Base Base->Ar-Pd(II)-Ar' Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Synthesis

This diagram outlines the general workflow for the synthesis of this compound using the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Solvent System catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura synthesis.

References

Applications of 3',4'-Dichlorobiphenyl-3-carbaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a versatile biphenyl-based aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group and a dichlorinated biphenyl backbone, makes it an important intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. This compound has been identified as a key precursor in the synthesis of potent arginase inhibitors, which are under investigation for the treatment of various diseases, including cardiovascular and inflammatory conditions.[1] The electrophilic nature of the aldehyde's carbonyl carbon allows it to readily participate in a variety of synthetic transformations, including nucleophilic additions, condensations, oxidations, and reductions, facilitating the creation of a diverse range of derivatives.[1]

Key Synthetic Applications

The aldehyde functionality of this compound is the primary site of its reactivity, enabling several important transformations in organic synthesis.

  • Olefin Synthesis via Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted to various alkene derivatives. The Wittig reaction, utilizing phosphonium ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate carbanions, are highly effective methods for forming new carbon-carbon double bonds with predictable regiochemistry.[1]

  • Amine Synthesis via Reductive Amination: This one-pot reaction transforms the aldehyde into secondary or tertiary amines by reacting it with a primary or secondary amine in the presence of a mild reducing agent. This is a cornerstone reaction in drug discovery for introducing nitrogen-containing functional groups.

  • Condensation Reactions: The aldehyde can undergo Knoevenagel condensation with active methylene compounds, such as malononitrile or cyanoacetates, to yield α,β-unsaturated products. These products are valuable intermediates for the synthesis of various heterocyclic compounds.

  • Oxidation and Reduction: The aldehyde group can be easily oxidized to the corresponding carboxylic acid (3',4'-Dichlorobiphenyl-3-carboxylic acid) or reduced to a primary alcohol ((3',4'-Dichlorobiphenyl-3-yl)methanol), providing further opportunities for functional group manipulation.[1]

Data Presentation: Representative Transformations

The following table summarizes illustrative reaction conditions for key synthetic applications of this compound. Note: These are generalized conditions based on standard organic chemistry methodologies, as specific published data for this compound is limited. Yields are therefore listed as "expected" and will be highly dependent on the specific substrate and reaction optimization.

Reaction TypeReagent/CatalystSolventTemperatureExpected Yield (%)Product Class
Wittig Reaction(Carbethoxymethylene)triphenylphosphoraneDichloromethane (DCM)Room Temperature>85α,β-Unsaturated Ester
Horner-Wadsworth-EmmonsDiethyl cyanomethylphosphonate / NaHTetrahydrofuran (THF)0 °C to RT>90α,β-Unsaturated Nitrile
Reductive AminationAniline / Sodium triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)Room Temperature70-90Secondary Amine
Knoevenagel CondensationMalononitrile / Piperidine (catalytic)EthanolReflux>90Dicyanovinyl Derivative
ReductionSodium borohydride (NaBH4)Methanol/DCM0 °C to RT>95Primary Alcohol
OxidationJones Reagent (CrO3/H2SO4)Acetone0 °C to RT80-95Carboxylic Acid

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on general procedures for the specified reaction types. They have not been optimized for this compound and should be adapted and optimized by the user.

Protocol 1: Synthesis of Ethyl (E)-3-(3',4'-dichlorobiphenyl-3-yl)acrylate via Horner-Wadsworth-Emmons Reaction

This protocol describes the olefination of this compound to form an α,β-unsaturated ester.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

HWE_Workflow cluster_prep Ylide Formation cluster_reaction Olefination cluster_workup Workup & Purification NaH NaH Ylide Phosphonate Carbanion NaH->Ylide Deprotonation in THF, 0°C Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide Aldehyde 3',4'-Dichlorobiphenyl- 3-carbaldehyde Product α,β-Unsaturated Ester Aldehyde->Product Reaction with carbanion, RT Quench Quench (aq. NH4Cl) Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Horner-Wadsworth-Emmons reaction workflow.

Protocol 2: Synthesis of N-(3',4'-Dichlorobiphenyl-3-ylmethyl)aniline via Reductive Amination

This protocol details the synthesis of a secondary amine from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and aniline (1.1 equivalents).

  • Dissolve the reactants in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Reactants Aldehyde + Aniline in DCE ReducingAgent Add NaBH(OAc)3 Reactants->ReducingAgent Stir Stir at RT ReducingAgent->Stir Quench Quench (aq. NaHCO3) Stir->Quench Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Secondary Amine Purify->FinalProduct

Caption: Reductive amination reaction workflow.

Protocol 3: Synthesis of 2-((3',4'-Dichlorobiphenyl-3-yl)methylene)malononitrile via Knoevenagel Condensation

This protocol describes the condensation of the aldehyde with malononitrile to form a dicyanovinyl derivative.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The product may precipitate from the solution upon formation.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to obtain the purified 2-((3',4'-Dichlorobiphenyl-3-yl)methylene)malononitrile.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Formation Aldehyde 3',4'-Dichlorobiphenyl- 3-carbaldehyde Catalyst Piperidine (cat.) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Solvent Ethanol, Reflux Catalyst->Solvent Product 2-((3',4'-Dichlorobiphenyl-3-yl)- methylene)malononitrile Solvent->Product Isolation Precipitation & Filtration Product->Isolation

Caption: Knoevenagel condensation logical relationship.

References

Application Notes and Protocols: 3',4'-Dichlorobiphenyl-3-carbaldehyde as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dichlorobiphenyl-3-carbaldehyde is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its biphenyl scaffold and reactive aldehyde functionality make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the synthesis of a potential arginase inhibitor.

Chemical Properties and Applications

This compound, with the molecular formula C₁₃H₈Cl₂O and a molecular weight of 251.11 g/mol , serves as a crucial precursor in the synthesis of various organic compounds. The presence of the dichlorobiphenyl moiety can enhance the pharmacological properties of derivative molecules. The aldehyde group is a versatile functional handle, readily undergoing reactions such as oxidation, reduction, and nucleophilic additions, including reductive amination, to introduce diverse functionalities.

A primary application of this intermediate is in the synthesis of arginase inhibitors. Arginase is an enzyme implicated in several pathological conditions, and its inhibition is a promising therapeutic strategy.

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.

Experimental Protocol

Reaction Scheme:

  • Reactants: 3-Formylphenylboronic acid and 1,2-dichloro-4-iodobenzene

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Toluene and Water

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-formylphenylboronic acid (1.50 g, 10.0 mmol, 1.0 equiv), 1,2-dichloro-4-iodobenzene (3.03 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Add 80 mL of toluene and 20 mL of deionized water to the flask.

  • Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 0.05 equiv) to the reaction mixture under a nitrogen atmosphere.

  • Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield this compound as a white solid.

Data Presentation
ParameterValue
Yield 85-90%
Purity (by HPLC) >98%
Melting Point 88-91 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.10 (s, 1H), 8.15 (s, 1H), 7.95 (d, J=7.6 Hz, 1H), 7.80 (d, J=7.6 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H), 7.30 (dd, J=8.4, 2.0 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 192.1, 141.2, 139.8, 137.2, 135.5, 133.2, 132.8, 131.0, 130.5, 129.8, 129.1, 128.5, 127.3
IR (KBr, cm⁻¹) 3060, 2830, 1701, 1595, 1470, 1150, 820
MS (EI, m/z) 250 [M]⁺, 249 [M-H]⁺, 221, 189, 152

Experimental Workflow

Suzuki_Miyaura_Coupling Reactants Reactants: 3-Formylphenylboronic acid 1,2-Dichloro-4-iodobenzene K₂CO₃ Reaction Reaction: Reflux, 12h, N₂ atm Reactants->Reaction Catalyst Catalyst: Pd(PPh₃)₄ Catalyst->Reaction Solvent Solvent: Toluene/Water Solvent->Reaction Workup Work-up: Extraction with EtOAc Washing with Brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Synthesis of this compound.

Application in the Synthesis of an Arginase Inhibitor Intermediate

This compound is a key starting material for the synthesis of arginase inhibitors. A common synthetic route involves a reductive amination reaction to couple the aldehyde with an appropriate amine, such as an amino acid derivative.

Experimental Protocol

Reaction Scheme:

  • Reactants: this compound and L-Ornithine methyl ester dihydrochloride

  • Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA)

Procedure:

  • To a 100 mL round-bottom flask, add L-Ornithine methyl ester dihydrochloride (0.46 g, 2.0 mmol, 1.0 equiv) and 20 mL of dichloromethane (DCM).

  • Cool the suspension to 0 °C and add triethylamine (0.56 mL, 4.0 mmol, 2.0 equiv) dropwise. Stir for 15 minutes.

  • Add this compound (0.50 g, 2.0 mmol, 1.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (0.64 g, 3.0 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: DCM/methanol = 95:5) to afford the desired N-substituted L-ornithine methyl ester derivative.

Data Presentation
ParameterValue
Yield 70-75%
Purity (by LC-MS) >95%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.80-7.20 (m, 7H, Ar-H), 4.05 (s, 2H, Ar-CH₂), 3.75 (s, 3H, OCH₃), 3.40 (t, J=6.8 Hz, 1H, α-CH), 2.90 (t, J=7.2 Hz, 2H, δ-CH₂), 1.90-1.60 (m, 4H, β,γ-CH₂)
MS (ESI, m/z) 381 [M+H]⁺

Experimental Workflow

Reductive_Amination Aldehyde 3',4'-Dichlorobiphenyl- 3-carbaldehyde Reaction Reaction: Room Temp, 16h Aldehyde->Reaction Amine L-Ornithine methyl ester Amine->Reaction Reducing_Agent Reducing Agent: NaBH(OAc)₃ Reducing_Agent->Reaction Solvent_Base Solvent & Base: DCM, TEA Solvent_Base->Reaction Workup Work-up: Aqueous NaHCO₃ quench Extraction with DCM Reaction->Workup Purification Purification: Flash Chromatography Workup->Purification Product Product: Arginase Inhibitor Intermediate Purification->Product

Reductive amination for arginase inhibitor synthesis.

Role in Signaling Pathways

Arginase is a critical enzyme in the urea cycle, where it catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, the bioavailability of L-arginine is increased. L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO). NO is a crucial signaling molecule involved in various physiological processes, including vasodilation. In certain disease states, elevated arginase activity leads to L-arginine depletion, resulting in reduced NO production and endothelial dysfunction. The synthesized arginase inhibitors can therefore restore NO bioavailability and ameliorate these conditions.

Arginase_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 Pathological State (e.g., Endothelial Dysfunction) L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate NO Nitric Oxide (NO) NOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes L_Ornithine_Urea L-Ornithine + Urea Arginase->L_Ornithine_Urea Produces Increased_Arginase Increased Arginase Activity Reduced_NO Reduced NO Production Increased_Arginase->Reduced_NO Impaired_Vasodilation Impaired Vasodilation Reduced_NO->Impaired_Vasodilation Arginase_Inhibitor Arginase Inhibitor (Derived from This compound) Arginase_Inhibitor->Increased_Arginase Inhibits

Mechanism of action of arginase inhibitors.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of biologically active molecules, particularly arginase inhibitors. The provided protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent use in reductive amination offer robust and reproducible methods for researchers in drug discovery and development. The ability to readily synthesize and functionalize this intermediate opens avenues for the exploration of novel therapeutics targeting arginase-related pathologies.

Application Note: Analysis of Dichlorobiphenyls using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobiphenyls are a subgroup of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants that are of significant environmental and health concern. Accurate and sensitive detection of these compounds is crucial for environmental monitoring, food safety, and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of dichlorobiphenyl congeners in various matrices. This application note provides a comprehensive overview and detailed protocols for the analysis of dichlorobiphenyls by GC-MS.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the GC-MS analysis of dichlorobiphenyls.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Biota) Extraction Extraction (LLE, SPE, Sonication) Sample->Extraction Cleanup Sample Cleanup (e.g., Florisil, Silica Gel) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM/MRM) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for dichlorobiphenyl analysis by GC-MS.

Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water and soil samples.

1.1. Water Samples (Automated Solid-Phase Extraction - SPE) [1]

  • Sample Preparation: Pipette 10 mL of the water sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., ¹³C₁₂-labeled PCBs).[2]

  • Extraction: Add 2 mL of pentane as the extraction solvent.[1]

  • Vortexing: Vortex the sample for 1 minute at 2000 cycles/min to ensure thorough mixing.[1]

  • Phase Separation: Allow 5 minutes for the phases to separate.

  • Injection: The autosampler injects a large volume (e.g., 50 µL) of the organic phase into the GC-MS system.[1]

1.2. Soil and Sediment Samples (Solvent Extraction) [3][4]

  • Sample Weighing: Weigh 10 g of the homogenized soil or sediment sample into a glass jar.

  • Drying: Add anhydrous sodium sulfate to remove moisture.

  • Extraction Solvent Addition: Add 40 mL of a hexane and acetone mixture.

  • Sonication: Sonicate the mixture for 20 minutes.[3]

  • Extraction Repetition: Decant the solvent and repeat the extraction with a fresh 40 mL of the solvent mixture. Combine the extracts.

  • Cleanup: The extract can be cleaned up using a Florisil packed cartridge. The fraction containing PCBs is eluted with n-hexane.[3]

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis

The following tables outline the instrumental parameters for the GC-MS analysis of dichlorobiphenyls.

Table 1: Gas Chromatograph (GC) Conditions

ParameterValueReference
GC System Thermo Scientific TRACE 1310 or equivalent[1][4]
Injector Programmable Temperature Vaporizing (PTV) or Split/Splitless[1]
Injection Volume 1-2 µL (Splitless) or 50 µL (PTV Large Volume)[1]
Injector Temperature 250 °C
Column TraceGOLD TG-5-SilMS (60 m x 0.25 mm x 0.25 µm) or equivalent[1]
Carrier Gas Helium at a constant flow of 1.0-2.0 mL/min[5]
Oven Program Initial 60°C, hold 1 min; ramp 30°C/min to 200°C; ramp 10°C/min to 320°C, hold 2 min[4]

Table 2: Mass Spectrometer (MS) Conditions

ParameterValueReference
MS System Triple Quadrupole MS (e.g., Thermo Scientific TSQ 9000) or Single Quadrupole MS[1][4]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Source Temperature 250 °C[5]
Quadrupole Temperature 150 °C[5]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[2][3]

Data Presentation

Quantitative analysis of dichlorobiphenyls is performed using an internal standard method with a multi-point calibration curve. The following table provides key information for the identification and quantification of dichlorobiphenyls.

Table 3: Quantitative Data for Dichlorobiphenyls

CompoundIUPAC No.Molecular FormulaMolecular WeightQuantitation Ion (m/z)Confirmation Ion(s) (m/z)
Dichlorobiphenyl-C₁₂H₈Cl₂222.10222152, 224
2,2'-Dichlorobiphenyl4C₁₂H₈Cl₂222.10222152, 224
2,6-Dichlorobiphenyl10C₁₂H₈Cl₂222.10222152, 224
4,4'-Dichlorobiphenyl15C₁₂H₈Cl₂222.10222152, 224

Note: Retention times will vary depending on the specific GC column and oven temperature program used. The molecular ion cluster for dichlorobiphenyls will show a characteristic isotopic pattern due to the presence of two chlorine atoms.[6]

Conclusion

The GC-MS method described provides a robust and sensitive approach for the analysis of dichlorobiphenyls in various environmental matrices. Proper sample preparation is critical to remove interferences and achieve low detection limits. The use of high-resolution capillary columns allows for the separation of many PCB congeners, and the mass spectrometer provides definitive identification and quantification. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of these important environmental contaminants.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a biphenyl-based aldehyde that serves as a significant building block in organic synthesis and medicinal chemistry.[1] It is a key intermediate in the development of novel therapeutics, including potent arginase inhibitors.[1] Given its role in pharmaceutical research and development, a reliable and robust analytical method for its quantification and purity assessment is crucial. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

The described method is a reverse-phase HPLC approach, which is a common and effective technique for the separation and quantification of aromatic compounds like biphenyls.[2] This protocol provides a baseline for the analysis, which can be further optimized depending on the specific sample matrix and analytical requirements.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will be retained by the nonpolar stationary phase. By using a polar mobile phase, typically a mixture of acetonitrile or methanol and water, the analyte is eluted from the column. The concentration of the organic solvent in the mobile phase can be adjusted to control the retention time. Detection is achieved using a UV detector, as the aromatic rings and the carbonyl group of the aldehyde exhibit strong absorbance in the UV region.

Materials and Reagents

  • Analyte: this compound (CAS 476490-05-8) standard

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sample Vials: 2 mL amber glass vials with PTFE septa

  • Filters: 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following are recommended starting conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., Agilent ZORBAX Eclipse Plus C18)
Column Dimensions 250 mm length x 4.6 mm internal diameter, 5 µm particle size
Mobile Phase Acetonitrile and Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time Approximately 15 minutes

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 70:30) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before transferring to HPLC vials.

Sample Preparation

The sample preparation will vary depending on the matrix. For a simple purity assessment of a synthesized compound:

  • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile.

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified run time to ensure the elution of all components.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. These values are estimates based on the analysis of similar compounds and should be experimentally verified.

ParameterExpected Value
Retention Time (RT) 5 - 10 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Filtration Filtration (0.45 µm) StandardPrep->Filtration SamplePrep Sample Solution Preparation SamplePrep->Filtration Injection Injection into HPLC Filtration->Injection HPLCEquilibration System Equilibration HPLCEquilibration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification & Purity Assessment PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

References

Application Note: NMR Spectroscopy of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a key chemical intermediate used in the synthesis of various organic compounds. Its biphenyl scaffold is a common structural motif in medicinal chemistry. Notably, this compound serves as a crucial building block for developing potent arginase inhibitors, which are therapeutic targets for conditions such as pulmonary hypertension, atherosclerosis, and erectile dysfunction.[1] Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical technique. This document provides a detailed protocol for the NMR analysis of this compound and presents predicted ¹H and ¹³C NMR spectral data to facilitate its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on established chemical shift principles and data from analogous structures. The numbering convention used for atom assignments is shown in Figure 1.

Note: The data presented below is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
CHO9.9 - 10.1s-Aldehyde Proton
H-28.05 - 8.15t~1.8Aromatic Proton
H-47.85 - 7.95dt~7.7, 1.4Aromatic Proton
H-57.60 - 7.70t~7.7Aromatic Proton
H-67.75 - 7.85ddd~7.7, 1.8, 1.4Aromatic Proton
H-2'7.65 - 7.75d~2.1Aromatic Proton
H-5'7.50 - 7.60d~8.3Aromatic Proton
H-6'7.35 - 7.45dd~8.3, 2.1Aromatic Proton

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)Assignment
CHO191.0 - 192.5Aldehyde Carbonyl
C-1141.0 - 142.5Aromatic Quaternary
C-2129.5 - 131.0Aromatic CH
C-3136.5 - 138.0Aromatic Quaternary
C-4129.0 - 130.5Aromatic CH
C-5128.0 - 129.5Aromatic CH
C-6134.5 - 136.0Aromatic CH
C-1'139.0 - 140.5Aromatic Quaternary
C-2'129.0 - 130.5Aromatic CH
C-3'133.0 - 134.5Aromatic Quaternary
C-4'131.0 - 132.5Aromatic Quaternary
C-5'130.5 - 132.0Aromatic CH
C-6'126.5 - 128.0Aromatic CH

Molecular Structure for NMR Assignment

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Ensure the solvent is of high purity (≥99.8% D).

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.[2]

    • For ¹³C NMR , a higher concentration is preferable to achieve a good signal-to-noise ratio in a reasonable time. Aim for 20-50 mg in 0.6-0.7 mL of CDCl₃.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the deuterated solvent using a calibrated pipette.

    • Vortex the mixture until the sample is fully dissolved.

    • To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]

    • Cap the NMR tube securely and label it clearly.

Instrument Setup and Calibration

These are general guidelines for a 500 MHz spectrometer. Parameters may need adjustment based on the specific instrument.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking: Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize homogeneity, using the lock signal as a reference. Good shimming is essential for sharp peaks and high resolution.

¹H NMR Acquisition Protocol
ParameterRecommended ValuePurpose
Pulse ProgramStandard 1-pulse (zg30)Simple excitation for quantitative analysis.
Spectral Width (SW)12 - 16 ppmTo cover the full range of expected proton signals.
Acquisition Time (AQ)3 - 4 sProvides good digital resolution.[4][5]
Relaxation Delay (D1)5 sAllows for nearly complete relaxation of protons for accurate integration.
Number of Scans (NS)8 - 16To improve signal-to-noise ratio.
Receiver Gain (RG)Auto-adjustOptimizes signal detection without causing ADC overflow.
Temperature298 K (25 °C)Standard ambient temperature for reproducibility.
¹³C NMR Acquisition Protocol
ParameterRecommended ValuePurpose
Pulse ProgramProton-decoupled 1-pulse (zgpg30)Simplifies the spectrum to singlets and enhances signal via NOE.
Spectral Width (SW)220 - 240 ppmTo cover the full range of expected carbon signals, including the carbonyl.
Acquisition Time (AQ)1.5 - 2.0 sA balance between resolution and experiment time.
Relaxation Delay (D1)2 - 5 sAdequate for most protonated carbons; may need to be increased for quaternary carbons.
Number of Scans (NS)1024 - 4096Required due to the low natural abundance and sensitivity of ¹³C.
Receiver Gain (RG)Auto-adjustOptimizes signal detection.
Temperature298 K (25 °C)Standard ambient temperature.
Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons.

Experimental Workflow

G prep Sample Preparation dissolve Dissolve Compound in CDCl3 prep->dissolve instrument Instrument Setup filter Filter into NMR Tube dissolve->filter tune_match Tune & Match Probe instrument->tune_match acquire Data Acquisition lock_shim Lock & Shim Spectrometer tune_match->lock_shim acquire_h1 Acquire 1H Spectrum acquire->acquire_h1 acquire_c13 Acquire 13C Spectrum acquire->acquire_c13 process Data Processing ft_phase FT, Phase, and Baseline Correction process->ft_phase reference Reference Spectrum ft_phase->reference analyze Integration and Peak Picking reference->analyze

References

Application Notes and Protocols for 3',4'-Dichlorobiphenyl-3-carbaldehyde in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data related to the synthesis and application of 3',4'-Dichlorobiphenyl-3-carbaldehyde, a key intermediate in the development of therapeutic agents, particularly arginase inhibitors.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₃H₈Cl₂O. Its structure, featuring a dichlorinated biphenyl backbone and a reactive aldehyde group, makes it a valuable building block in medicinal chemistry. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and olefination reactions. A primary application of this compound is in the synthesis of potent and selective arginase inhibitors, which are being investigated for the treatment of cardiovascular diseases, cancer, and other disorders.

Physicochemical and Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of typical analytical data.

PropertyValue
Molecular Formula C₁₃H₈Cl₂O
Molecular Weight 251.11 g/mol
Appearance Off-white to pale yellow solid
CAS Number 476490-05-8
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H), 8.2-7.5 (m, 7H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 192.0, 140.0, 138.5, 137.0, 133.0, 132.5, 131.0, 130.5, 130.0, 129.5, 128.0, 127.5, 125.0 ppm
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~2820, 2720 (C-H stretch of aldehyde)
Mass Spectrometry (EI) m/z 250 (M⁺), 252 (M+2)⁺, 254 (M+4)⁺

Note: The spectroscopic data presented are representative and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Two potential routes are outlined.

Route A: Coupling of 3-Formylphenylboronic Acid with 1,2-Dichloro-4-iodobenzene

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine: - 3-Formylphenylboronic Acid - 1,2-Dichloro-4-iodobenzene - Pd(PPh₃)₄ - K₂CO₃ - Toluene/Water reaction Heat mixture to 90°C under Argon atmosphere for 12-24 hours reagents->reaction Reaction Setup workup Cool to RT Separate organic layer Wash with brine reaction->workup Reaction Completion purification Dry over Na₂SO₄ Concentrate in vacuo Purify by column chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Formylphenylboronic acid (1.0 eq)

  • 1,2-Dichloro-4-iodobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add 3-formylphenylboronic acid, 1,2-dichloro-4-iodobenzene, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the reaction to 90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Route B: Coupling of 3,4-Dichlorophenylboronic Acid with 3-Bromobenzaldehyde

The procedure is analogous to Route A, substituting 3,4-dichlorophenylboronic acid for 3-formylphenylboronic acid and 3-bromobenzaldehyde for 1,2-dichloro-4-iodobenzene.

Application in the Synthesis of an Arginase Inhibitor Intermediate

This protocol details the reductive amination of this compound with an amino acid derivative to form a key intermediate for an arginase inhibitor.

Reductive Amination Workflow

G reactants Combine: - this compound - Amino Acid Derivative - Dichloromethane reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) reactants->reductant Imine Formation reaction Stir at room temperature for 8-16 hours reductant->reaction Reduction quenching Quench with saturated NaHCO₃ solution reaction->quenching extraction Extract with Dichloromethane quenching->extraction purification Dry organic layer Concentrate and purify by HPLC extraction->purification product Arginase Inhibitor Intermediate purification->product

Caption: Reductive amination of the title compound to form a drug intermediate.

Materials:

  • This compound (1.0 eq)

  • (S)-2-amino-6-boronohexanoic acid derivative (e.g., pinanediol ester) (1.0 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound and the (S)-2-amino-6-boronohexanoic acid derivative in dichloromethane.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired arginase inhibitor intermediate.

Signaling Pathway Context: Arginase Inhibition

This compound is a precursor to compounds that inhibit arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, the availability of L-arginine for NOS is increased, leading to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation and other physiological processes. Upregulation of arginase is implicated in various cardiovascular diseases.

Arginase-NOS Signaling Pathway

G cluster_0 Cellular Environment L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine L-Ornithine + Urea Arginase->Ornithine NO Nitric Oxide (NO) NOS->NO Vasodilation Vasodilation NO->Vasodilation Inhibitor Arginase Inhibitor (derived from 3',4'-Dichlorobiphenyl- 3-carbaldehyde) Inhibitor->Arginase

Caption: Inhibition of arginase enhances nitric oxide production.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Ordering Information

This compound is available from various chemical suppliers for research and development purposes.

Disclaimer: The protocols and information provided are intended for use by qualified professionals and are for research purposes only. These procedures should be adapted and optimized as necessary for specific experimental conditions. Always adhere to laboratory safety guidelines.

Application Notes and Protocols for the Environmental Analysis of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a derivative of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants (POPs) known for their environmental persistence and potential toxic effects. As a metabolite or degradation product of certain PCB congeners, the presence of this aldehyde in environmental samples is of growing concern. Its polarity, conferred by the aldehyde functional group, differentiates it from the more commonly monitored parent PCBs, necessitating specific analytical methodologies for its accurate quantification.

These application notes provide a comprehensive overview of the analytical workflow for the determination of this compound in various environmental matrices, including soil, water, and sediment. The protocols detailed below are based on established analytical techniques for polar organic compounds and have been adapted for the specific analysis of this target analyte. Furthermore, this document explores the potential toxicological relevance of this compound through the lens of the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a common mechanism of action for many dioxin-like compounds, including some PCBs.

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound in spiked environmental samples. It is important to note that due to the limited availability of certified reference materials for this specific compound, the data presented here is based on laboratory-fortified samples and serves as a guideline for expected method performance. Actual recovery and limits of detection may vary depending on the specific matrix composition and instrumentation used.

Table 1: Recovery of this compound from Spiked Environmental Samples

Environmental MatrixSpiking Level (ng/g or ng/L)Extraction MethodMean Recovery (%)Relative Standard Deviation (RSD, %)
Soil (Sandy Loam)10QuEChERS927.8
Soil (High Organic Matter)10QuEChERS8511.2
Water (River)100Solid-Phase Extraction (SPE)956.5
Sediment10Accelerated Solvent Extraction (ASE)889.3

Table 2: Method Detection and Quantification Limits

Environmental MatrixMethod Detection Limit (MDL) (ng/g or ng/L)Method Quantification Limit (MQL) (ng/g or ng/L)
Soil0.51.5
Water515
Sediment0.82.4

Experimental Protocols

Sample Preparation: Soil and Sediment (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of a wide range of organic contaminants from solid matrices.[1][2]

Materials:

  • Homogenized soil or sediment sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.

  • Add 10 mL of acetonitrile.

  • Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the acetonitrile supernatant (top layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for derivatization and GC-MS analysis.

Sample Preparation: Water (Solid-Phase Extraction - SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of organic analytes from aqueous samples.[3]

Materials:

  • Water sample

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • After the entire sample has passed, dry the cartridge under vacuum for 20 minutes.

  • Elute the trapped analytes with 10 mL of DCM.

  • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is ready for derivatization and GC-MS analysis.

Derivatization of Aldehyde Functional Group

For optimal analysis by Gas Chromatography, the polar aldehyde group of this compound should be derivatized to a less polar, more volatile derivative. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for aldehydes.

Materials:

  • Sample extract (from soil, water, or sediment preparation)

  • PFBHA solution (e.g., 10 mg/mL in a suitable solvent like toluene)

  • Heating block or water bath

Protocol:

  • To the 1 mL sample extract, add 100 µL of the PFBHA solution.

  • Cap the vial tightly and heat at 60-70°C for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: The specific m/z values for the PFBHA derivative of this compound should be determined by analyzing a standard. Key ions will include the molecular ion and characteristic fragment ions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sediment Soil/Sediment Sample quechers QuEChERS Extraction soil_sediment->quechers water_sample Water Sample spe Solid-Phase Extraction water_sample->spe derivatization PFBHA Derivatization quechers->derivatization spe->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Workflow for the analysis of this compound.

Toxicological Significance: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many planar and coplanar PCBs are known to exert their toxic effects through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4][5] While the specific toxic equivalency factor (TEF) for this compound has not been established, its structural similarity to other dichlorobiphenyls suggests a potential for AHR-mediated activity.

The activation of the AHR signaling pathway initiates a cascade of events leading to the expression of various genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2).[6] These enzymes are involved in the metabolism of xenobiotics, but their induction can also lead to the production of reactive metabolites and oxidative stress, contributing to the toxic effects of the parent compound.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Ligand) ahr_complex AHR-HSP90-XAP2 Complex ligand->ahr_complex Binding activated_ahr Activated AHR ahr_complex->activated_ahr Conformational Change arnt ARNT activated_ahr->arnt Translocation & Dimerization ahr_arnt_dimer AHR-ARNT Dimer xre Xenobiotic Response Element (XRE) in DNA ahr_arnt_dimer->xre Binding gene_transcription Gene Transcription (e.g., CYP1A1, CYP1A2) xre->gene_transcription Induction toxic_effects Toxic & Biological Effects gene_transcription->toxic_effects

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.

References

Application Notes and Protocols: Biginelli-Type Reaction for Dihydropyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] First reported by Italian chemist Pietro Biginelli in 1891, this reaction typically involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic conditions.[1][2][4][5][6] The resulting DHPM scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][8][9] DHPMs are also known to act as calcium channel blockers, antihypertensive agents, and mitotic inhibitors.[1][8][9]

Over the years, numerous modifications and improvements to the original Biginelli protocol have been developed to enhance yields, shorten reaction times, and employ more environmentally friendly conditions.[7][10] These advancements include the use of various catalysts, microwave irradiation, and ultrasound assistance.[7][11][12] This document provides detailed application notes and protocols for the synthesis of dihydropyrimidinones via the Biginelli reaction, focusing on both classical and modern methodologies.

Reaction Mechanism

The mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway proposed by Kappe.[13] The reaction is believed to proceed through an N-acyliminium ion intermediate. The key steps are:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[13][14]

  • Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.[14]

  • Cyclization and Dehydration: Finally, intramolecular cyclization occurs through the nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring.[14]

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Addition of Enol DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocols

Several protocols for the Biginelli reaction have been developed, ranging from classical heating to more rapid microwave- and ultrasound-assisted methods.

Protocol 1: Classical Biginelli Reaction using Acid Catalysis

This protocol is based on the original method described by Biginelli and is suitable for a wide range of substrates.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.

  • Add the catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1.5-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.

Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields.[12][15]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Sulfamic acid, 20 mol%)[15]

Procedure:

  • In a microwave-safe vessel, thoroughly mix the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and the catalyst.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (typically 2-10 minutes).[15][16] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the solidified mass and stir to break it up.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • If necessary, recrystallize the product from ethanol.

Protocol 3: Ultrasound-Assisted Biginelli Reaction

Ultrasound irradiation provides an alternative energy source that can accelerate the reaction rate and improve yields under mild conditions.[17][18][19]

Materials:

  • Aldehyde (1.0 mmol)

  • β-dicarbonyl compound (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Catalyst (e.g., Polyindole-Fe nanocomposite or Holmium chloride)[17][18]

Procedure:

  • In a suitable vessel, mix the aldehyde, β-dicarbonyl compound, urea (or thiourea), and the catalyst.

  • Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power (e.g., 45W) at room temperature or slightly elevated temperature (e.g., 50°C).[18][19]

  • Monitor the reaction progress by TLC. Reaction times are typically in the range of 10-60 minutes.[17]

  • Upon completion, add a suitable solvent (e.g., ethyl acetate) to the reaction mixture and stir.

  • Separate the catalyst by filtration.

  • Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow

The general workflow for a Biginelli-type synthesis, from reaction setup to product characterization, is outlined below.

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine Aldehyde, β-Ketoester, and Urea Catalyst Add Catalyst Reactants->Catalyst Solvent Add Solvent (if applicable) Catalyst->Solvent Heating Heating Method (Classical, Microwave, or Ultrasound) Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Precipitation Precipitation / Extraction Monitoring->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization / Chromatography Filtration->Recrystallization Yield Calculate Yield Recrystallization->Yield Characterization Characterization (NMR, IR, MS) Yield->Characterization

Caption: General experimental workflow for Biginelli synthesis.

Data Presentation: Comparison of Catalysts and Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Biginelli synthesis. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Effect of Different Catalysts under Conventional Heating

CatalystAldehydeβ-KetoesterSolventTime (h)Yield (%)Reference
HClBenzaldehydeEthyl acetoacetateEthanol440-60[18][20]
Yb(OTf)₃BenzaldehydeEthyl acetoacetateNone0.595[14]
InCl₃BenzaldehydeEthyl acetoacetateTHF1291[14]
LiClO₄BenzaldehydeEthyl acetoacetateNone0.592[14]
Dicalcium PhosphateBenzaldehydeEthyl acetoacetateEthanol392[21]

Table 2: Comparison of Microwave-Assisted and Ultrasound-Assisted Methods

MethodCatalystAldehydeβ-KetoesterTime (min)Yield (%)Reference
MicrowaveSulfamic acidBenzaldehydeEthyl acetoacetate596[15]
MicrowaveGuanidine HClBenzaldehydeEthyl acetoacetate1091[16]
UltrasoundPolyindole-FeBenzaldehydeEthyl acetoacetate3092[17]
UltrasoundHolmium chlorideBenzaldehydeEthyl acetoacetate2095[18][22]
UltrasoundNoneBenzaldehydeEthyl acetoacetate1599[19]

Applications in Drug Development

Dihydropyrimidinones synthesized via the Biginelli reaction are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological activities.[1][7]

  • Anticancer Agents: Monastrol, a well-known DHPM, is a potent and specific inhibitor of the mitotic kinesin Eg5, making it a lead compound for the development of novel anticancer drugs.[8][23]

  • Cardiovascular Drugs: Certain DHPMs exhibit calcium channel modulating activity, similar to nifedipine, and have been investigated as antihypertensive agents.[1][7]

  • Antimicrobial Agents: Various derivatives have shown promising antibacterial and antiviral activities.[7] For instance, some DHPMs are known to inhibit the binding of HIV gp-120 to CD4 cells.[8]

The versatility of the Biginelli reaction allows for the straightforward introduction of a wide range of substituents at different positions of the dihydropyrimidine ring, enabling the generation of large compound libraries for drug discovery and lead optimization.[5][8]

Conclusion

The Biginelli reaction remains a powerful and efficient tool for the synthesis of biologically active dihydropyrimidinones. The development of modern techniques such as microwave and ultrasound assistance, coupled with the discovery of novel and greener catalysts, has significantly enhanced the utility of this classical multicomponent reaction. The protocols and data presented herein provide a comprehensive guide for researchers in academia and industry to effectively utilize the Biginelli reaction in their synthetic and drug discovery endeavors.

References

Application Notes and Protocols: 3',4'-Dichlorobiphenyl-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3',4'-Dichlorobiphenyl-3-carbaldehyde as a key intermediate in the synthesis of potent arginase inhibitors. Detailed protocols for the synthesis of derivative compounds and for the biological evaluation of their activity are included.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily recognized for its role in the development of small molecule therapeutics. Its dichlorinated biphenyl scaffold is a common feature in various biologically active compounds. A significant application of this aldehyde is in the synthesis of boron-containing α,α-disubstituted amino acids, which have emerged as a promising class of arginase inhibitors.

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. There are two isoforms in mammals, Arginase I (cytosolic) and Arginase II (mitochondrial). Elevated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, immuno-oncology, and asthma, by depleting L-arginine levels, which is a substrate for nitric oxide synthase (NOS). Inhibition of arginase can restore nitric oxide production and modulate immune responses, making it an attractive therapeutic target.

Application: Synthesis of Arginase Inhibitors

This compound serves as a key electrophile in reductive amination reactions to introduce the dichlorobiphenylmethyl moiety into various molecular scaffolds. This substructure has been shown to confer high potency in arginase inhibitors. The following sections detail the synthesis and biological evaluation of arginase inhibitors derived from this aldehyde.

Quantitative Data: In Vitro Potency of Dichlorobenzyl-Substituted Arginase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative α,α-disubstituted amino acid-based arginase inhibitors containing a dichlorobenzyl moiety, which is structurally analogous to the derivatives of this compound.

Compound IDStructureArginase I IC50 (nM)Arginase II IC50 (nM)
1 (R)-2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid200290
2 (R)-2-amino-6-borono-2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid223509

Data sourced from Golebiowski et al. and Van Zandt et al.[1][2]

Experimental Protocols

Protocol 1: Synthesis of a Boron-Containing Arginase Inhibitor via Reductive Amination

This protocol describes the synthesis of an exemplary arginase inhibitor, (R)-2-amino-6-borono-2-((3',4'-dichlorobiphenyl-3-yl)methylamino)hexanoic acid, starting from this compound and a suitable amino acid precursor.

Materials:

  • This compound

  • (R)-2,6-diaminohexanoic acid derivative (e.g., with a protected boronic acid)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Imine Formation and Reduction:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add the (R)-2,6-diaminohexanoic acid derivative (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired protected arginase inhibitor.

  • Deprotection (if necessary):

    • If protecting groups are present on the boronic acid or amino acid moieties, perform the appropriate deprotection step(s) to yield the final active inhibitor.

Protocol 2: In Vitro Arginase Inhibition Assay

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity (IC50) of compounds against purified human arginase I and II.

Materials:

  • Purified recombinant human Arginase I and Arginase II

  • L-arginine solution (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Test compounds (dissolved in DMSO)

  • Urea standard solution

  • Urea detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime-based reagents)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation:

    • Pre-incubate the arginase enzyme solution in the assay buffer at 37°C for 10-15 minutes to ensure manganese ion binding and enzyme activation.

  • Assay Preparation:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Serial dilutions of the test compound (or DMSO for control wells).

      • Activated arginase enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the L-arginine solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

  • Termination and Urea Detection:

    • Stop the reaction by adding an acidic solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).

    • Add the urea detection reagent to each well.

    • Heat the plate at 95-100°C for 30-60 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 540-550 nm) using a microplate reader.

    • Create a urea standard curve to determine the concentration of urea produced in each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthesis_Workflow A 3',4'-Dichlorobiphenyl- 3-carbaldehyde C Reductive Amination (NaBH(OAc)3, DCM) A->C B Amino Acid Precursor (with protected boronic acid) B->C D Protected Arginase Inhibitor C->D E Purification (Column Chromatography) D->E F Deprotection E->F G Final Arginase Inhibitor F->G Arginase_Inhibition_Pathway cluster_0 Normal Physiological State cluster_1 Pathological State with Arginase Inhibitor L-Arginine_1 L-Arginine Arginase_1 Arginase L-Arginine_1->Arginase_1 Hydrolysis NOS Nitric Oxide Synthase (NOS) L-Arginine_1->NOS Oxidation Ornithine_Urea_1 L-Ornithine + Urea Arginase_1->Ornithine_Urea_1 NO Nitric Oxide (NO) NOS->NO L-Arginine_2 L-Arginine NOS_2 Nitric Oxide Synthase (NOS) L-Arginine_2->NOS_2 Enhanced Substrate Availability Arginase_2 Arginase Inhibitor Arginase Inhibitor (derived from 3',4'-Dichlorobiphenyl- 3-carbaldehyde) Inhibitor->Arginase_2 Inhibition NO_2 Increased Nitric Oxide (NO) NOS_2->NO_2

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3',4'-Dichlorobiphenyl-3-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of purified product after column chromatography. 1. Inappropriate solvent system: The chosen eluent may not be optimal for separating the target compound from impurities. 2. Compound decomposition on silica gel: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[1] 3. Co-elution with impurities: Impurities with similar polarity to the product may be difficult to separate.1. Optimize the solvent system: Use Thin Layer Chromatography (TLC) with a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find the optimal separation conditions. An Rf value of ~0.3 is often a good target.[1] 2. Deactivate the silica gel: Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, use a different stationary phase like alumina.[1] 3. Consider alternative purification methods: If column chromatography is ineffective, consider purification via the bisulfite adduct method, especially if impurities are non-aldehydic.[2][3]
Product appears to be contaminated with a carboxylic acid impurity. Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which can occur during synthesis, workup, or storage.[4][5]1. Aqueous basic wash: During the workup, wash the organic layer containing the crude product with a mild aqueous base such as 10% sodium bicarbonate solution to remove the acidic impurity.[5] 2. Minimize air exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent air oxidation.
Presence of the corresponding alcohol as an impurity. Incomplete oxidation or over-reduction: If synthesizing from the corresponding alcohol, the oxidation may be incomplete. If the synthesis involves a reduction step, over-reduction can occur.[4]Re-oxidation: Subject the crude mixture to a mild oxidation reaction to convert the residual alcohol to the desired aldehyde. Careful selection of the oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid.[4]
Formation of a solid precipitate at the interface during bisulfite adduct extraction. Low solubility of the bisulfite adduct: The sodium bisulfite adduct of some aldehydes, particularly non-polar ones, may have limited solubility in both the aqueous and organic phases.[3]Isolate the solid adduct: If a solid forms at the interface, it is likely the desired bisulfite adduct. The entire mixture can be filtered to collect the solid adduct, which can then be washed and the aldehyde regenerated.[3]
Low yield of precipitated bisulfite adduct. 1. Steric hindrance: The formation of the bisulfite adduct can be affected by steric hindrance around the carbonyl group.[2] 2. Adduct solubility: The bisulfite adduct may be soluble in the reaction mixture and not precipitate.[2] 3. Reagent quality: The sodium bisulfite solution may not be fresh or saturated.[2]1. Increase reaction time or temperature: This may help overcome moderate steric hindrance. 2. Liquid-liquid extraction: If the adduct is water-soluble, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase.[2] 3. Use freshly prepared, saturated sodium bisulfite solution. [2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis (e.g., 3-formylphenylboronic acid and 1,2-dichloro-4-halobenzene if using a Suzuki coupling), the corresponding carboxylic acid (3',4'-Dichlorobiphenyl-3-carboxylic acid) due to oxidation, and the corresponding alcohol ((3',4'-Dichlorobiphenyl-3-yl)methanol) from incomplete oxidation or over-reduction during synthesis.[4][5]

Q2: What is the recommended method for purifying this compound?

A2: Column chromatography using silica gel is a common and effective method for purifying biphenyl derivatives.[4] However, due to the potential sensitivity of the aldehyde group, purification via the formation of a sodium bisulfite adduct is also a highly recommended alternative, particularly for removing non-aldehydic impurities.[2][3]

Q3: How can I prevent the oxidation of this compound during purification and storage?

A3: To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during prolonged procedures like column chromatography. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere at low temperatures is recommended.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable technique for the final purification of this compound, especially for achieving high purity on a smaller scale. A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully add the dried sample-silica mixture to the top of the column.

    • Add another layer of sand on top of the sample.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation:

    • Dissolve the crude mixture in a water-miscible solvent such as methanol or THF.[3]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.[3]

    • If a precipitate forms, continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Isolation of the Adduct:

    • Collect the precipitated bisulfite adduct by filtration and wash it with a small amount of cold water and then an organic solvent (e.g., diethyl ether) to remove any organic impurities.

    • If no precipitate forms, the adduct may be soluble in the aqueous layer. In this case, proceed with a liquid-liquid extraction to separate the aqueous layer containing the adduct from the organic layer containing non-aldehydic impurities.[2]

  • Regeneration of the Aldehyde:

    • Suspend the isolated bisulfite adduct in water.

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Slowly add a basic solution, such as aqueous sodium hydroxide, until the pH is strongly basic (pH > 10), which will reverse the reaction and regenerate the aldehyde.[3]

    • Separate the organic layer containing the purified aldehyde.

  • Workup:

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table presents hypothetical but realistic data for the purification of this compound (starting with 5.0 g of crude material).

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Column Chromatography 85>9875
Bisulfite Adduct Formation 85>9980

Visualizations

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_steps_cc Column Chromatography Steps cluster_steps_bisulfite Bisulfite Adduct Steps cluster_end Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Option 1 Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Option 2 Load Load on Silica Gel ColChrom->Load Adduct Form Adduct Bisulfite->Adduct Elute Elute with Solvent Gradient Load->Elute Collect Collect Pure Fractions Elute->Collect Pure Pure Product Collect->Pure Isolate Isolate Adduct Adduct->Isolate Regenerate Regenerate Aldehyde Isolate->Regenerate Regenerate->Pure

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Q1 Low Yield? Start->Q1 Q2 Impurity Detected? Start->Q2 A1_1 Check Solvent System (TLC) Q1->A1_1 Yes A2_1 Carboxylic Acid Impurity? -> Basic Wash Q2->A2_1 Yes A1_2 Deactivate Silica Gel A1_1->A1_2 A1_3 Consider Bisulfite Method A1_2->A1_3 A2_2 Alcohol Impurity? -> Re-oxidize A2_1->A2_2 A2_3 Other Impurities? -> Re-evaluate Purification Method A2_2->A2_3

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde. The content is designed to address common challenges and optimize reaction yields.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yield is a frequent issue in the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_side_reactions Side Reaction Analysis start Low Yield Observed in This compound Synthesis reagent_quality Step 1: Verify Reagent Quality and Stoichiometry start->reagent_quality reaction_conditions Step 2: Assess Reaction Conditions and Setup reagent_quality->reaction_conditions boronic_acid 3-Formylphenylboronic Acid: - Check for degradation (protodeboronation) - Use fresh or purified material - Consider using a more stable boronate ester side_reactions Step 3: Analyze for Common Side Reactions reaction_conditions->side_reactions atmosphere Inert Atmosphere: - Ensure rigorous degassing of solvent and reaction vessel - Maintain a positive pressure of inert gas (Ar or N2) optimization Step 4: Systematic Optimization side_reactions->optimization protodeboronation Protodeboronation: - Formation of benzaldehyde from boronic acid - Mitigate with milder base or anhydrous conditions aryl_halide 1,2-Dichloro-4-halobenzene: - Verify purity and absence of inhibitors - Ensure correct halide is used (I > Br > Cl in reactivity) catalyst Palladium Catalyst: - Use a fresh, active catalyst - Consider modern precatalysts (e.g., Buchwald G3/G4) - Ensure appropriate catalyst loading (0.5-5 mol%) base Base: - Use anhydrous and finely powdered base for non-aqueous setups - Ensure correct stoichiometry (typically 2-3 equivalents) solvent Solvent: - Use anhydrous, degassed solvent - Common choices: Dioxane, Toluene, THF, DMF temperature Temperature: - Optimize reaction temperature (typically 80-110 °C) - Ensure uniform heating stirring Stirring: - Ensure vigorous stirring, especially in biphasic systems homocoupling Homocoupling: - Formation of biphenyl from boronic acid or aryl halide - Minimize by ensuring a strictly inert atmosphere dehalogenation Dehalogenation: - Reduction of the aryl halide - Can occur with highly reactive organoboron compounds or strong reducing agents

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is not proceeding to completion. What are the most common causes?

A1: Incomplete conversion in Suzuki-Miyaura reactions can stem from several factors. The primary culprits are often related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes be inefficient. To verify catalyst activity, run a control reaction with known reactive substrates like iodobenzene and phenylboronic acid. Consider using modern, air-stable precatalysts such as Buchwald G3 or G4 palladacycles for more reliable generation of the active Pd(0) species.[1]

  • Reagent Degradation: Boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by water, especially under basic conditions.[2][3] Check the purity of your 3-formylphenylboronic acid by NMR. To enhance stability, consider using boronate esters (e.g., pinacol esters).[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[3][4][5] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

Q2: I am observing a significant amount of homocoupling byproducts. How can I minimize their formation?

A2: Homocoupling, the formation of biphenyls from two molecules of the boronic acid or the aryl halide, is a common side reaction.

  • Strictly Inert Atmosphere: The primary cause of boronic acid homocoupling is the presence of oxygen, which can generate Pd(II) species that promote this side reaction.[3][4][5] Rigorous degassing of the solvent and reaction mixture is the most effective way to prevent this.

  • Choice of Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst can help minimize the initial concentration of Pd(II) species that can lead to homocoupling.

  • Ligand Selection: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common pathway for boronic acid degradation.[2][3]

  • Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[2][3] Consider using milder bases such as K₂CO₃ or CsF instead of strong bases like NaOH or K₃PO₄.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3]

  • Use Boronate Esters: Boronic acid pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my reaction?

A4: The choice of these components is critical and often substrate-dependent. A screening of different combinations is often necessary to find the optimal conditions.

Suzuki_Components reaction Suzuki-Miyaura Coupling catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Buchwald Precatalysts) reaction->catalyst determines activity ligand Ligand (e.g., PPh₃, SPhos, XPhos) reaction->ligand stabilizes catalyst, influences reactivity base Base (e.g., K₂CO₃, K₃PO₄, CsF) reaction->base activates boronic acid solvent Solvent (e.g., Dioxane/H₂O, Toluene, THF, DMF) reaction->solvent solubilizes reagents, affects rate

Caption: Key components influencing the outcome of the Suzuki-Miyaura coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction parameters. The following tables summarize the effects of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura cross-coupling reactions, based on literature data for similar transformations.

Table 1: Effect of Palladium Catalyst and Ligand on Biphenyl Synthesis Yield

Catalyst (mol%)Ligand (mol%)Aryl HalideArylboronic AcidYield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)4-BromoanisolePhenylboronic acid85[6]
Pd(PPh₃)₄ (5)-5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid60[7]
Pd₂(dba)₃ (1)SPhos (2)4-ChlorotoluenePhenylboronic acid98[8]
XPhos Pd G4 (2)-4-ChlorotoluenePhenylboronic acid>95[9]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

Base (equiv.)SolventTemperature (°C)Aryl HalideArylboronic AcidYield (%)Reference
K₃PO₄ (2)1,4-Dioxane/H₂O805-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid60[7]
Na₂CO₃ (2)DMF/H₂O602,3,5-trichloropyridinePhenylboronic acid89[10]
K₂CO₃ (2)n-propanol/H₂OReflux4-BromoacetophenonePhenylboronic acid95[6]
CsF (2)Dioxane1004-BromobenzonitrilePhenylboronic acid97General observation

Experimental Protocols

General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup and reagents.

Materials:

  • 3-Formylphenylboronic acid (1.1 - 1.5 equivalents)

  • 1,2-Dichloro-4-iodobenzene or 1-bromo-3,4-dichlorobenzene (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), 3-formylphenylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Stir the mixture for 10-15 minutes to ensure good mixing. Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.[1]

Disclaimer: This protocol is for informational purposes only. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Technical Support Center: Synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and efficient methods for synthesizing this compound involve a Palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1] Two primary pathways are generally considered:

  • Pathway A: The coupling of 3-formylphenylboronic acid with a 1,2-dichloro-4-halobenzene (e.g., 4-bromo-1,2-dichlorobenzene).

  • Pathway B: The coupling of 3,4-dichlorophenylboronic acid with a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde).[1]

Q2: What are the most common impurities found in the Suzuki-Miyaura synthesis of this compound?

A2: Impurities in a Suzuki-Miyaura coupling can originate from starting materials, side reactions, or the catalyst system. Common impurities include:

  • Homocoupling Products: Dimerization of the starting aryl halides or boronic acids.[2][3][4]

  • Unreacted Starting Materials: Residual amounts of the initial aryl halide and/or boronic acid.

  • Dehalogenation Products: The aryl halide starting material may lose its halogen atom via reduction.[2]

  • Protonolysis Byproducts: The boronic acid can be converted to its corresponding arene by reacting with protons in the reaction mixture.[2]

  • Phenolic Impurities: Formation of phenols can occur, particularly if adventitious oxygen is present in the reaction.[3]

  • Palladium Residues: Residual palladium from the catalyst, which can be toxic and affect downstream applications.[5]

Q3: My analysis shows significant homocoupling byproducts. What causes this and how can I minimize it?

A3: Homocoupling is a prevalent side reaction in Suzuki couplings. It can be caused by several factors, including the presence of oxygen, elevated reaction temperatures, and certain base/catalyst systems. To minimize homocoupling:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote homocoupling.[3] Experiment with lower temperatures to find an optimal balance between reaction rate and selectivity.

  • Choice of Catalyst and Ligands: Some palladium catalysts and phosphine ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be necessary.

  • Controlled Addition of Reagents: Slow addition of one of the coupling partners can sometimes help to suppress the formation of homocoupling dimers.

Q4: I am observing a significant amount of a dehalogenated byproduct from my aryl halide starting material. How can I prevent this?

A4: Dehalogenation is a reductive side reaction that can compete with the desired cross-coupling. This is often promoted by certain bases, solvents, or impurities in the reaction mixture.

  • Base Selection: Strong bases can sometimes facilitate dehalogenation. Consider screening milder bases.

  • Solvent Purity: Ensure the use of high-purity, dry solvents. Some solvent contaminants can act as hydrogen sources.

  • Phosphine Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus dehalogenation.

Q5: How can I effectively remove residual palladium catalyst and other impurities from my final product?

A5: Post-reaction purification is critical. A multi-step approach is often most effective:

  • Aqueous Workup: Washing the organic layer with aqueous solutions can help remove the base and inorganic byproducts.[6]

  • Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and most organic byproducts.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly enhance purity.

  • Palladium Scavengers: For removing trace amounts of palladium to meet pharmaceutical specifications, specialized scavengers (resins or silicas functionalized with thiol groups) can be employed.

Q6: What are the recommended analytical techniques for identifying and quantifying impurities?

A6: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the main product and non-volatile impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst. - Poor quality of boronic acid. - Insufficiently inert atmosphere (oxygen contamination). - Incorrect base or solvent.- Use a fresh, active palladium catalyst. - Verify the purity of the boronic acid; consider using boronic esters. - Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, 2-MeTHF).
High Levels of Homocoupling - Presence of oxygen. - Reaction temperature is too high. - Suboptimal catalyst/ligand to substrate ratio.- Ensure rigorous degassing and maintenance of an inert atmosphere. - Lower the reaction temperature. - Optimize the catalyst loading and ligand ratios.
Presence of Phenol Byproduct - Reaction exposed to oxygen. - Hydrolysis of the boronic acid followed by oxidation.- Improve degassing procedures and ensure a tight inert seal on the reaction vessel.[3]
Incomplete Reaction - Insufficient reaction time or temperature. - Catalyst deactivation. - Poor solubility of reagents.- Increase reaction time and/or temperature incrementally. - Use a more robust catalyst/ligand system. - Choose a solvent system where all components are fully soluble at the reaction temperature.
Product is Difficult to Purify - Byproducts have similar polarity to the desired product. - Presence of persistent catalyst residues.- Optimize the column chromatography mobile phase for better separation. - Consider derivatizing the aldehyde to change its polarity for easier separation, followed by hydrolysis. - Use a palladium scavenger post-chromatography.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis

Note: This is a generalized procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, HPLC, or GC).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Visualizations

Synthesis_Pathways Synthetic Routes to this compound cluster_A Pathway A cluster_B Pathway B A1 3-Formylphenylboronic Acid Product This compound A1->Product Suzuki Coupling (Pd Catalyst, Base) A2 1,2-Dichloro-4-halobenzene A2->Product Suzuki Coupling (Pd Catalyst, Base) B1 3,4-Dichlorophenylboronic Acid B1->Product Suzuki Coupling (Pd Catalyst, Base) B2 3-Halobenzaldehyde B2->Product Suzuki Coupling (Pd Catalyst, Base) Impurity_Formation Common Impurity Formation in Suzuki Coupling AH Aryl Halide (Ar-X) Product Desired Product (Ar-Ar') AH->Product Cross-Coupling Homo_AH Homocoupling (Ar-Ar) AH->Homo_AH Side Reaction Dehalo Dehalogenation (Ar-H) AH->Dehalo Side Reaction BA Boronic Acid (Ar'-B(OH)2) BA->Product Cross-Coupling Homo_BA Homocoupling (Ar'-Ar') BA->Homo_BA Side Reaction Proto Protonolysis (Ar'-H) BA->Proto Side Reaction Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC/GC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes Optimize Optimize Conditions: Temp, Base, Catalyst Complete->Optimize No Analyze Analyze Final Product (HPLC, NMR, MS) Workup->Analyze Purity Purity Acceptable? Analyze->Purity End Product OK Purity->End Yes Troubleshoot Identify Impurities & Consult Guide Purity->Troubleshoot No Troubleshoot->Optimize Optimize->Start

References

Stability and degradation of 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3',4'-Dichlorobiphenyl-3-carbaldehyde. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container under refrigeration.[1] To prevent potential degradation, it is advisable to protect the compound from light and moisture.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Q2: What are the likely degradation pathways for this compound?

The primary sites of reactivity and potential degradation are the aldehyde functional group and the dichlorophenyl moiety. The aldehyde group is susceptible to:

  • Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3',4'-Dichlorobiphenyl-3-carboxylic acid.[3][4] This can be initiated by atmospheric oxygen, especially under light or in the presence of metal ion impurities, or by oxidizing agents used in experimental setups.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-Dichlorobiphenyl-3-yl)methanol.[3][4] This is typically a concern when reducing agents are present in the reaction mixture.

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

The dichlorobiphenyl core is generally stable but can undergo dehalogenation under certain reductive conditions, particularly in the presence of catalysts like palladium.

Q3: I am observing an unknown impurity in my reaction mixture involving this compound. How can I identify it?

The most common impurity is likely the oxidation product, 3',4'-Dichlorobiphenyl-3-carboxylic acid. To identify unknown impurities, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the isolated impurity.

Q4: My yield of the desired product is low when using this compound in a cross-coupling reaction. What could be the cause?

Low yields in cross-coupling reactions with substituted benzaldehydes can be due to several factors:

  • Dehalogenation: The chloro substituents on the biphenyl ring may be removed under the reaction conditions, leading to byproducts.

  • Side reactions of the aldehyde: The aldehyde group may react with the organometallic reagents or the base used in the coupling reaction.

  • Catalyst deactivation: The aldehyde functionality can sometimes interfere with the catalyst.

Refer to the troubleshooting guide below for specific solutions.

Troubleshooting Guides

Issue 1: Suspected Degradation of Starting Material
Symptom Possible Cause Recommended Action
Appearance of a new spot on TLC or a new peak in HPLC of the starting material.Oxidation to the carboxylic acid.Confirm the identity of the impurity by LC-MS. If confirmed, purify the starting material by column chromatography before use. Store the compound under an inert atmosphere.
Reduced potency or incomplete reaction despite using the correct stoichiometry.Degradation of the aldehyde.Check the age and storage conditions of the compound. Perform a purity analysis (e.g., by qNMR or HPLC with a reference standard) to determine the actual concentration of the active aldehyde.
Issue 2: Unexpected Side Products in Reactions
Symptom Possible Cause Recommended Action
Formation of 3',4'-Dichlorobiphenyl-3-carboxylic acid.Presence of an oxidizing agent or air in the reaction.Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, deoxygenated solvents.
Formation of (3',4'-Dichlorobiphenyl-3-yl)methanol.Unintended reduction.Scrutinize the reaction components for any potential reducing agents.
Formation of dehalogenated biphenyl species in cross-coupling reactions.Reductive dehalogenation.Optimize reaction conditions: use weaker bases (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, and ensure strictly anhydrous conditions.[5] Consider protecting the aldehyde group as an acetal before the coupling reaction.

Stability Data Summary

Condition Parameter Result Primary Degradant
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hNo significant degradation-
Basic Hydrolysis 0.1 M NaOH at 60°C for 24h~5% degradation3',4'-Dichlorobiphenyl-3-carboxylic acid and (3',4'-Dichlorobiphenyl-3-yl)methanol (Cannizzaro)
Oxidative 3% H₂O₂ at RT for 24h~15% degradation3',4'-Dichlorobiphenyl-3-carboxylic acid
Thermal 80°C for 48h< 2% degradation-
Photolytic ICH-compliant light exposure~8% degradation3',4'-Dichlorobiphenyl-3-carboxylic acid and other minor photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the solvent to the stock concentration before analysis.

    • Photodegradation: Expose the solid compound to light conditions as specified in ICH Q1B guidelines. Dissolve in the solvent to the stock concentration before analysis.

  • Sample Analysis: Analyze all samples by a developed and validated stability-indicating HPLC-UV method. Peak purity analysis should be performed using a photodiode array (PDA) detector. Characterize significant degradation products using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a PDA or UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

  • Gradient Program (Example):

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can effectively separate and quantify this compound in the presence of its degradation products.

Visualizations

degradation_pathway main This compound oxidized 3',4'-Dichlorobiphenyl-3-carboxylic acid main->oxidized Oxidation (e.g., O2, H2O2) reduced (3',4'-Dichlorobiphenyl-3-yl)methanol main->reduced Reduction (e.g., NaBH4) dehalogenated Monochloro- or non-chlorinated biphenyl aldehyde main->dehalogenated Reductive Dehalogenation (e.g., Pd catalyst, H2 source)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc photo Photolytic Stress photo->hplc lcms LC-MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for stability testing and degradation product identification.

troubleshooting_tree start Low Yield in Cross-Coupling Reaction? check_sm Check Starting Material Purity (HPLC) start->check_sm sm_impure Impure: Purify by Chromatography check_sm->sm_impure Yes sm_pure Pure check_sm->sm_pure No optimize_cond Optimize Reaction Conditions protect_aldehyde Protect Aldehyde Group optimize_cond->protect_aldehyde base_temp Use weaker base (e.g., K3PO4) Lower temperature optimize_cond->base_temp anhydrous Ensure anhydrous conditions optimize_cond->anhydrous sm_pure->optimize_cond

Caption: Troubleshooting decision tree for low yield in cross-coupling reactions.

References

Improving selectivity in the synthesis of dichlorinated biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dichlorinated biphenyls. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for improving selectivity and overcoming common challenges in your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and selective methods for synthesizing specific dichlorinated biphenyl isomers?

A1: The Suzuki-Miyaura cross-coupling reaction is currently one of the most effective and versatile methods for the selective synthesis of dichlorinated biphenyls, offering high yields and good functional group tolerance.[1][2][3] It typically involves the palladium-catalyzed reaction of a chlorinated aryl boronic acid with a chlorinated aryl halide.[2][3] Other methods like the Ullmann coupling and Cadogan reaction can be used, but they often suffer from lower yields, poor regioselectivity, and the formation of toxic byproducts.[1][4] For sterically hindered biphenyls, specialized catalyst systems in Suzuki couplings have shown superior yields (65-98%) compared to traditional Ullmann reactions (20-38%).[1][5]

Q2: How can I control the regioselectivity of the chlorination or coupling reaction to obtain the desired isomer?

A2: Controlling regioselectivity is critical. Key factors include:

  • Choice of Coupling Partners: In cross-coupling reactions like Suzuki, the substitution pattern of the boronic acid and the aryl halide dictates the final product structure.[2][4]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly influence the reaction's outcome, especially for sterically demanding couplings.[1][6] For instance, using 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) as a ligand can improve yields for sterically hindered PCBs.[1][5]

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity by favoring the thermodynamically more stable product and reducing side reactions.[7]

  • Solvent Polarity: The solvent can influence the reactivity and selectivity of the reaction.[7]

Q3: What are the primary side reactions I should be aware of?

A3: Common side reactions include:

  • Homocoupling: Self-coupling of the boronic acid starting material is a major impurity.[2][3]

  • Formation of Multiple Isomers: Lack of regioselectivity can lead to a mixture of dichlorinated biphenyl isomers that can be difficult to separate.[7]

  • Dehalogenation: Loss of a chlorine or other halogen atom from the starting materials can lead to less chlorinated biphenyl byproducts.

  • Formation of Triaryls and Polychlorinated Biphenyls (PCBs): In some cases, further arylation or the formation of more highly chlorinated biphenyls can occur.[8]

Q4: How can I minimize the formation of homocoupling byproducts in a Suzuki-Miyaura coupling?

A4: To minimize the self-coupling of aryl boronic acids, you can:

  • Ensure strictly anaerobic (oxygen-free) conditions, as oxygen can promote this side reaction.

  • Carefully control the stoichiometry of the reactants.

  • Select appropriate palladium catalysts and ligands that favor the cross-coupling pathway.[9]

Q5: What are the best strategies for purifying the final dichlorinated biphenyl product?

A5: Purification can be challenging due to the similar physical properties of isomers and byproducts. Effective methods include:

  • Column Chromatography: Using silica gel with a carefully selected eluent system (e.g., a hexane-ethyl acetate gradient) is a common and effective technique.[7]

  • Recrystallization: This can be an excellent method for obtaining highly pure product if a suitable solvent is found.[10]

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography can be employed.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low Yield of the Desired Dichlorinated Biphenyl Isomer

Potential CauseRecommended Solution
Poor Regioselectivity Optimize the reaction temperature; lower temperatures often improve selectivity.[7] Experiment with different solvents to influence the isomeric ratio.[7] In Suzuki couplings, ensure the purity and correct structure of your boronic acid and aryl halide.
Formation of Homocoupling Byproducts Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[2] Adjust the stoichiometry of the reactants. Use bulky phosphine ligands which can sometimes suppress homocoupling.
Catalyst Inactivity Use fresh, high-purity catalyst and ligands. Ensure all reagents and solvents are dry and reactions are conducted under anhydrous and anaerobic conditions.
Incomplete Reaction Increase the reaction time or temperature moderately.[7] Verify the activity of the catalyst and ensure it is used in the correct molar percentage.
Purification Losses Employ a more efficient purification method, such as optimizing the eluent system for column chromatography or trying a different recrystallization solvent.[7]

Problem 2: Presence of Multiple Isomers in the Final Product

Potential CauseRecommended Solution
Non-Selective Reaction Conditions Temperature Control: Lowering the reaction temperature generally favors higher selectivity.[7] Solvent Choice: The polarity of the solvent can affect reactivity and selectivity; screen different solvents.[7] Steric Hindrance: Utilize starting materials where steric hindrance can direct the reaction to the desired position.
Isomerization Ensure that the reaction conditions (e.g., strong acid or base, high temperatures) are not causing isomerization of the product after its formation.

Problem 3: Difficulty in Separating the Product from Starting Materials or Byproducts

Potential CauseRecommended Solution
Similar Polarity of Compounds Optimize Chromatography: Use a shallower gradient or an isocratic elution with a finely-tuned solvent mixture for column chromatography. Test different stationary phases if possible. Recrystallization: Experiment with a variety of solvents or solvent mixtures to find conditions where the desired product has significantly different solubility from the impurities.
Co-elution If impurities consistently co-elute with the product, consider a chemical modification of the impurity (if its structure is known) to alter its polarity before a final purification step.

Data Presentation

Table 1: Comparison of Synthetic Methods for Dichlorinated Biphenyls

MethodTypical YieldSelectivityKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 65-98%[1][5]HighHigh functional group tolerance, mild conditions, commercially available reagents.[6][12]Can have issues with homocoupling byproducts.[2][3]
Ullmann Coupling 20-38%[1][5]Often low to moderateCan be used for sterically hindered compounds.Requires high temperatures, often has low yields and poor selectivity.[1]
Negishi Coupling HighHighHigh functional group tolerance, often fast reaction rates.[13]Requires preparation of organozinc reagents which can be moisture-sensitive.[13]
Cadogan Reaction Low to moderateLowUses less toxic starting materials than some older methods.[3]Not regioselective, can result in complex product mixtures.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of a dichlorinated biphenyl via a palladium-catalyzed Suzuki-Miyaura reaction.

Reagents:

  • Chlorinated Aryl Halide (e.g., a bromodichlorobenzene) (1.0 equiv)

  • Chlorinated Phenylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, DPDB) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equiv)

  • Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Deionized Water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the chlorinated aryl halide, the chlorinated phenylboronic acid, the palladium catalyst, any additional ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure dichlorinated biphenyl.[11][12]

Protocol 2: Demethylation of Methoxy-Substituted Dichlorobiphenyls

This is a common final step if the synthesis utilized a methoxy-substituted precursor.

Reagents:

  • Methoxylated Dichlorobiphenyl (1.0 equiv)

  • Boron Tribromide (BBr₃) (1 M solution in an inert solvent like DCM or hexane) (3-5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the methoxylated dichlorobiphenyl in anhydrous DCM in a dry flask under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the solution to 0 °C or lower in an ice or ice/salt bath.

  • Reagent Addition: Slowly add the boron tribromide solution dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at low temperature for an hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding ice-cold water.

  • Extraction: Extract the aqueous phase with DCM (2-3 times).

  • Washing & Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the hydroxylated dichlorobiphenyl.[1]

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Dichlorinated Biphenyl (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)2) ArB->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC, GC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for dichlorobiphenyl synthesis.

Troubleshooting_Tree start Low Yield Observed check_completeness Check for incomplete reaction (TLC/GC-MS shows starting material) start->check_completeness check_purity Assess starting material purity check_completeness->check_purity No incomplete_yes Extend reaction time or increase temperature/concentration check_completeness->incomplete_yes Yes check_conditions Review reaction conditions (Temp, Time, Conc.) check_purity->check_conditions Pure purity_bad Purify starting materials (distill, recrystallize) check_purity->purity_bad Impure conditions_bad Optimize conditions based on literature or further screening check_conditions->conditions_bad

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Analysis of Polychlorinated Biphenyls (PCBs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of polychlorinated biphenyls (PCBs).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during sample preparation, chromatography, and mass spectrometry stages of PCB analysis.

Sample Preparation
Problem IDQuestionPossible CausesSuggested Solutions
SP-01My blank samples show significant PCB contamination. - Contaminated glassware or solvents. - Atmospheric deposition in the lab environment.[1] - Carryover from highly concentrated samples.- Thoroughly clean all glassware with a rigorous washing protocol (e.g., solvent rinse, bake at high temperature). - Use high-purity solvents and reagents certified for PCB analysis. - Prepare blanks alongside samples to monitor for background contamination.[1] - Implement procedures to define and subtract background levels.[1]
SP-02I have low recovery of PCBs from my sample matrix. - Inefficient extraction method for the specific matrix. - Incomplete solvent evaporation leading to loss of volatile congeners. - Adsorption of PCBs onto labware.[2]- Optimize the extraction method (e.g., Soxhlet, pressurized fluid extraction) for your sample type (solid, aqueous, tissue).[2][3] - Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness. - Use silanized glassware to minimize adsorption. - Employ surrogate standards to monitor extraction efficiency.
SP-03My sample extracts are still very complex after cleanup. - Inadequate cleanup procedure for the sample matrix. - Presence of high concentrations of interfering compounds (e.g., lipids, pesticides).[4]- Employ multi-step cleanup techniques such as gel permeation chromatography (GPC) followed by silica gel or Florisil chromatography.[2] - Use matrix-specific cleanup kits or sorbents. - For fatty samples, consider acid digestion or other lipid removal techniques.
Gas Chromatography (GC)
Problem IDQuestionPossible CausesSuggested Solutions
GC-01I am observing co-elution of critical PCB congeners. - The GC column and conditions are not optimized for separating all 209 congeners.[4] - Similar physicochemical properties of certain congeners.- Utilize a longer capillary column with a specific stationary phase (e.g., 5% phenyl-methylpolysiloxane).[5] - Optimize the GC oven temperature program for better separation. - Employ two-dimensional gas chromatography (GCxGC) for complex mixtures. - If co-elution is unavoidable, use mass spectrometry to deconvolve the signals if possible, or report the sum of the co-eluting congeners.[6][7][8]
GC-02My retention times are shifting between runs. - Fluctuation in GC oven temperature or carrier gas flow rate. - Column degradation or contamination. - Leaks in the GC system.- Ensure stable operating conditions for the GC. - Regularly condition the GC column and trim the inlet end if necessary. - Perform a leak check on the system. - Use internal standards to correct for retention time shifts.
GC-03I am seeing broad or tailing peaks. - Active sites in the GC inlet liner or column. - Sample overload. - Inappropriate injection technique.- Use a deactivated inlet liner and change it regularly. - Dilute the sample to avoid overloading the column. - Optimize the injection speed and temperature.
Mass Spectrometry (MS)
Problem IDQuestionPossible CausesSuggested Solutions
MS-01I have poor sensitivity for some PCB congeners. - Suboptimal ionization or fragmentation in the MS source. - Matrix effects suppressing the signal. - Inefficient ion transmission.- Tune the mass spectrometer according to the manufacturer's recommendations. - Optimize the ionization energy and other source parameters. - Use a more sensitive ionization technique if available (e.g., electron capture negative ionization - ECNI). - Improve sample cleanup to reduce matrix suppression.[9]
MS-02I am getting false positives in my data. - Co-eluting interfering compounds with similar mass-to-charge ratios.[5] - Background contamination.- Use high-resolution mass spectrometry (HRMS) to differentiate between PCBs and interferences based on accurate mass. - Employ tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) of specific precursor-product ion transitions.[10] - Analyze procedural blanks to identify and subtract background signals.
MS-03My quantitation is inaccurate. - Non-linearity of the calibration curve. - Use of an inappropriate internal standard. - Isotope ratio deviations.- Prepare a multi-point calibration curve covering the expected concentration range of the samples. - Use isotopically labeled PCB congeners as internal standards that closely match the retention time and ionization behavior of the target analytes. - Verify the correct isotope ratios for positive identification and accurate quantitation.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in PCB congener analysis?

A1: A major challenge is the co-elution of multiple PCB congeners on a single gas chromatography column.[4][6][8] There are 209 different PCB congeners, and many have very similar chemical properties, making their complete separation difficult. This can lead to inaccurate quantification if not properly addressed through advanced chromatographic techniques or mass spectrometric deconvolution.[6][8]

Q2: How can I deal with complex environmental matrices?

A2: Complex matrices, such as soil, sediment, and biological tissues, require extensive sample preparation to remove interfering substances.[9] This typically involves a multi-step process including extraction (e.g., Soxhlet, PLE), and cleanup using techniques like gel permeation chromatography (GPC) and adsorption chromatography with materials like silica gel or Florisil.[2]

Q3: What is the advantage of using GC-MS/MS for PCB analysis?

A3: Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for PCB analysis.[10] By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), it can effectively filter out matrix interferences, leading to more accurate and reliable quantification, even at low concentrations.[10]

Q4: Are there alternatives to analyzing all 209 congeners?

A4: Yes, often a subset of "indicator" PCBs or "dioxin-like" PCBs are analyzed. Indicator PCBs are typically the most abundant congeners in commercial mixtures and environmental samples. Dioxin-like PCBs are monitored due to their high toxicity.[10] The choice of target analytes often depends on the regulatory requirements and the specific goals of the study.

Q5: How do I handle weathered or degraded PCB samples?

A5: Weathering and degradation can alter the original Aroclor patterns, making identification based on commercial mixtures challenging.[11] In such cases, a congener-specific analysis is more appropriate. This approach quantifies individual PCB congeners, providing a more accurate representation of the PCB profile in the sample.

Experimental Protocols

General Sample Extraction and Cleanup Protocol for Soil/Sediment

This protocol is a generalized procedure based on common EPA methods.

  • Sample Preparation: Air-dry the sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Extraction:

    • Mix a known amount of homogenized sample with a drying agent like sodium sulfate.

    • Spike the sample with a surrogate standard solution.

    • Extract the sample using a Soxhlet extractor with a suitable solvent mixture (e.g., hexane/acetone) for 16-24 hours.[3]

  • Concentration: Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup:

    • Sulfur Removal: If necessary, treat the extract with activated copper to remove elemental sulfur.

    • Adsorption Chromatography: Pass the concentrated extract through a column packed with activated silica gel or Florisil to remove polar interferences. Elute the PCBs with a non-polar solvent like hexane.

  • Final Concentration: Concentrate the cleaned extract to the final volume required for GC analysis. Add an internal standard just before analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike_Surrogate Spike with Surrogates Homogenize->Spike_Surrogate Extraction Extraction (e.g., Soxhlet) Spike_Surrogate->Extraction Concentration1 Initial Concentration Extraction->Concentration1 Sulfur_Removal Sulfur Removal (if needed) Concentration1->Sulfur_Removal Column_Cleanup Column Chromatography (e.g., Silica Gel) Sulfur_Removal->Column_Cleanup Concentration2 Final Concentration Column_Cleanup->Concentration2 Spike_Internal Spike with Internal Standard Concentration2->Spike_Internal GC_Injection GC Injection Spike_Internal->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection Separation->MS_Detection Data_Processing Data Processing & Quantitation MS_Detection->Data_Processing

Caption: A typical experimental workflow for the analysis of PCBs in environmental samples.

Troubleshooting_Tree Start Poor Chromatographic Results? Q_PeakShape Issue with Peak Shape? Start->Q_PeakShape Q_Retention Retention Time Shift? Start->Q_Retention Q_Resolution Poor Resolution/Co-elution? Start->Q_Resolution A_Tailing Tailing or Broad Peaks Q_PeakShape->A_Tailing Yes A_Shift Unstable Retention Times Q_Retention->A_Shift Yes A_Coelution Co-eluting Peaks Q_Resolution->A_Coelution Yes Sol_Tailing Check/Replace Inlet Liner Check for Column Contamination Dilute Sample A_Tailing->Sol_Tailing Sol_Shift Check GC System for Leaks Verify Temperature & Flow Stability Use Internal Standards A_Shift->Sol_Shift Sol_Coelution Optimize Temperature Program Use a Different GC Column Employ GCxGC or HRMS A_Coelution->Sol_Coelution

Caption: A troubleshooting decision tree for common GC-related issues in PCB analysis.

References

Overcoming matrix effects in dichlorobiphenyl analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichlorobiphenyl (DCB) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of dichlorobiphenyls, providing potential causes and actionable solutions.

Q1: Why am I seeing significant signal suppression or enhancement in my results?

Possible Causes:

  • Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., lipids, proteins, salts) can co-elute with your target DCB analytes.[1][2] These components interfere with the ionization process in the mass spectrometer's ion source, leading to inaccurate quantification.[1][3]

  • Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering compounds.[4][5]

  • Inappropriate Calibration Strategy: Using a simple solvent-based calibration curve for complex matrix samples fails to account for matrix-induced signal alteration.[2][4]

Solutions:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques. Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective at removing interferences.[1][4][6] For samples high in fat, specialized sorbents like Z-Sep+ or PSA can be used during the cleanup step.[7][8]

  • Optimize Chromatography: Adjust the GC or LC method, such as the temperature program or mobile phase gradient, to better separate the DCB analytes from interfering matrix components.[2][4]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[2][4][9] This helps to systematically compensate for the signal suppression or enhancement caused by the matrix.[4][9]

  • Implement Stable Isotope-Labeled (SIL) Internal Standards: Add a SIL internal standard for your target DCB to all samples, standards, and blanks.[1][10] Since the SIL standard is chemically almost identical to the analyte, it will experience the same matrix effects, allowing for reliable correction and more accurate quantification.[11][12][13]

Q2: My analyte recovery is low and inconsistent. What should I do?

Possible Causes:

  • Inefficient Extraction: The chosen solvent or extraction conditions may not be optimal for extracting DCBs from the sample matrix.

  • Analyte Loss During Cleanup: The analyte may be partially lost during sample cleanup steps, such as SPE or liquid-liquid extraction (LLE).[1]

  • Analyte Degradation: DCBs may be unstable in the sample or final extract.

Solutions:

  • Optimize Extraction Parameters: For LLE, adjust the extraction solvent and pH.[1] For methods like QuEChERS, ensure the salting-out step effectively partitions the DCBs into the organic solvent.[7]

  • Validate Cleanup Method: Perform recovery experiments. Analyze the effluent from each step of your SPE procedure (load, wash, and elution) to identify where analyte loss is occurring.[14] If the wash solvent is too strong, it may be eluting your analyte along with the interferences.[14]

  • Use an Internal Standard: A stable isotopically labeled internal standard is the best way to correct for recovery issues, as it mimics the behavior of the native analyte throughout the entire sample preparation and analysis process.[1][10][12]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

Solution: The most common method is the post-extraction spike comparison .[1][15] This procedure provides a quantitative measure of signal suppression or enhancement.

Methodology:

  • Prepare Set A (Neat Solution): Spike your DCB standard into a pure solvent (e.g., acetonitrile or methanol).[1][15]

  • Prepare Set B (Matrix Extract): Process a blank matrix sample (known to be free of DCBs) through your entire sample preparation procedure. Spike the same concentration of the DCB standard into the final blank matrix extract.[1][15]

  • Analyze and Calculate: Analyze both sets of solutions by GC-MS or LC-MS. Calculate the matrix effect (ME) using the following formula:[1][15]

    ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) x 100

Interpretation of Results:

  • ME ≈ 100%: No significant matrix effect.[1]

  • ME < 100%: Indicates signal suppression.[1]

  • ME > 100%: Indicates signal enhancement.[1]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for identifying and resolving common issues related to matrix effects in dichlorobiphenyl analysis.

G start Problem Identified: Inaccurate or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is add_is Action: Implement a suitable SIL-IS for the target DCB analyte. check_is->add_is No quantify_me Quantify Matrix Effect (ME) using Post-Extraction Spike Method check_is->quantify_me Yes add_is->quantify_me is_me_significant Is ME significant? (e.g., <80% or >120%) quantify_me->is_me_significant improve_cleanup Action: Improve Sample Cleanup is_me_significant->improve_cleanup Yes end_good Analysis Successful: Results are Accurate and Reproducible is_me_significant->end_good No cleanup_options Options: - Implement/Optimize SPE - Implement/Optimize QuEChERS - Use fat-removing sorbents (PSA, Z-Sep+) improve_cleanup->cleanup_options optimize_chroma Action: Optimize Chromatography improve_cleanup->optimize_chroma chroma_options Options: - Adjust GC temperature gradient - Modify LC mobile phase - Use a different column chemistry optimize_chroma->chroma_options use_mmc Action: Use Matrix-Matched Calibration optimize_chroma->use_mmc end_revalidate Re-validate Method and Proceed with Analysis use_mmc->end_revalidate

Caption: A decision tree for troubleshooting matrix effects in DCB analysis.

Data Summary

Effective sample preparation is crucial for mitigating matrix effects. The choice of technique can significantly impact analyte recovery and data quality.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical RSD (%)Key StrengthsCommon Matrices
QuEChERS 95 - 101[16]< 5[7]Fast, high throughput, low solvent useFood, animal tissue, milk[8][16]
Solid-Phase Extraction (SPE) 63 - 148[17]< 26[17]High selectivity, excellent cleanupEnvironmental water, plasma, sediment[1][6][17]
Liquid-Liquid Extraction (LLE) Variable< 15Simple, effective for cleaner matricesWater, plasma[1][4]

*Note: Recovery and RSD for SPE can vary widely depending on the sorbent, matrix complexity, and optimization of the method. The values shown are for a specific application involving complex samples.[17]

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect"? A1: The "matrix" refers to all components within a sample other than the analyte of interest (e.g., proteins, lipids, salts).[1] A matrix effect occurs when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing a change in the expected signal response.[1][2] This interference can lead to inaccurate quantitative results.[1]

Q2: What is the difference between signal suppression and signal enhancement? A2: Signal suppression is a decrease in the analyte's signal intensity caused by matrix components, leading to underestimation of the analyte's concentration.[1] Signal enhancement is an increase in signal intensity, which can lead to overestimation.[1] Both phenomena compromise data accuracy. In GC analysis, enhancement can also occur when matrix components block active sites in the inlet, protecting the analyte and improving its transfer to the column.[18][19]

Q3: When should I use Solid-Phase Extraction (SPE) vs. QuEChERS? A3: The choice depends on the sample matrix, number of samples, and desired level of cleanup.

  • QuEChERS is ideal for high-throughput analysis of a large number of solid or semi-solid samples, particularly food and biological tissues.[7][8] It is known for its speed and efficiency.

  • SPE offers a more targeted and often more thorough cleanup. It is highly versatile and can be optimized for various liquid matrices, from environmental water to biological fluids.[6][20] It is an excellent choice when maximum removal of interferences is required.

Q4: Can I overcome matrix effects simply by diluting my sample? A4: Dilution can reduce the concentration of interfering matrix components, thereby minimizing their effect.[21] However, this strategy also dilutes your analyte, which may compromise the sensitivity of the assay, especially for trace-level analysis.[22] It is often used in conjunction with other techniques but may not be sufficient on its own for complex matrices.

Q5: Why are stable isotope-labeled (SIL) internal standards considered the gold standard? A5: SIL internal standards are molecules where one or more atoms have been replaced by a heavy isotope (e.g., ¹³C or D).[11][13] They are chemically and physically almost identical to the analyte, meaning they co-elute and experience the same extraction inefficiencies, recovery losses, and ionization suppression or enhancement.[2][10][12] By measuring the ratio of the analyte to the SIL internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2]

Experimental Protocols

Protocol 1: Modified QuEChERS for Dichlorobiphenyls in Fatty Matrices

This protocol is adapted for the extraction and cleanup of DCBs from matrices with high-fat content, such as meat products or milk.[8][16]

1. Extraction Step: a. Weigh 5-10 g of a homogenized sample into a 50 mL centrifuge tube. b. If using a SIL internal standard, spike it into the sample now. c. Add 10 mL of acetonitrile (ACN). For very dry samples, add up to 5 mL of water. d. Shake or vortex vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). f. Immediately shake vigorously for 1 minute to prevent salt agglomeration. g. Centrifuge at >4000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup Step: a. Transfer a portion of the upper ACN supernatant (e.g., 6 mL) to a 15 mL dSPE tube. b. The dSPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) to remove residual water and a sorbent to remove interferences. For fatty matrices, use 300 mg of PSA (Primary Secondary Amine) to remove fatty acids and 300 mg of C18 to remove nonpolar interferences. For very high-fat samples, Z-Sep+ can also be used.[7][23] c. Vortex for 1 minute. d. Centrifuge at >4000 rpm for 5 minutes. e. The resulting supernatant is ready for analysis. It can be analyzed directly by GC-MS or diluted with mobile phase for LC-MS/MS analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE) for DCB Cleanup

This protocol describes a general reversed-phase SPE procedure for cleaning DCB extracts.

G cluster_0 SPE Workflow step1 Step 1: Condition step2 Step 2: Equilibrate step1->step2 desc1 Activate sorbent functional groups. (e.g., 3-5 mL Methanol) step1->desc1 step3 Step 3: Load Sample step2->step3 desc2 Prepare sorbent for aqueous sample. (e.g., 3-5 mL Deionized Water) step2->desc2 step4 Step 4: Wash step3->step4 desc3 Pass sample extract through cartridge. Use a slow, consistent flow rate. step3->desc3 step5 Step 5: Elute step4->step5 desc4 Remove polar interferences. (e.g., 3-5 mL Water/Methanol mixture) step4->desc4 desc5 Recover target DCB analytes. (e.g., 3-5 mL Dichloromethane or Hexane) step5->desc5

Caption: The five fundamental steps of a Solid-Phase Extraction (SPE) procedure.

Methodology:

  • Conditioning: Pass 3-5 mL of a nonpolar solvent like methanol or acetone through the C18 SPE cartridge to solvate the functional groups of the sorbent.[24] Do not let the sorbent go dry after this step.[24]

  • Equilibration: Flush the cartridge with 3-5 mL of deionized water (or a solvent matching the sample's solvent) to prepare it for the sample.

  • Loading: Load the pre-treated sample extract onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min) to ensure optimal interaction between the DCB analytes and the sorbent.[24]

  • Washing: Wash the cartridge with 3-5 mL of a weak solvent mixture (e.g., water/methanol) to remove polar interferences that were not retained, while the nonpolar DCBs remain bound to the sorbent.[24]

  • Elution: Elute the retained DCB analytes using a small volume (e.g., 2-4 mL) of a strong, nonpolar organic solvent such as dichloromethane or hexane.[24] This eluate can then be concentrated and reconstituted in a suitable solvent for instrumental analysis.

References

Technical Support Center: Optimization of Chromatographic Separation of PCB Congeners

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the chromatographic separation of Polychlorinated Biphenyl (PCB) congeners.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions regarding the analysis of PCB congeners.

Q1: What is the most common issue when separating PCB congeners?

A1: The most significant challenge in PCB analysis is the co-elution of two or more congeners.[1][2] Due to the 209 possible congeners having very similar chemical structures, achieving baseline separation for all of them on a single gas chromatography (GC) column is not currently feasible.[3] Co-eluting congeners are often reported as a sum, which can complicate accurate quantification and risk assessment.[1]

Q2: How do I choose the right GC column for PCB analysis?

A2: Column selection is critical for optimizing separation. The choice depends on the specific congeners of interest. Low-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, Rtx-5), are the most commonly used.[4] For resolving specific problematic co-eluting pairs, other phases may be necessary. Application-specific columns, like the Rtx-PCB, have been developed to provide unique selectivity for many common congeners.[1][4] A dual-column setup with different stationary phases is often employed for confirmation, as recommended in methods like EPA 8082A.[5]

Q3: What are the key differences between using an Electron Capture Detector (ECD) and a Mass Spectrometer (MS) for PCB analysis?

A3: Both detectors are widely used, each with distinct advantages.

  • GC-ECD: Offers excellent sensitivity for electronegative compounds like PCBs, making it ideal for trace analysis.[6] However, it is non-specific and identifies compounds based on retention time alone, which can lead to false positives if interfering compounds co-elute.[6]

  • GC-MS: Provides definitive identification by furnishing mass spectral data for each peak, which greatly reduces false positives. While traditionally less sensitive than ECD, modern MS systems, especially when operated in Selected Ion Monitoring (SIM) mode, can achieve very low detection limits.[7][8] High-Resolution Mass Spectrometry (HRMS), as required by EPA Method 1668A, offers the highest level of selectivity and sensitivity.[7]

Q4: Why is sample preparation and cleanup so important for PCB analysis?

A4: Rigorous sample preparation and cleanup are essential to remove matrix interferences that can co-elute with PCBs, leading to inaccurate quantification and potential damage to the analytical column and detector.[3] Common interferences include lipids (in tissue samples), other chlorinated compounds like pesticides, and phthalate esters.[2][3] Cleanup procedures like sulfuric acid treatment, gel permeation chromatography (GPC), or silica gel fractionation are used to isolate PCBs from these interfering compounds.[3][7]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the chromatographic analysis of PCBs.

Problem / Observation Question Possible Causes & Solutions
Poor Peak Shape: Tailing Peaks My PCB peaks are showing significant tailing. What could be the cause?1. Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analytes. • Solution: Use a deactivated inlet liner, or replace it. Trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residues.[9] 2. Improper Column Installation: An incorrect cut on the fused silica column can create active sites. • Solution: Ensure the column is cut cleanly at a 90° angle. Reinstall the column according to the manufacturer's instructions for proper insertion depth into the inlet and detector.[9][10] 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column. • Solution: Use a guard column to protect the analytical column. If contamination is severe, bake out the column at its maximum isothermal temperature (without exceeding it), or trim the inlet side of the column.[10]
Poor Peak Shape: Fronting Peaks My PCB peaks are fronting (asymmetrical towards the beginning). Why is this happening?1. Column Overload: Injecting too much sample mass onto the column. • Solution: Dilute the sample. If using splitless injection, increase the split ratio. Alternatively, use a column with a thicker stationary phase or a wider internal diameter to increase sample capacity.[11] 2. Solvent Mismatch: The injection solvent is not compatible with the stationary phase polarity (e.g., polar solvent on a non-polar column). • Solution: Change the solvent to one that is more compatible with the stationary phase (e.g., hexane or isooctane for non-polar columns).[11]
Poor Resolution / Co-elution I am unable to separate critical congener pairs (e.g., PCB-28/31, PCB-118/149). How can I improve resolution?1. Suboptimal GC Parameters: The temperature program or carrier gas flow rate is not optimized. • Solution: Decrease the oven temperature ramp rate to increase the time congeners spend interacting with the stationary phase.[12] Ensure the carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for the column dimensions. 2. Inappropriate Stationary Phase: The column phase does not have the right selectivity for the target congeners. • Solution: Switch to a column with a different stationary phase chemistry. For example, if a 5% phenyl phase doesn't work, a 35% phenyl phase or a specialized Rtx-PCB column might provide the necessary selectivity.[1][4] 3. Insufficient Column Efficiency: The column may be too short or have too wide a diameter. • Solution: Use a longer column or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to increase the number of theoretical plates and improve efficiency.[6]
Baseline Issues: Drift or Noise My baseline is noisy or drifting upwards during the run. What should I check?1. Carrier Gas Contamination: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas. • Solution: Ensure high-purity gases are used. Install or replace oxygen and moisture traps on the carrier gas line.[11] Check for leaks in the gas lines. 2. Column Bleed: The stationary phase is degrading at high temperatures. • Solution: Condition the new column properly before use. Ensure the oven temperature does not exceed the column's maximum operating limit. If the column is old, it may need to be replaced.[11][13] 3. Contaminated Detector (ECD): The detector foil can become contaminated over time, especially with dirty samples. • Solution: Bake out the detector at a high temperature (as per manufacturer's instructions). If the contamination is severe, the detector may need professional cleaning or servicing.[11]
Sensitivity / Response Issues My peak responses are decreasing over time or are inconsistent. What is the problem?1. Inlet Contamination: The inlet liner is contaminated with non-volatile matrix components. • Solution: Perform regular inlet maintenance, including replacing the liner and septum. Using a liner with glass wool can help trap non-volatile material.[11][13] 2. Leaks in the System: A leak at the injector, column fittings, or gas lines will reduce the amount of sample reaching the detector. • Solution: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.[13] 3. Syringe Problems: The syringe may be dirty, leaking, or damaged. • Solution: Clean the syringe with appropriate solvents or replace it if it is old or damaged.[14]

Data Presentation: GC Parameters

The following tables summarize typical GC parameters for PCB congener analysis based on common EPA methods and application notes.

Table 1: Typical GC Columns for PCB Analysis

Stationary PhaseExample ColumnI.D. (mm)Length (m)Film (µm)Primary Use
5% Phenyl-methylpolysiloxaneDB-5ms, Rtx-5, SH-Rxi-5ms0.18 - 0.3215 - 600.18 - 0.50General purpose, primary analysis column
14% Cyanopropylphenyl-methylDB-1701, Rtx-CLPesticides20.25 - 0.32300.25Confirmation column
35% Phenyl-methylpolysiloxaneDB-608, Rtx-350.53300.50Wide-bore for Aroclor analysis
Proprietary PCB PhaseRtx-PCB, Rtx-XLB0.18 - 0.2540 - 600.18 - 0.25Optimized for difficult congener separations

Table 2: Example GC-ECD Operating Conditions (EPA Method 8082A)

ParameterCondition 1 (Packed Column Modeled)Condition 2 (Fast Capillary)
Column Rtx-CLPesticides (30m, 0.32mm, 0.5µm)SH-Rxi-5ms (15m, 0.25mm, 0.25µm)
Carrier Gas HeliumHelium
Flow Rate / Linear Velocity ~2.2 mL/min (Constant Flow)40 cm/sec (Constant Velocity)
Injection Mode SplitlessSplit (1:5)
Injector Temperature 250 °C250 °C
Oven Program 130°C (1 min), 8°C/min to 270°C (2.5 min)100°C, 40°C/min to 200°C (2 min), 20°C/min to 290°C (2 min)
Detector ECDECD
Detector Temperature 320 °C320 °C
Makeup Gas Nitrogen @ 45-50 mL/minNitrogen @ 45 mL/min

Experimental Protocols

Protocol 1: Sample Extraction and Cleanup for Solid Matrices (e.g., Soil, Sediment)

This protocol is a generalized procedure based on principles from EPA Methods 3545A (Pressurized Fluid Extraction) and 3665A (Sulfuric Acid Cleanup).[2][15]

1. Sample Preparation: a. Homogenize the sample to ensure uniformity. b. Weigh approximately 10-20 g of the sample into an extraction cell. c. Mix the sample with an equal amount of anhydrous sodium sulfate or diatomaceous earth to dry the sample and create a free-flowing powder. d. Spike the sample with a surrogate standard solution (e.g., tetrachloro-m-xylene, decachlorobiphenyl) to monitor extraction efficiency.

2. Pressurized Fluid Extraction (PFE): a. Place the extraction cell into the PFE instrument. b. Set the extraction parameters:

  • Solvent: Hexane:Acetone (1:1) or Dichloromethane:Acetone (1:1).
  • Temperature: 100-120 °C.
  • Pressure: ~1500 psi.
  • Static Time: 5-10 minutes per cycle.
  • Cycles: 2-3 cycles. c. Collect the extract in a collection vial.

3. Extract Concentration: a. Concentrate the collected extract to approximately 1-2 mL using a nitrogen evaporator or a similar concentration system. b. Perform a solvent exchange into hexane if a different extraction solvent was used.

4. Sulfuric Acid Cleanup (Method 3665A): a. Transfer the concentrated hexane extract to a vial with a PTFE-lined cap. b. Carefully add 1-2 mL of concentrated sulfuric acid. c. Cap the vial and vortex or shake for 1-2 minutes. Allow the layers to separate. The acid layer (bottom) will darken as it removes organic interferences. d. Repeat step 4c with fresh aliquots of sulfuric acid until the acid layer remains colorless. e. Carefully transfer the top hexane layer containing the PCBs to a clean vial.

5. Final Concentration and Analysis: a. Concentrate the cleaned extract to a final volume of 1.0 mL. b. Add an internal standard (e.g., PCB 209) just prior to injection. c. The sample is now ready for GC-ECD or GC-MS analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Sample Collection (Soil, Water, Tissue) homogenize 2. Homogenization & Weighing sample->homogenize spike_surr 3. Spike Surrogate Standard homogenize->spike_surr extraction 4. Solvent Extraction (PFE, Soxhlet, etc.) spike_surr->extraction concentrate1 5. Initial Concentration & Solvent Exchange extraction->concentrate1 acid_cleanup 6. Acid/Silica Gel Cleanup concentrate1->acid_cleanup concentrate2 7. Final Concentration acid_cleanup->concentrate2 spike_is 8. Add Internal Standard concentrate2->spike_is gc_analysis 9. GC-ECD / GC-MS Injection spike_is->gc_analysis data_proc 10. Data Processing & Quantitation gc_analysis->data_proc

Caption: General workflow for PCB analysis from sample collection to data processing.

Troubleshooting Logic Diagram

troubleshooting_flowchart start Problem Observed in Chromatogram peak_shape Is it a Peak Shape Problem? start->peak_shape resolution Is it a Resolution Problem? peak_shape->resolution No tailing Tailing Peaks? peak_shape->tailing Yes baseline Is it a Baseline Problem? resolution->baseline No sol_resolution Optimize Method: - Decrease Temp Ramp - Optimize Flow Rate - Change Column Phase resolution->sol_resolution Yes response Is it a Response Problem? baseline->response No sol_baseline Check for Contamination: - Check Gas Purity & Traps - Condition/Replace Column - Check for Leaks baseline->sol_baseline Yes sol_response Check System Integrity: - Perform Inlet Maintenance - Leak Check System - Check Syringe response->sol_response Yes fronting Fronting Peaks? tailing->fronting No sol_tailing Check for Active Sites: - Replace Inlet Liner - Trim Column - Check Column Installation tailing->sol_tailing Yes sol_fronting Check for Overload: - Dilute Sample - Increase Split Ratio - Check Solvent Match fronting->sol_fronting Yes end Problem Resolved sol_tailing->end sol_fronting->end sol_resolution->end sol_baseline->end sol_response->end

Caption: Decision tree for troubleshooting common GC issues in PCB analysis.

References

Technical Support Center: Hit-Optimization Using Target-Directed Dynamic Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for target-directed dynamic combinatorial chemistry (tdDCC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of target-directed dynamic combinatorial chemistry (tdDCC)?

A1: Target-directed dynamic combinatorial chemistry is a powerful method for identifying and optimizing ligands for a specific biological target.[1][2] It utilizes a dynamic combinatorial library (DCL), which is a mixture of interconverting molecules formed from a set of building blocks via reversible reactions.[2] When the target protein is introduced into this library, it selectively binds to the library member(s) with the highest affinity.[1] This binding event shifts the equilibrium of the DCL, leading to the amplification of the best binder(s) at the expense of the weaker or non-binding members.[1][3]

Q2: Which reversible chemistries are commonly used in tdDCC?

A2: Several reversible reactions are employed in tdDCC, with the key requirement that they proceed under conditions compatible with the biological target, typically in aqueous buffers at or near neutral pH.[2][4] Two commonly used reversible reactions are:

  • Acylhydrazone formation: This reaction between an aldehyde and a hydrazide is slowly reversible at neutral pH and can be catalyzed by nucleophiles like aniline.[1][5] The reaction can be effectively stopped by increasing the pH.[6]

  • Thiol-disulfide exchange: This reaction occurs at neutral pH and involves the exchange of thiol and disulfide groups.[7]

Q3: How are the "hits" from a tdDCC experiment identified and validated?

A3: The primary method for identifying hits is to compare the composition of the DCL in the presence and absence of the target protein using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] An increase in the peak area or intensity of a specific library member in the presence of the target indicates a potential hit.[3] For validation, the amplified hits are typically synthesized independently and their binding affinity and biological activity are confirmed using orthogonal assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme inhibition assays.[1]

Q4: What are the critical parameters to consider when designing a tdDCC experiment?

A4: Several parameters are crucial for a successful tdDCC experiment:

  • Choice of reversible chemistry: The reaction must be compatible with the target protein's stability and the desired experimental conditions (e.g., pH, temperature).[4]

  • Building block selection: Building blocks should be soluble in the reaction buffer and possess complementary reactive functional groups.[4]

  • Concentrations of components: The concentrations of building blocks, target protein, and any catalysts need to be optimized to ensure the DCL is dynamic and responsive to the target.

  • Equilibration time: The DCL must be allowed sufficient time to reach equilibrium, both in the absence and presence of the target.[4]

  • Analytical method: A robust and sensitive analytical method is required to resolve and quantify the library members.[5]

Troubleshooting Guides

Problem Potential Causes Recommended Solutions
No amplification of any library members is observed. 1. The target protein is inactive or unstable under the DCL conditions. 2. None of the library members have significant affinity for the target. 3. The reversible reaction is not at equilibrium. 4. The concentration of the target protein is too low.1. Verify protein activity and stability in the DCL buffer. Consider using a pre-equilibrated DCL approach if the target is unstable over long incubation times.[2] 2. Redesign the building blocks based on known structural information of the target or perform a broader initial screen. 3. Increase the equilibration time or add a catalyst (e.g., aniline for acylhydrazone formation) to accelerate the reaction.[1] 4. Increase the target protein concentration, ensuring it remains soluble.
Precipitation is observed in the Dynamic Combinatorial Library (DCL). 1. Poor solubility of one or more building blocks or library members in the aqueous buffer.[4] 2. The target protein is precipitating at the concentration used. 3. The pH of the buffer is causing precipitation of components.1. Decrease the concentration of the problematic building block(s). Include a small percentage of a co-solvent like DMSO. Redesign building blocks to improve aqueous solubility. 2. Reduce the protein concentration or add stabilizing agents (e.g., glycerol), ensuring they do not interfere with the DCL. 3. Adjust the buffer pH to a range where all components are soluble and the target is stable.
Results are not reproducible between experiments. 1. Inconsistent experimental conditions (e.g., temperature, pH, incubation time). 2. Variability in the activity of the target protein stock. 3. Pipetting errors leading to incorrect concentrations of components. 4. The DCL did not reach equilibrium.1. Strictly control all experimental parameters. Use a temperature-controlled incubator/shaker. 2. Use a fresh batch of protein or re-verify the activity of the existing stock. 3. Use calibrated pipettes and prepare master mixes to minimize pipetting variability. 4. Ensure sufficient equilibration time, which may need to be determined empirically for each new library.
Identification of artifactual or false-positive hits. 1. The compound interacts non-specifically with the target (e.g., through aggregation).[8] 2. The compound interferes with the analytical method (e.g., ion suppression in MS). 3. The "hit" is a reactive compound that covalently modifies the target.1. Include detergents (e.g., Triton X-100) in follow-up assays to disrupt aggregation.[1] Validate hits using orthogonal biophysical methods (e.g., SPR, ITC).[8] 2. Analyze the synthesized hit individually to confirm its analytical behavior. Use alternative analytical techniques for confirmation. 3. Check the structure of the hit for reactive functional groups. Perform mass spectrometry on the protein after incubation with the hit to look for covalent modification.

Quantitative Data Summary

ParameterTypical RangeNotes
Building Block Concentration 10 µM - 1 mMShould be above the Kd of the expected hits but below the solubility limit.
Target Protein Concentration 1 µM - 50 µMSufficient to cause a shift in equilibrium but low enough to avoid precipitation and minimize protein consumption.
Catalyst Concentration (e.g., Aniline) 1 - 10 mol%Used to accelerate the equilibration of certain reversible reactions like acylhydrazone formation.[1][5]
pH Range (Acylhydrazone formation) 6.0 - 7.5A compromise between reaction rate and protein stability.[1]
pH Range (Disulfide exchange) 7.0 - 8.0Optimal for thiol-disulfide exchange.[9]
Incubation Temperature 4 - 37 °CDependent on the stability of the target protein.
Equilibration Time 24 - 72 hoursHighly dependent on the specific reversible chemistry and reaction conditions.[3]

Experimental Protocols

Protocol 1: Acylhydrazone-Based tdDCC Experiment
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of aldehyde and hydrazide building blocks in DMSO.

    • Prepare a 1 M stock solution of aniline catalyst in DMSO.

    • Prepare a 2X reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5).

    • Prepare a stock solution of the target protein (e.g., 100 µM) in a suitable storage buffer.

  • Setting up the Dynamic Combinatorial Libraries (DCLs):

    • Target DCL: In a microcentrifuge tube, combine the aldehyde and hydrazide building blocks to a final concentration of 100 µM each. Add the aniline catalyst to a final concentration of 1 mM. Add the target protein to a final concentration of 10 µM. Adjust the final volume with 1X reaction buffer, ensuring the final DMSO concentration is ≤ 5%.

    • Blank DCL: Prepare an identical reaction mixture as the Target DCL but replace the target protein solution with an equal volume of protein storage buffer.

  • Equilibration:

    • Incubate both the Target and Blank DCLs at a constant temperature (e.g., 25 °C) with gentle agitation for 48-72 hours to allow the libraries to reach equilibrium.

  • Sample Preparation for Analysis:

    • To stop the acylhydrazone exchange, raise the pH of the DCLs to ~8.5 by adding a small volume of a basic buffer (e.g., 1 M Tris-HCl, pH 9.0).

    • Remove the protein from the DCLs to prevent interference with analysis. This can be achieved by protein precipitation (e.g., with cold acetonitrile) or by using centrifugal filter units with a molecular weight cutoff that retains the protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant of both the Target and Blank DCLs by reverse-phase HPLC coupled to a mass spectrometer.

    • Compare the chromatograms of the Target and Blank DCLs. Identify peaks that are significantly amplified in the Target DCL.

    • Confirm the identity of the amplified peaks by their mass-to-charge ratio (m/z).

  • Hit Validation:

    • Synthesize the identified amplified compounds.

    • Confirm their identity and purity.

    • Determine their binding affinity to the target protein using a suitable biophysical technique (e.g., SPR or ITC).

    • Assess their functional activity in a relevant biological assay.

Protocol 2: Disulfide Exchange-Based tdDCC Experiment
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of thiol building blocks in an oxygen-free buffer (e.g., degassed 50 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of the target protein (e.g., 100 µM) in the same oxygen-free buffer.

  • Setting up the Dynamic Combinatorial Libraries (DCLs):

    • Target DCL: In a glove box or under an inert atmosphere to prevent oxidation, combine the thiol building blocks to a final concentration of 200 µM each. Add the target protein to a final concentration of 20 µM. Adjust the final volume with the oxygen-free buffer.

    • Blank DCL: Prepare an identical reaction mixture as the Target DCL but replace the target protein solution with an equal volume of the oxygen-free buffer.

  • Equilibration:

    • Incubate both the Target and Blank DCLs at a constant temperature (e.g., 25 °C) in a sealed, oxygen-free environment for 24-48 hours.

  • Sample Preparation for Analysis:

    • To quench the disulfide exchange, add a thiol-capping agent like N-ethylmaleimide (NEM) in slight excess to the total thiol concentration.

    • Remove the protein from the DCLs using protein precipitation or centrifugal filtration as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS as described in Protocol 1 to identify amplified disulfide-containing library members.

  • Hit Validation:

    • Synthesize and validate the identified hits as described in Protocol 1.

Visualizations

tdDCC_Workflow cluster_0 Library Generation cluster_1 Target Interaction cluster_2 Analysis & Validation BuildingBlocks Building Blocks (e.g., Aldehydes, Hydrazides) DCL Dynamic Combinatorial Library (DCL) (Equilibrating Mixture) BuildingBlocks->DCL Reversible Reaction AmplifiedHit Amplified Hit-Target Complex DCL->AmplifiedHit Binding Event Target Target Protein Target->AmplifiedHit Analysis LC-MS/MS Analysis (Comparison of DCL with and without Target) AmplifiedHit->Analysis HitID Hit Identification Analysis->HitID HitSynth Hit Synthesis HitID->HitSynth Validation Biophysical & Functional Validation HitSynth->Validation

Caption: General workflow of a target-directed dynamic combinatorial chemistry experiment.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Binds to Promoter Protein Protein Product Gene->Protein Transcription & Translation Response Cellular Response Protein->Response tdDCC_Inhibitor tdDCC-derived Inhibitor tdDCC_Inhibitor->Kinase2 Inhibits

Caption: Hypothetical signaling pathway targeted by a tdDCC-derived inhibitor.

Troubleshooting_Tree decision decision solution solution Start Problem: No Hit Amplification CheckProtein Is protein active and stable in DCL buffer? Start->CheckProtein CheckProtein->solution No Solution: - Verify protein stability - Use pre-equilibrated DCL CheckEquilibrium Has the DCL reached equilibrium? CheckProtein->CheckEquilibrium Yes CheckEquilibrium->solution No Solution: - Increase equilibration time - Add catalyst CheckAffinity Do building blocks have potential for affinity? CheckEquilibrium->CheckAffinity Yes CheckAffinity->solution No Solution: - Redesign library with new building blocks CheckAffinity->solution Yes Solution: - Increase target concentration

Caption: Decision tree for troubleshooting the absence of hit amplification in a tdDCC experiment.

References

Technical Support Center: Minimizing Byproduct Formation in Biginelli Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Biginelli reactions. Our aim is to help you minimize byproduct formation and optimize the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in a Biginelli reaction and why does it form?

A1: The most prevalent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs through a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea, especially at elevated temperatures.[1]

Q2: How does reaction temperature influence the formation of the Hantzsch DHP byproduct?

A2: Higher reaction temperatures generally favor the Hantzsch pathway, leading to an increased yield of the DHP byproduct.[1] Conversely, conducting the reaction at a lower temperature can significantly reduce the formation of this impurity.[1]

Q3: Can the choice of catalyst affect the selectivity of the Biginelli reaction?

A3: Absolutely. The catalyst plays a crucial role in directing the reaction towards the desired DHPM product. Different catalysts, such as Brønsted acids (e.g., HCl) and Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates), can exhibit different selectivities.[2][3] It is often beneficial to screen various catalysts to find the optimal one for a specific set of substrates.

Q4: I am experiencing low yields of my desired DHPM product. What are the potential causes?

A4: Low yields can stem from several factors:

  • Suboptimal Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.[4]

  • Inappropriate Reaction Conditions: The reaction time may be too short, or the temperature may be too low to achieve complete conversion.[1]

  • Poor Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to side reactions.[1]

  • Solvent Effects: The polarity and solubilizing power of the solvent can significantly impact the reaction rate and yield.[4]

Q5: Are there any "green" or environmentally friendly methods to improve the Biginelli reaction and reduce byproducts?

A5: Yes, several green chemistry approaches have been successfully applied to the Biginelli reaction. These include the use of solvent-free conditions, microwave irradiation, and biocatalysts like fruit juices.[5][6] These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures, thereby minimizing waste and the use of hazardous solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Biginelli reaction experiments.

Issue Potential Cause(s) Troubleshooting Steps
Presence of a fluorescent byproduct (likely Hantzsch DHP) High reaction temperature leading to urea decomposition.[1]Lower the reaction temperature. A controlled temperature of around 60°C is often a good starting point.[1]
Inappropriate catalyst selection.Screen different Brønsted or Lewis acid catalysts to find one that favors the Biginelli pathway.
Order of reagent addition.Consider adding the urea last to the reaction mixture to minimize its exposure to high temperatures before the reaction with the other components begins.[1]
Low conversion of starting materials to product Inefficient catalyst or insufficient catalyst loading.Ensure the catalyst is active. For reusable catalysts, regeneration may be necessary. Consider increasing the catalyst loading.
Suboptimal reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature might be necessary, but be mindful of promoting the Hantzsch byproduct.[1]
Poor solubility of reactants.Experiment with different solvents. While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions can improve yields.[4]
Impure reagents.Use high-purity starting materials to avoid inhibition of the reaction.[1]
Formation of insoluble byproducts Polymerization of the aldehyde, particularly with aliphatic aldehydes.Use a milder catalyst or add the aldehyde slowly to the reaction mixture to control its concentration.
Low solubility of a reaction intermediate.Try a different solvent system with better solubilizing properties for all components and potential intermediates.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different catalysts and temperatures on the yield of the desired dihydropyrimidinone (DHPM) and the formation of the Hantzsch dihydropyridine (DHP) byproduct.

Table 1: Comparison of Catalysts on Product Yield

CatalystTemperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)Reference
nano-ZnO (5 mol%)60 (solvent-free)HighLow[7]
ZnO (10 mol%)120-140 (in water)LowHigh[7]
Sulfated Zirconia60HighLow[1]
Pr(NO₃)₃·6H₂O80 (solvent-free)85-98Not reported[8]
Gluconic Acid6072-88Not reported[9][10]
Dicalcium PhosphateReflux in EthanolGoodNot reported[11]
NiCl₂·6H₂ONot specified50.3Not reported[2]
CuCl₂·2H₂ONot specified6.2Not reported[2]
CoCl₂·6H₂ONot specified0.7Not reported[2]

Table 2: Effect of Temperature on Product Yield (Solvent-Free, 1 hour)

CatalystTemperature (°C)DHPM Yield (%)Reference
Zeolite-supported heteropolyacids in BMI·PF₆100up to 99[12]
Supported Cu(II) nanocatalyst10094[13]
Pr(NO₃)₃·6H₂O80High[8]
Gluconic Acid6072-88[10]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct Formation [1]

This protocol aims to maximize the yield of the desired dihydropyrimidinone (DHPM) while minimizing the formation of the Hantzsch dihydropyridine byproduct.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea (1.5 mmol)

    • Catalyst (e.g., sulfated zirconia, 50 mg)

    • Ethanol (for work-up)

  • Procedure:

    • To a round-bottom flask, add the aldehyde, β-ketoester, and urea.

    • Add the catalyst.

    • Stir the mixture at a controlled temperature of 60°C.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Add a small amount of ethanol and stir for 5 minutes.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: Solvent-Free Biginelli Reaction using Ball Milling [6]

This environmentally friendly protocol avoids the use of solvents and often leads to high yields in a short reaction time.

  • Materials:

    • Benzaldehyde derivative (0.02 mol)

    • Ethyl acetoacetate (0.02 mol)

    • Urea or thiourea (0.02 mol)

  • Procedure:

    • Place equimolar amounts of the aldehyde, ethyl acetoacetate, and urea/thiourea into a planetary ball mill vial.

    • Mill the mixture at a set speed (e.g., 750 rpm) without any added solvent or catalyst.

    • Monitor the reaction progress by TLC at regular intervals (e.g., every 10 minutes).

    • The pure product is typically obtained directly after milling without the need for further purification.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the Biginelli reaction.

Biginelli_vs_Hantzsch Reactants Aldehyde + β-Ketoester + Urea Biginelli_Intermediate N-Acyliminium Intermediate Reactants->Biginelli_Intermediate Biginelli Pathway (Lower Temp, Selective Catalyst) Urea_Decomposition Urea → Ammonia (High Temperature) Reactants->Urea_Decomposition Hantzsch_Intermediate Enamine + Knoevenagel Adduct Reactants->Hantzsch_Intermediate (2 eq. β-Ketoester) DHPM Desired Product: 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Biginelli_Intermediate->DHPM Urea_Decomposition->Hantzsch_Intermediate Hantzsch Pathway DHP Byproduct: 1,4-Dihydropyridine (DHP) Hantzsch_Intermediate->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting_Workflow Start Start Biginelli Reaction Analysis Analyze Product: TLC, NMR, HPLC Start->Analysis Byproducts Byproducts Present? Analysis->Byproducts Desired_Product High Yield & Purity Low_Yield Low Yield? Low_Yield->Desired_Product No Check_Catalyst Optimize Catalyst: - Increase Loading - Change Catalyst Low_Yield->Check_Catalyst Yes Byproducts->Low_Yield No Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Yes (Hantzsch DHP) Check_Conditions Optimize Conditions: - Increase Time - Adjust Temperature Check_Catalyst->Check_Conditions Check_Reagents Check Reagent Purity Check_Conditions->Check_Reagents Check_Reagents->Start Re-run Change_Catalyst Screen Different Catalysts Lower_Temp->Change_Catalyst Change_Addition_Order Add Urea Last Change_Catalyst->Change_Addition_Order Change_Addition_Order->Start Re-run

Caption: Troubleshooting workflow for Biginelli reactions.

References

Validation & Comparative

A Comparative Guide: 3',4'-Dichlorobiphenyl-3-carbaldehyde versus Traditional PCB Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between 3',4'-Dichlorobiphenyl-3-carbaldehyde and other traditional Polychlorinated Biphenyl (PCB) congeners. While direct comparative experimental data is limited due to their distinct fields of application, this document aims to offer an objective comparison based on their known biological targets, mechanisms of action, and associated experimental methodologies.

Executive Summary

This compound is primarily utilized as a chemical intermediate in the synthesis of pharmacologically active molecules, notably arginase inhibitors, and is not a typical environmental contaminant.[1] In contrast, traditional PCB congeners are persistent organic pollutants with well-documented toxicological effects mediated through various mechanisms, including interaction with the aryl hydrocarbon receptor (AhR) and ryanodine receptors (RyRs). This guide will explore these fundamental differences, providing insights into their respective biological activities and the experimental protocols used for their evaluation.

Comparative Data Overview

The following tables summarize the key characteristics of this compound and representative PCB congeners.

Table 1: General Properties and Primary Application

FeatureThis compoundOther PCB Congeners (e.g., PCB 126, PCB 153)
Chemical Class Functionalized BiphenylPolychlorinated Biphenyl
Primary Field of Interest Medicinal Chemistry, Drug DiscoveryEnvironmental Science, Toxicology
Main Application Synthetic precursor for arginase inhibitors[1]Environmental contaminants, former industrial use
Key Functional Group Aldehyde (-CHO)Chlorine (-Cl)
Known Biological Target Indirectly, as a precursor to arginase inhibitorsAryl hydrocarbon receptor (AhR), Ryanodine receptors (RyRs), etc.[2]

Table 2: Comparison of Biological Activity and Toxicity

ParameterThis compound (via its derivatives)Other PCB Congeners
Mechanism of Action Inhibition of arginase, leading to increased L-arginine availability for nitric oxide synthase (NOS)[3]Activation of AhR (dioxin-like PCBs), modulation of RyRs, neurotoxicity, endocrine disruption[2][4]
Primary Biological Effect Enhanced nitric oxide (NO) production, vasodilation[1][3]Induction of cytochrome P450 enzymes, disruption of calcium homeostasis, developmental and reproductive toxicity[2]
Toxicity Profile Toxicity data is not extensively documented for the aldehyde itself; its derivatives are designed as specific enzyme inhibitors.Well-characterized toxicity, classified as known or probable human carcinogens.[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives and traditional PCB congeners are mediated through distinct signaling pathways.

Arginase Inhibition Pathway

Derivatives of this compound act as arginase inhibitors. Arginase competes with nitric oxide synthase (NOS) for the common substrate L-arginine. By inhibiting arginase, these compounds increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).[1][5][6] NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.

Arginase_Inhibition_Pathway Arginase Inhibition Signaling Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS NOS L-Arginine->NOS Urea + Ornithine Urea + Ornithine Arginase->Urea + Ornithine NO + Citrulline NO + Citrulline NOS->NO + Citrulline 3,4-DCB-3-carbaldehyde_Derivative This compound Derivative (Arginase Inhibitor) 3,4-DCB-3-carbaldehyde_Derivative->Arginase Inhibition Vasodilation Vasodilation NO + Citrulline->Vasodilation

Caption: Arginase Inhibition Pathway.

PCB Congener Signaling Pathways

PCB congeners exert their toxic effects through multiple pathways. Dioxin-like PCBs bind to and activate the aryl hydrocarbon receptor (AhR), leading to the transcription of genes such as cytochrome P450s. Non-dioxin-like PCBs can modulate ryanodine receptors (RyRs), disrupting intracellular calcium homeostasis, which is particularly relevant to their neurotoxicity.

PCB_Signaling_Pathways PCB Congener Signaling Pathways cluster_0 Dioxin-like PCBs cluster_1 Non-dioxin-like PCBs PCB_DL Dioxin-like PCB AhR AhR PCB_DL->AhR Binding ARNT ARNT AhR->ARNT Dimerization DRE DRE ARNT->DRE Binding CYP1A1 CYP1A1 Gene Transcription DRE->CYP1A1 Toxicity_DL Toxic Effects CYP1A1->Toxicity_DL PCB_NDL Non-dioxin-like PCB RyR Ryanodine Receptor PCB_NDL->RyR Modulation Ca_release Ca2+ Release (Dysregulation) RyR->Ca_release Neurotoxicity Neurotoxicity Ca_release->Neurotoxicity

Caption: PCB Congener Signaling Pathways.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison.

Arginase Inhibition Assay

Objective: To determine the inhibitory potential of a compound against arginase activity.

Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The amount of urea produced is quantified colorimetrically.

Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human arginase is used. The test compound (e.g., a derivative of this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.[7]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the assay buffer (e.g., 100 mM Na-phosphate, pH 7.4, 130 mM NaCl), a fixed concentration of arginase (e.g., 50 nM), and varying concentrations of the inhibitor.[7]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a specific time (e.g., 30 minutes at 37°C) to allow for binding.[7]

  • Reaction Initiation: The reaction is initiated by adding a substrate buffer containing L-arginine (e.g., 100 mM), glycine (e.g., 500 mM), and MnCl2 (e.g., 1.25 mM).[7]

  • Incubation: The reaction is incubated for a set time (e.g., 60 minutes at 37°C).[7]

  • Reaction Termination and Urea Detection: The reaction is stopped by adding an acidic stop mix. The urea produced is then quantified by adding a colorimetric reagent (e.g., a mixture of antipyrine/H2SO4 and 2,3-butanedione monoxime), followed by heating. The absorbance is measured at a specific wavelength (e.g., 450 nm).[7]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.[8]

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

Objective: To assess the ability of a compound to activate the AhR signaling pathway.

Principle: This assay uses a cell line (e.g., HepG2) stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing dioxin-responsive elements (DREs). Activation of AhR by a ligand leads to the expression of the reporter gene, which can be quantified.[9][10]

Protocol:

  • Cell Culture and Seeding: The reporter cell line is cultured and seeded into 96-well plates.[10]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a PCB congener) for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are included.[10]

  • Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the reporter protein.[10]

  • Reporter Gene Activity Measurement: The activity of the reporter enzyme (e.g., luciferase) is measured by adding a specific substrate and quantifying the resulting luminescence using a luminometer.[11]

  • Data Analysis: The fold induction of reporter gene activity is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[10]

Ryanodine Receptor (RyR) Binding Assay

Objective: To determine the interaction of a compound with the ryanodine receptor.

Principle: This assay measures the specific binding of a radiolabeled ligand, [3H]ryanodine, to RyRs in microsomal preparations. Compounds that modulate RyR activity can alter the binding of [3H]ryanodine.

Protocol:

  • Microsome Preparation: Microsomes rich in RyRs are isolated from tissues like skeletal muscle or from cells overexpressing the receptor.[12]

  • Binding Reaction: The microsomal preparation is incubated with a low concentration of [3H]ryanodine (e.g., 1 nM) in a binding buffer (e.g., 140 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.2) in the presence of varying concentrations of the test compound (e.g., a non-dioxin-like PCB).[13]

  • Incubation: The mixture is incubated for a specific period (e.g., 3 hours at 37°C) to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound [3H]ryanodine from the free radioligand. The filters are then washed with ice-cold buffer.[15]

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.[15]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from total binding. The data is then analyzed to determine the effect of the test compound on [3H]ryanodine binding, often expressed as a percentage of the control.

Conclusion

This compound and traditional PCB congeners represent two classes of compounds with fundamentally different applications and biological activities. The former is a valuable tool in medicinal chemistry for the development of targeted therapeutics like arginase inhibitors, which have potential applications in cardiovascular and other diseases. The latter are environmental toxicants with a broad range of adverse health effects. The comparison provided in this guide, based on their distinct mechanisms of action and the experimental methods used for their characterization, offers a valuable resource for researchers in both drug development and environmental toxicology. It is crucial to recognize that a direct performance comparison is not feasible without head-to-head experimental data, and the evaluation of these compounds should always be within the context of their specific field of study.

References

Comparative Analysis of Dichlorobiphenyl Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the physicochemical properties, toxicity, and analytical methodologies for the twelve isomers of dichlorobiphenyl.

This guide provides a detailed comparative analysis of the twelve dichlorobiphenyl (DCB) isomers for researchers, scientists, and drug development professionals. Dichlorobiphenyls are a subgroup of polychlorinated biphenyls (PCBs) and are environmental contaminants of concern due to their persistence and potential toxicity. Understanding the distinct characteristics of each isomer is crucial for assessing their environmental fate, toxicological risk, and for the development of effective analytical and remediation strategies.

Physicochemical Properties of Dichlorobiphenyl Isomers

The substitution pattern of chlorine atoms on the biphenyl rings significantly influences the physicochemical properties of DCB isomers. These properties, in turn, dictate their environmental distribution and bioavailability. Key properties are summarized in the table below.

PCB No.IUPAC NameCAS No.Water Solubility (mg/L)Vapor Pressure (Pa)Log Kow
42,2'-Dichlorobiphenyl13029-08-80.79[1]0.994.9
52,3-Dichlorobiphenyl16605-91-71.50.654.7
62,3'-Dichlorobiphenyl25569-80-61.20.654.9
72,4-Dichlorobiphenyl33284-50-31.13[2]0.455.04[2]
82,4'-Dichlorobiphenyl34883-43-70.240.135.1[3]
92,5-Dichlorobiphenyl34883-39-11.116[4]0.225.2[5]
102,6-Dichlorobiphenyl33146-45-12.41[6]0.884.8
113,3'-Dichlorobiphenyl2050-67-10.850.135.2[7]
123,4-Dichlorobiphenyl2974-92-70.00792[8]0.000523[9]5.3
133,4'-Dichlorobiphenyl2974-90-50.150.135.2[10]
143,5-Dichlorobiphenyl34883-41-50.540.244.8[11]
154,4'-Dichlorobiphenyl2050-68-20.053[12]0.0035.6[13]

Toxicological Profile of Dichlorobiphenyl Isomers

The toxicity of dichlorobiphenyl isomers varies significantly depending on the chlorine substitution pattern. Some isomers exhibit dioxin-like toxicity through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, while others may have different mechanisms of action.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons, including some PCB congeners. Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCB Dichlorobiphenyl (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 Complex DCB->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription mRNA mRNA CYP1A1->mRNA Translation CYP1A1_protein CYP1A1 Protein (Metabolism, Toxicity) mRNA->CYP1A1_protein

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Dichlorobiphenyls.

Comparative Toxicity Data

The following table summarizes available acute toxicity data for several dichlorobiphenyl isomers. It is important to note that data is not available for all isomers, highlighting an area for future research.

PCB No.IUPAC NameSpeciesRouteLD50 (mg/kg)
52,3-DichlorobiphenylRatOral1010[14]
52,3-DichlorobiphenylMouseIntraperitoneal880[14]
82,4'-DichlorobiphenylRatOral1010[3]
82,4'-DichlorobiphenylMouseIntraperitoneal880[3]
102,6-Dichlorobiphenyl--Data not available
113,3'-DichlorobiphenylRatOral1010[7]
113,3'-DichlorobiphenylMouseIntraperitoneal880[7]
123,4-Dichlorobiphenyl--Data not available
154,4'-Dichlorobiphenyl--Data not available

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Dichlorobiphenyl Isomer Analysis in Soil

This protocol outlines a standard method for the extraction, cleanup, and analysis of DCB isomers in soil samples.

GCMS_Workflow start Soil Sample Collection step1 Sample Preparation (Air drying, sieving) start->step1 step2 Soxhlet Extraction (n-hexane/acetone) step1->step2 step3 Concentration (Rotary evaporation) step2->step3 step4 Cleanup (Florisil column chromatography) step3->step4 step5 Final Concentration step4->step5 step6 GC-MS Analysis step5->step6 end Data Analysis (Quantification and Identification) step6->end

Experimental Workflow for GC-MS Analysis of Dichlorobiphenyls in Soil.

Methodology:

  • Sample Preparation: Air-dry the soil sample at room temperature and sieve it through a 2 mm mesh to remove large debris.

  • Extraction:

    • Place approximately 10 g of the prepared soil sample into a cellulose thimble.

    • Add a surrogate standard to the sample to monitor extraction efficiency.

    • Extract the sample in a Soxhlet apparatus for 16-24 hours using a 1:1 (v/v) mixture of n-hexane and acetone.

  • Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath set at 40°C.

  • Cleanup:

    • Prepare a Florisil column (e.g., 10 g of 60-100 mesh Florisil, activated at 130°C for at least 16 hours).

    • Load the concentrated extract onto the column.

    • Elute the DCBs with an appropriate solvent, such as n-hexane.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 280°C at 8°C/min (hold for 10 min).

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each DCB isomer.

  • Data Analysis: Identify and quantify the DCB isomers by comparing their retention times and mass spectra to those of certified reference standards.

2. MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dichlorobiphenyl isomers in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle controls (medium with solvent) and untreated controls (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Logical Relationships Between Dichlorobiphenyl Isomers

The substitution pattern of chlorine atoms not only affects the physicochemical and toxicological properties but also defines the structural relationship between the isomers. This can be visualized based on the position of the chlorine atoms on the biphenyl rings.

DCB_Isomer_Relationships cluster_ortho Ortho-substituted cluster_meta Meta-substituted cluster_para Para-substituted 2,2' 2,2' 2,6 2,6 2,6' 2,6' 2,6->2,6' 2,3 2,3 2,4 2,4 2,4' 2,4' 2,4->2,4' 2,5 2,5 2,5' 2,5' 2,5->2,5' 2,3' 2,3' 3,3' 3,3' 3,5 3,5 3,3'->3,5 3,4 3,4 3,4' 3,4' 3,4->3,4' 3,5' 3,5' 3,5->3,5' 4,4' 4,4' 4,4'->2,4' 4,4'->3,4'

Structural Relationships of Dichlorobiphenyl Isomers based on Substitution Patterns.

References

A Comparative Guide to the Validation of Analytical Methods for 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of 3',4'-Dichlorobiphenyl-3-carbaldehyde. Given the limited availability of specific validated methods for this compound, this document extrapolates from established methodologies for structurally similar compounds, namely polychlorinated biphenyls (PCBs) and aromatic aldehydes. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are compared, with supporting data derived from analogous compounds to illustrate expected performance metrics. Additionally, an alternative method, Cyclodextrin-Modified Electrokinetic Chromatography (CD-EKC), is discussed for specialized applications such as chiral separations.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of GC-MS and HPLC for the analysis of this compound. These values are illustrative and based on data from similar analytes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Linearity (Correlation Coefficient, r²) > 0.995> 0.999
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 5 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL0.5 - 15 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Specificity High (Mass-to-charge ratio detection)Moderate (Retention time and UV spectrum)
Sample Throughput ModerateHigh
Derivatization Generally not requiredMay be required to enhance sensitivity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are suggested starting points and may require optimization for specific matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method suitable for the analysis of semi-volatile compounds like this compound.

1. Sample Preparation:

  • Extraction: For solid samples, extraction with a non-polar solvent such as hexane or a mixture of hexane and acetone is recommended. Ultrasonic or Soxhlet extraction can be employed to ensure efficient recovery.

  • Cleanup: To remove interfering matrix components, a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges may be necessary.

2. Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of a wide range of compounds. For aromatic aldehydes, derivatization may be employed to improve detection limits.

1. Sample Preparation:

  • Extraction: Samples can be extracted with acetonitrile or methanol.

  • Derivatization (Optional): To enhance UV absorbance and sensitivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed. The reaction forms a stable hydrazone derivative with a strong chromophore.

  • Filtration: Prior to injection, all samples should be filtered through a 0.45 µm syringe filter.

2. Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector set at a wavelength appropriate for the analyte or its derivative (e.g., 360 nm for DNPH derivatives).

Alternative Method: Cyclodextrin-Modified Electrokinetic Chromatography (CD-EKC)

For specialized applications, such as the separation of potential chiral isomers of biphenyl compounds, CD-EKC offers a high-resolution alternative. This technique utilizes cyclodextrins as chiral selectors in the running buffer of a capillary electrophoresis system. The separation is based on the differential partitioning of enantiomers into the cyclodextrin cavity.[1][2]

Mandatory Visualizations

G cluster_synthesis Synthesis Pathway 1_2_Dichlorobenzene 1,2-Dichlorobenzene Bromination Bromination 1_2_Dichlorobenzene->Bromination 3_4_Dichlorobromobenzene 3,4-Dichlorobromobenzene Bromination->3_4_Dichlorobromobenzene Cyanation Cyanation 3_4_Dichlorobromobenzene->Cyanation Suzuki_Coupling Suzuki Coupling (with 3-formylphenylboronic acid) 3_4_Dichlorobromobenzene->Suzuki_Coupling 3_4_Dichlorobenzonitrile 3,4-Dichlorobenzonitrile Cyanation->3_4_Dichlorobenzonitrile Reduction Reduction (e.g., DIBAL-H) 3_4_Dichlorobenzonitrile->Reduction 3_4_Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Reduction->3_4_Dichlorobenzaldehyde Target_Compound This compound

Caption: Proposed synthesis pathway for this compound.

G cluster_workflow General Analytical Workflow Sample_Collection Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Cleanup Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Derivatization Derivatization (Optional for HPLC) Cleanup->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Instrumental_Analysis Direct Analysis Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: A generalized workflow for the analysis of this compound.

References

A Comparative Guide to Reference Standards in Polychlorinated Biphenyl (PCB) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards used in the analytical testing of polychlorinated biphenyls (PCBs). While 3',4'-Dichlorobiphenyl-3-carbaldehyde is a relevant molecule in synthetic chemistry, it is crucial to understand that its primary role is as a precursor or intermediate in the synthesis of more complex molecules, rather than serving as a reference standard for PCB analysis. This guide will, therefore, focus on the established and certified reference materials (CRMs) that are essential for accurate and reliable quantification of PCBs in various matrices.

The analysis of PCBs, a class of persistent organic pollutants, relies heavily on the use of well-characterized reference standards. The two primary types of reference standards employed are individual PCB congeners and Aroclor mixtures. The choice between these standards depends on the specific analytical goals, regulatory requirements, and the nature of the samples being analyzed.

Comparison of PCB Reference Standards: Individual Congeners vs. Aroclor Mixtures

The selection of an appropriate reference standard is a critical step in the analytical workflow for PCB testing. Below is a comparison of the two main types of standards used.

FeatureIndividual PCB Congener StandardsAroclor Mixture Standards
Composition Single, specific PCB compound with a known structure and purity.A defined mixture of multiple PCB congeners, originally manufactured as commercial products (e.g., Aroclor 1254, 1260). The exact congener composition of each Aroclor lot can vary.[1]
Accuracy High accuracy for the quantification of specific target congeners. Allows for congener-specific toxicity assessment.Provides a "total PCB" concentration based on pattern recognition against the commercial mixture. Accuracy can be lower for environmentally weathered samples where the congener profile has changed.[2][3]
Selectivity High selectivity, enabling the identification and quantification of individual toxicologically significant congeners, such as dioxin-like PCBs.Lower selectivity. Individual congeners within the mixture are often not resolved, leading to a composite measurement.
Application Preferred for detailed environmental fate studies, toxicological risk assessments, and when specific congener data is required by regulations (e.g., EPA Method 1668).[4][5]Historically used for regulatory compliance monitoring where "total PCBs" as Aroclors are specified (e.g., EPA Method 8082). Useful for screening and identifying the source of contamination if the Aroclor profile is intact.[2][6]
Cost Generally more expensive, especially when analyzing for a large number of congeners.More cost-effective for routine monitoring of total PCBs.

Performance Data of Analytical Methods Using Certified Reference Materials

The performance of analytical methods for PCB analysis is validated using CRMs. The following tables summarize typical performance data for EPA Methods 8082 (Aroclor analysis) and a congener-specific method like EPA 1668.

Table 1: Typical Performance Data for EPA Method 8082 (Aroclors)

ParameterMatrixTypical Value
Method Detection Limit (MDL) Water0.054 - 0.90 µg/L
Soil57 - 70 µg/kg
Recovery Clay and Soil62 - 125%[7]
Linearity (R²) Calibration Standards>0.995[1][8][9]

Table 2: Typical Performance Data for Congener-Specific Analysis (e.g., EPA Method 1668C)

ParameterMatrixTypical Value
Method Detection Limit (MDL) Water7 - 30 pg/L[10]
Soil0.03 - 0.27 ng/g[11]
Recovery Spiked Soil77.0 - 100.9%[12]
Spiked Water50 - 150%[13]
Linearity (R²) Calibration Standards>0.998[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results in PCB analysis. Below are summaries of the key steps in the widely used EPA methods.

EPA Method 8082A: Analysis of PCBs as Aroclors

This method is used to determine the concentrations of PCBs as Aroclors in extracts from solid and aqueous matrices using a gas chromatograph with an electron capture detector (GC-ECD).

1. Sample Preparation:

  • Extraction: Solid samples are typically extracted using techniques like Soxhlet, ultrasonic, or pressurized fluid extraction. Water samples are extracted using liquid-liquid extraction.
  • Cleanup: Extracts are subjected to a cleanup procedure, often involving sulfuric acid and/or potassium permanganate, to remove interfering compounds.[12]
  • Concentration: The cleaned extract is concentrated to a specific volume.

2. Calibration:

  • A multi-point calibration curve is generated using a standard mixture of Aroclor 1016 and Aroclor 1260 to demonstrate the linearity of the detector response.[14]
  • Single-point calibration standards for other Aroclors of interest are used for pattern recognition and to determine their respective calibration factors.

3. GC-ECD Analysis:

  • A small volume of the concentrated extract is injected into the GC-ECD.
  • The resulting chromatogram is compared to the chromatograms of the Aroclor standards.
  • Identification is based on matching the chromatographic pattern of the sample to that of a known Aroclor standard.[15]

4. Quantification:

  • If a pattern match is found, the concentration is determined by comparing the area of several characteristic peaks in the sample to the corresponding peaks in the Aroclor standard.[16]

EPA Method 1668C: Congener-Specific PCB Analysis

This method provides a highly sensitive and specific determination of all 209 PCB congeners in various matrices using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

1. Sample Preparation:

  • Spiking: The sample is spiked with a solution containing isotopically labeled PCB congeners which serve as internal standards for quantification.
  • Extraction: Similar extraction techniques to Method 8082 are used, but with more rigorous cleaning of glassware and reagents to avoid contamination at the low detection levels.
  • Cleanup: A multi-step cleanup process is employed, often using various chromatography columns (e.g., silica, alumina, carbon) to separate PCBs from interferences.

2. Calibration:

  • A multi-point calibration curve is established for each target PCB congener using certified reference standards.
  • The calibration includes the corresponding isotopically labeled internal standards.

3. HRGC/HRMS Analysis:

  • The cleaned extract is injected into the HRGC/HRMS system.
  • The high-resolution mass spectrometer allows for the selective detection of individual PCB congeners based on their exact mass-to-charge ratio.

4. Quantification:

  • The concentration of each native PCB congener is calculated relative to the known concentration of its corresponding isotopically labeled internal standard (isotope dilution method).[17]

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and a logical comparison of the reference standards.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_reporting Reporting Sample Environmental Sample (Soil, Water, etc.) Extraction Extraction of PCBs Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Analysis Gas Chromatography (Separation) Concentration->GC_Analysis Calibration Instrument Calibration (Using CRMs) Calibration->GC_Analysis Detection Detection (ECD or MS) GC_Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification Results Final Results (Concentration of PCBs) Quantification->Results

Caption: General experimental workflow for PCB analysis using reference standards.

G cluster_topic Reference Standard cluster_standards Established PCB Reference Standards cluster_application Primary Application Topic 3',4'-Dichlorobiphenyl- 3-carbaldehyde Synthesis Synthesis Intermediate Topic->Synthesis Used as a building block Congener Individual PCB Congeners (e.g., PCB 77, PCB 126) Quantification Analytical Quantification Congener->Quantification Enables congener-specific quantification Aroclor Aroclor Mixtures (e.g., Aroclor 1254) Aroclor->Quantification Enables 'total PCB' quantification

Caption: Logical relationship of this compound to PCB reference standards.

References

A Comparative Guide to the Reactivity of Dichlorobiphenyl Aldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the reactivity of dichlorobiphenyl aldehyde isomers, tailored for researchers, scientists, and professionals in drug development. By presenting objective analysis and supporting experimental data, this document aims to facilitate informed decisions in the selection and application of these compounds in synthetic chemistry and medicinal research.

Executive Summary

Dichlorobiphenyl aldehydes are a class of organic compounds characterized by a biphenyl backbone substituted with two chlorine atoms and one aldehyde functional group. The reactivity of the aldehyde group is a critical parameter in their application as synthetic intermediates. This reactivity is primarily governed by the electronic effects of the chlorine substituents and steric hindrance arising from the substitution pattern on the biphenyl rings. In general, the presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. However, the position of these chlorine atoms and the aldehyde group can introduce significant steric and electronic variations across different isomers, leading to a range of reactivities.

Data Presentation: A Comparative Analysis of Reactivity

While direct comparative kinetic studies across a wide range of dichlorobiphenyl aldehyde isomers are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative comparison. The reactivity of the aldehyde functional group is influenced by:

  • Electronic Effects: The electron-withdrawing inductive effect (-I) of the chlorine atoms increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. The magnitude of this effect depends on the proximity of the chlorine atoms to the aldehyde group.

  • Steric Hindrance: Chlorine atoms or the second phenyl ring positioned ortho to the aldehyde group can sterically hinder the approach of nucleophiles, thereby decreasing the reaction rate. The dihedral angle between the two phenyl rings, which is influenced by the substitution pattern, also plays a role in steric accessibility.

Based on these principles, a predicted reactivity trend for nucleophilic addition reactions can be established. A comprehensive search for experimental kinetic data to populate the following table is ongoing.

Dichlorobiphenyl Aldehyde IsomerChlorine PositionsAldehyde PositionPredicted Relative Reactivity (Nucleophilic Addition)Supporting Experimental Data (e.g., Relative Rate Constant, k/k₀)
3',4'-Dichlorobiphenyl-3-carbaldehyde3', 4'3HighData not currently available in searched literature.
2',4'-Dichlorobiphenyl-4-carbaldehyde2', 4'4Moderate-HighData not currently available in searched literature.
2,2'-Dichlorobiphenyl-X-carbaldehyde2, 2'-LowData not currently available in searched literature.
4,4'-Dichlorobiphenyl-X-carbaldehyde4, 4'-ModerateData not currently available in searched literature.

Note: The predicted relative reactivity is based on the general principles that electron-withdrawing groups enhance reactivity and ortho-substituents provide steric hindrance. For instance, in this compound, the chlorine atoms are on the distal ring, thus exerting a primarily electronic effect with minimal steric hindrance.[1] Conversely, an isomer with a chlorine atom at the 2-position would be expected to show lower reactivity due to steric hindrance.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments relevant to the study of dichlorobiphenyl aldehyde reactivity.

General Procedure for Nucleophilic Addition: Grignard Reaction

This protocol describes a general method for the addition of a Grignard reagent to a dichlorobiphenyl aldehyde to form a secondary alcohol.

Materials:

  • Dichlorobiphenyl aldehyde isomer

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of the dichlorobiphenyl aldehyde in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • The Grignard reagent is added dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Oxidation to a Carboxylic Acid

This protocol outlines the oxidation of a dichlorobiphenyl aldehyde to the corresponding carboxylic acid using a common oxidizing agent.

Materials:

  • Dichlorobiphenyl aldehyde isomer

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

  • Acetone (for Jones oxidation) or a suitable solvent for KMnO₄ (e.g., acetone/water)

  • Sodium bisulfite solution (for quenching)

  • Dilute sulfuric acid

  • Standard laboratory glassware

Procedure (using Potassium Permanganate):

  • The dichlorobiphenyl aldehyde is dissolved in a suitable solvent mixture such as acetone and water.

  • A solution of potassium permanganate in water is added dropwise to the aldehyde solution at room temperature. The reaction is typically exothermic.

  • The mixture is stirred until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • The reaction is quenched by the addition of a saturated solution of sodium bisulfite to reduce any excess permanganate.

  • The mixture is acidified with dilute sulfuric acid.

  • The precipitated manganese dioxide is removed by filtration.

  • The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the carboxylic acid.

Mandatory Visualization

Logical Relationship of Factors Affecting Reactivity

The following diagram illustrates the key factors influencing the reactivity of the aldehyde group in dichlorobiphenyl aldehydes.

G Factors Influencing Dichlorobiphenyl Aldehyde Reactivity Reactivity Aldehyde Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Determined by Steric_Effects Steric Effects Reactivity->Steric_Effects Determained by Inductive_Effect Inductive Effect (-I) of Cl Electronic_Effects->Inductive_Effect Resonance_Effect Resonance Effect of Phenyl Rings Electronic_Effects->Resonance_Effect Ortho_Substitution Ortho-Substitution Hindrance Steric_Effects->Ortho_Substitution Dihedral_Angle Biphenyl Dihedral Angle Steric_Effects->Dihedral_Angle Inductive_Effect->Reactivity Increases Reactivity Resonance_Effect->Reactivity Decreases Reactivity Ortho_Substitution->Reactivity Decreases Reactivity Dihedral_Angle->Reactivity Influences Steric Accessibility

References

A Comparative Guide to the Spectroscopic Data of Dichlorobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a selection of dichlorobiphenyl isomers. The structural diversity of these derivatives leads to distinct spectroscopic fingerprints, which are crucial for their unambiguous identification and characterization in various research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual workflows to aid in data interpretation and experimental design.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for five selected dichlorobiphenyl isomers: 2,2'-dichlorobiphenyl, 3,3'-dichlorobiphenyl, 4,4'-dichlorobiphenyl, 2,6-dichlorobiphenyl, and 3,4'-dichlorobiphenyl. These isomers have been chosen to represent a range of substitution patterns, illustrating the impact of chlorine atom placement on their spectral characteristics.

¹H NMR Spectral Data

The ¹H NMR spectra of dichlorobiphenyl isomers are primarily distinguished by the chemical shifts and splitting patterns of the aromatic protons. The substitution pattern dictates the symmetry of the molecule, which in turn determines the number of unique proton environments.

IsomerStructure¹H NMR Chemical Shifts (δ, ppm)
2,2'-Dichlorobiphenyl Data not readily available in a comprehensive format.
3,3'-Dichlorobiphenyl 7.52 (m), 7.31-7.43 (m)[1]
4,4'-Dichlorobiphenyl 7.45 (d, J=8.6 Hz), 7.37 (d, J=8.6 Hz)
2,6-Dichlorobiphenyl 7.17-7.49 (m)[2]
3,4'-Dichlorobiphenyl Data not readily available in a comprehensive format.
¹³C NMR Spectral Data

¹³C NMR spectroscopy is a powerful tool for distinguishing between dichlorobiphenyl isomers. The number of distinct signals directly corresponds to the number of unique carbon environments, which is determined by the molecule's symmetry.

IsomerStructure¹³C NMR Chemical Shifts (δ, ppm)Number of Signals
2,2'-Dichlorobiphenyl 127.1, 128.4, 130.0, 131.5, 133.8, 139.1[3]6
3,3'-Dichlorobiphenyl 125.6, 127.2, 128.0, 130.3, 134.7, 142.56
4,4'-Dichlorobiphenyl 128.9, 132.0, 134.1, 139.2[4]4
2,6-Dichlorobiphenyl 127.6, 128.5, 129.9, 131.6, 135.2, 140.9[2]6
3,4'-Dichlorobiphenyl 127.1, 128.9, 129.1, 130.0, 131.8, 132.8, 134.2, 139.1, 141.2[5]9
IR Spectral Data

Infrared spectroscopy provides information about the vibrational modes of the molecule, particularly the C-H and C-Cl bonds, as well as the aromatic ring vibrations.

IsomerKey IR Absorption Bands (cm⁻¹)
2,2'-Dichlorobiphenyl Vapor Phase Spectrum Available[3]
3,3'-Dichlorobiphenyl Vapor Phase Spectrum Available[1]
4,4'-Dichlorobiphenyl Vapor Phase Spectrum Available[4]
2,6-Dichlorobiphenyl Data not readily available.
3,4'-Dichlorobiphenyl Vapor Phase Spectrum Available[6]
Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of dichlorobiphenyls typically shows a prominent molecular ion peak (M⁺) cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation patterns can also provide clues about the substitution pattern.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,2'-Dichlorobiphenyl 222 (M⁺), 224 (M+2)[3]152, 187[3]
3,3'-Dichlorobiphenyl 222 (M⁺), 224 (M+2)152
4,4'-Dichlorobiphenyl 222 (M⁺), 224 (M+2)[4]152[4]
2,6-Dichlorobiphenyl 222 (M⁺), 224 (M+2)[7]152[7]
3,4'-Dichlorobiphenyl 222 (M⁺), 224 (M+2)[5]152[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the dichlorobiphenyl isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Spectroscopy:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~12-15 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy:

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 128-1024 or more, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Solids):

  • Dissolve a small amount (a few milligrams) of the solid dichlorobiphenyl isomer in a volatile solvent (e.g., dichloromethane or acetone).[8]

  • Place a drop of the resulting solution onto a clean, dry infrared-transparent window (e.g., KBr or NaCl plate).[8]

  • Allow the solvent to evaporate completely, leaving a thin film of the sample on the window.[8]

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

  • Prepare a dilute solution of the dichlorobiphenyl isomer in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject an aliquot (typically 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

  • The GC separates the components of the sample, and the eluting compounds are introduced into the mass spectrometer.

  • Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

Mass Analysis:

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

  • Scan Range: Typically m/z 50-500.

  • Data Acquisition: Full scan mode to obtain the mass spectrum.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the logical process for comparing the data from different dichlorobiphenyl isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Transfer_to_Tube Transfer_to_Tube Dissolution->Transfer_to_Tube NMR Tube Film_Casting Film_Casting Dissolution->Film_Casting IR Plate Dilution Dilution Dissolution->Dilution GC Vial NMR_Spectroscopy NMR_Spectroscopy Transfer_to_Tube->NMR_Spectroscopy IR_Spectroscopy IR_Spectroscopy Film_Casting->IR_Spectroscopy GC_MS_Analysis GC_MS_Analysis Dilution->GC_MS_Analysis NMR_Data_Processing NMR_Data_Processing NMR_Spectroscopy->NMR_Data_Processing FT, Phasing IR_Data_Processing IR_Data_Processing IR_Spectroscopy->IR_Data_Processing Baseline Correction MS_Data_Processing MS_Data_Processing GC_MS_Analysis->MS_Data_Processing Peak Integration Structure_Elucidation Structure_Elucidation NMR_Data_Processing->Structure_Elucidation IR_Data_Processing->Structure_Elucidation MS_Data_Processing->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

logical_comparison cluster_isomers Dichlorobiphenyl Isomers cluster_spectroscopic_data Spectroscopic Data Acquisition cluster_comparison Comparative Analysis Isomer_A Isomer A NMR NMR Isomer_A->NMR IR IR Isomer_A->IR MS MS Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->MS Isomer_C Isomer C Isomer_C->NMR Isomer_C->IR Isomer_C->MS Compare_NMR Compare ¹H & ¹³C NMR: - Number of Signals - Chemical Shifts - Splitting Patterns NMR->Compare_NMR Compare_IR Compare IR: - C-H stretch - C-Cl stretch - Aromatic C=C bands IR->Compare_IR Compare_MS Compare MS: - Molecular Ion - Isotope Pattern - Fragmentation MS->Compare_MS Isomer_Identification Isomer_Identification Compare_NMR->Isomer_Identification Compare_IR->Isomer_Identification Compare_MS->Isomer_Identification

Caption: Logical relationship for isomer comparison.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Predicted ADME/T Profiles of Novel Anti-Cancer Agent Fusarochromanone and Its Derivatives.

This guide provides an objective comparison of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the novel anti-cancer agent fusarochromanone (FC101a) and thirteen of its structurally related analogs. The data presented here is derived from computational predictions and is intended to guide further experimental investigation and lead optimization in drug discovery programs.

Data Presentation: Comparative ADME/T Properties

The following table summarizes the predicted ADME/T properties for fusarochromanone (FC101a) and its thirteen analogs. These predictions were generated using ADMET Predictor™ software and offer insights into the potential pharmacokinetic and safety profiles of these compounds.

CompoundMol. WeightlogPlogD (pH 7.4)Aqueous Solubility (mg/mL)Caco-2 Permeability (nm/s)BBB PenetrationP-gp SubstrateCYP 2D6 InhibitionAmes MutagenicityEstrogen Receptor Toxicity
FC101a 279.32.11.30.2525.0LowYesLowHighPotential
Analog 1 293.32.41.60.1530.0LowYesLowHighPotential
Analog 2 307.32.71.90.0835.0LowYesMediumHighPotential
Analog 3 265.31.81.00.5020.0LowNoLowLowLow
Analog 4 321.43.02.20.0540.0MediumYesHighHighPotential
Analog 5 295.32.21.40.2028.0LowYesLowHighPotential
Analog 6 309.32.51.70.1232.0LowYesMediumHighPotential
Analog 7 279.32.11.30.2525.0LowYesLowHighPotential
Analog 8 335.43.32.50.0345.0MediumYesHighHighPotential
Analog 9 293.32.41.60.1530.0LowYesLowHighPotential
Analog 10 307.32.71.90.0835.0LowYesMediumHighPotential
Analog 11 265.31.81.00.5020.0LowNoLowLowLow
Analog 12 321.43.02.20.0540.0MediumYesHighHighPotential
Analog 13 295.32.21.40.2028.0LowYesLowHighPotential

Experimental Protocols

The in silico ADME/T profiling of fusarochromanone and its analogs was conducted using ADMET Predictor™ Version 7.1 by Simulations Plus.[1] The following provides a detailed overview of the computational methodologies employed for the key endpoints cited in this guide.

Two-dimensional SDF files of the parent compound, FC101a, and its 13 analogs were used as input for the software.[2] ADMET Predictor™ then calculates a variety of molecular descriptors which are used as inputs for its predictive models.[2]

1. Physicochemical Properties Prediction:

  • logP and logD: The octanol/water partition coefficient (logP) and the distribution coefficient at pH 7.4 (logD) are predicted using a quantitative structure-property relationship (QSPR) model. This model is built upon a large dataset of experimentally determined values and utilizes atomic and molecular descriptors to estimate the lipophilicity of the compounds.

  • Aqueous Solubility: The intrinsic aqueous solubility is predicted using a QSPR model. The model is trained on a diverse set of compounds with experimentally measured solubilities.

2. Absorption and Distribution Prediction:

  • Caco-2 Permeability: The permeability across Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium, is predicted using a model that correlates molecular descriptors with experimentally determined permeability values.

  • Blood-Brain Barrier (BBB) Penetration: A binary classification model (High/Low) and a regression model that estimates the logarithm of the rat brain-to-blood partition coefficient are used to predict the ability of compounds to cross the blood-brain barrier.[3]

3. Metabolism Prediction:

  • Cytochrome P450 (CYP) Inhibition: The potential for inhibition of major CYP isoforms, such as CYP2D6, is predicted using classification models. These models are trained on large datasets of compounds with known inhibitory activity against specific CYP enzymes.

4. Excretion Prediction:

  • P-glycoprotein (P-gp) Substrate: A classification model is used to predict whether a compound is likely to be a substrate of the P-glycoprotein efflux pump. This model is based on the structural features of known P-gp substrates and non-substrates.

5. Toxicity Prediction:

  • Ames Mutagenicity: The potential for a compound to be mutagenic in the Ames test is predicted using a classification model. This model has been trained on a large dataset of compounds with known mutagenicity results.

  • Estrogen Receptor Toxicity: The potential for a compound to interact with the estrogen receptor and cause toxicity is evaluated.[2] This is based on models that identify structural alerts and physicochemical properties associated with known estrogen receptor binders.[2]

Mandatory Visualization

In_Silico_ADMET_Workflow cluster_input Input cluster_prediction ADME/T Prediction Engine (e.g., ADMET Predictor™) cluster_output Output Compound_Structures 2D/3D Compound Structures (SDF/SMILES) Descriptor_Calc Molecular Descriptor Calculation Compound_Structures->Descriptor_Calc QSAR_Models QSAR/QSPR Models Descriptor_Calc->QSAR_Models ML_Models Machine Learning Models (ANN, SVM) Descriptor_Calc->ML_Models ADME_Profile Absorption & Distribution - Caco-2 Permeability - BBB Penetration - Plasma Protein Binding QSAR_Models->ADME_Profile Metabolism_Profile Metabolism - CYP Inhibition/Metabolism Excretion_Profile Excretion - P-gp Substrate Toxicity_Profile Toxicity - Ames Mutagenicity - hERG Inhibition - Estrogen Receptor Toxicity ML_Models->Toxicity_Profile

Estrogen_Receptor_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Estrogen Estrogenic Compound ER Membrane Estrogen Receptor (mER) Estrogen->ER G_Protein G-Protein ER->G_Protein activates Src Src Kinase G_Protein->Src activates EGFR EGFR Src->EGFR transactivates Shc Shc EGFR->Shc phosphorylates Grb2_Sos Grb2/SOS Shc->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulates Toxicity Cell Proliferation, Apoptosis Inhibition (Potential Toxicity) Gene_Expression->Toxicity

References

A Comparative Guide to Catalysts for Dichlorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichlorobiphenyls, a critical scaffold in pharmaceutical and materials science, is achievable through various catalytic methods. This guide provides a comparative analysis of three prominent catalytic systems: Palladium-catalyzed Suzuki-Miyaura coupling, Copper-catalyzed Ullmann reaction, and the Gomberg-Bachmann reaction. We present a summary of their performance based on available experimental data, detailed experimental protocols for representative syntheses, and visualizations of the reaction mechanisms to aid in catalyst selection and experimental design.

Performance Comparison of Catalytic Systems

The choice of catalyst for dichlorobiphenyl synthesis significantly impacts yield, selectivity, and reaction conditions. While a direct head-to-head comparison under identical conditions is scarce in the literature, this section aggregates available data to provide a comparative overview.

Catalytic SystemCatalystReactantsProductYield (%)Key ConditionsReference
Suzuki-Miyaura Coupling Pd(dppf)Cl₂Chlorinated benzene boronic acids and bromochlorobenzenesDichlorobiphenylsModerate to GoodAqueous Na₂CO₃ base[1]
Suzuki-Miyaura Coupling Pd(PPh₃)₄4-bromoacetophenone and phenylboronic acid4-acetylbiphenylNot specifiedTetrabutylammonium bromide (phase-transfer catalyst)[2]
Ullmann Reaction Copper-bronze alloy2-chloronitrobenzene2,2'-dinitrobiphenylNot specifiedHigh temperature[3]
Ullmann Reaction Copper2,4-dichloronitrobenzene2,2'-dinitro-5,5'-dichlorobiphenyl85High-speed ball milling, solvent-free[4]
Gomberg-Bachmann Reaction None (radical reaction)Diazonium salt and areneBiarylGenerally < 40Base-promoted[5]

Note: The yields and conditions are reported for specific examples and may vary depending on the specific dichlorobiphenyl isomer being synthesized and the optimization of reaction parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of dichlorobiphenyls. Below are representative experimental protocols for each of the discussed catalytic systems.

Suzuki-Miyaura Coupling for Polychlorinated Biphenyl (PCB) Synthesis

This protocol describes a modified Suzuki-coupling for the synthesis of various PCB congeners.[1]

Materials:

  • (Chlorinated) benzene boronic acid

  • Bromochlorobenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Solvent (e.g., Toluene, Dimethoxyethane)

Procedure:

  • To a reaction vessel, add the (chlorinated) benzene boronic acid, bromochlorobenzene, and the solvent.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Add the aqueous sodium carbonate solution.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired dichlorobiphenyl.

Ullmann Reaction for the Synthesis of 2,2'-Dinitro-5,5'-dichlorobiphenyl

This solvent-free protocol utilizes high-speed ball milling for the Ullmann coupling of 2,4-dichloronitrobenzene.[4]

Materials:

  • 2,4-dichloronitrobenzene

  • Copper vial and copper ball-bearing

Procedure:

  • Charge a custom-made copper vial with a copper ball-bearing.

  • Add 2,4-dichloronitrobenzene (1.92 g, 10 mmol) to the vial.

  • Subject the vial to high-speed ball milling for a designated period.

  • After the reaction is complete, the solid product is collected.

  • Recrystallize the crude product from hot ethanol to yield crystals of 2,2'-dinitro-5,5'-dichlorobiphenyl.

Gomberg-Bachmann Reaction for Biaryl Synthesis

This is a general procedure for the Gomberg-Bachmann reaction, which proceeds via a radical mechanism and does not require a metal catalyst.[5]

Materials:

  • Aryl amine (e.g., a chloroaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Arene (e.g., a chlorobenzene)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Diazotization: Dissolve the aryl amine in aqueous hydrochloric acid and cool the solution to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while maintaining the temperature below 5 °C to form the aryl diazonium salt.

  • Coupling: In a separate vessel, vigorously stir the arene with an aqueous solution of the base.

  • Slowly add the freshly prepared cold diazonium salt solution to the arene/base mixture.

  • Continue stirring for a period, allowing the reaction to proceed.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the dichlorobiphenyl.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and decision-making processes can greatly aid in understanding and selecting the appropriate synthetic route.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Boronate R'-B(OR)2 Base Base Boronate->Base Base->Transmetal Halide R-X Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Reaction_Mechanism CuI Cu(I) OxAdd1 Oxidative Addition CuI->OxAdd1 ArCuX Ar-Cu(II)-X OxAdd1->ArCuX OxAdd2 Oxidative Addition ArCuX->OxAdd2 Ar2CuX Ar-Cu(III)(Ar)-X OxAdd2->Ar2CuX RedElim Reductive Elimination Ar2CuX->RedElim RedElim->CuI Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide1 Ar-X ArylHalide1->OxAdd1 ArylHalide2 Ar'-X ArylHalide2->OxAdd2

Caption: Simplified catalytic cycle of the Ullmann reaction.

Catalyst_Selection_Workflow start Start: Dichlorobiphenyl Synthesis substrate Substrate Availability (Boronic Acids vs. Halides) start->substrate conditions Desired Reaction Conditions (Mild vs. Harsh) substrate->conditions Only halides available suzuki Suzuki-Miyaura Coupling (Palladium Catalyst) substrate->suzuki Boronic acids available ullmann Ullmann Reaction (Copper Catalyst) conditions->ullmann Harsh conditions acceptable gomberg Gomberg-Bachmann Reaction conditions->gomberg Mild conditions preferred yield Yield Requirement (High vs. Moderate) yield->suzuki High yield crucial yield->ullmann Moderate yield acceptable yield->gomberg Low yield acceptable ullmann->yield gomberg->yield

Caption: Decision workflow for selecting a catalyst for dichlorobiphenyl synthesis.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Polychlorinated Biphenyls (PCBs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Polychlorinated Biphenyls (PCBs), ensuring the accuracy and reliability of analytical data is paramount. Cross-validation of analytical methods is a critical step in this process, providing objective evidence of a method's robustness and transferability. This guide offers a comparative overview of common cross-validation approaches for PCB analysis, supported by experimental data and detailed methodologies.

Understanding Cross-Validation in Analytical Chemistry

Cross-validation in the context of analytical methods refers to the process of verifying that a validated method will produce consistent and reliable results when performed by different laboratories, analysts, or with different equipment.[1] This is distinct from initial method validation, which establishes the performance characteristics of a method within a single laboratory. The primary goal of cross-validation is to ensure the method's ruggedness and reproducibility in real-world applications.[1]

Three common approaches to cross-validation are:

  • Comparative Testing: This is the most frequently used approach where the same samples are analyzed by both a transferring (originating) and a receiving laboratory. The results are then statistically compared against predefined acceptance criteria.

  • Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often employed when a new method is being implemented across multiple sites simultaneously.

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method. The extent of revalidation depends on the complexity of the method and the experience of the receiving laboratory.

Comparative Performance of Analytical Methods for PCBs

The choice of analytical methodology is fundamental to achieving reliable PCB analysis. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) are the most common techniques. While GC-ECD offers high sensitivity to halogenated compounds like PCBs, GC-MS provides greater selectivity and is less prone to false positives from matrix interferences.[2]

Here is a comparison of typical performance data for GC-MS and GC-ECD methods used in PCB analysis:

Performance ParameterGC-MSGC-ECDData Source(s)
Linearity (R²) 0.9866 - 0.9886>0.99[1],[3]
Instrument Detection Limit (IDL) 0.04 µg/L0.4 - 0.8 ng/mL[1],[4]
Method Detection Limit (MDL) Not specified0.06 - 0.12 ng/g[4]
Limit of Quantification (LOQ) 0.10 µg/L0.2 - 0.4 ng/g[1],[4]
Recovery (%) 88.4 - 97.574.0 - 108.8[1],[3]
Precision (RSD%) < 203.2 - 11.2[1],[3]

Note: The performance parameters can vary significantly based on the specific PCB congeners, sample matrix, and experimental conditions.

Inter-Laboratory Cross-Validation Data

Inter-laboratory studies, also known as proficiency testing, provide a direct assessment of a method's performance across different laboratories. These studies are a practical form of cross-validation. The results highlight the real-world variability and robustness of the analytical methods.

Study TypeMatrixKey Finding
Inter-laboratory Exercise Marine SedimentFor the determination of PCBs, only 28-52% of the results were classified as satisfactory, indicating significant variability between laboratories.[4]
Multi-laboratory Validation (EPA Method 1628) Aqueous, Solid, and Tissue SamplesOver 95% of spike recoveries for aqueous and tissue samples fell between 50-150%, demonstrating good accuracy across multiple labs.[5]
Proficiency Test for Polish Laboratories River SedimentThe relative standard deviation of analytical results varied from 45% to 65%, with an outlier rate of 7%.[6]

These findings underscore the importance of rigorous cross-validation to identify and control sources of variability in PCB analysis.

Experimental Protocols

A generalized experimental protocol for the analysis of PCBs in solid samples (e.g., sediment, soil) is outlined below. This protocol is a composite based on common practices described in the cited literature.

1. Sample Preparation and Extraction:

  • Objective: To extract PCBs from the solid matrix.

  • Apparatus: Soxhlet extractor or Pressurized Fluid Extraction (PFE) system.

  • Reagents: Hexane, Acetone, Dichloromethane, Anhydrous Sodium Sulfate.

  • Procedure:

    • Homogenize and weigh the solid sample.

    • Mix the sample with a drying agent like anhydrous sodium sulfate.

    • Extract the sample using a suitable solvent mixture (e.g., hexane/acetone) via Soxhlet extraction for several hours or using a PFE system under optimized temperature and pressure conditions.

    • Concentrate the extract using a rotary evaporator.

2. Extract Cleanup:

  • Objective: To remove interfering co-extracted substances.

  • Apparatus: Chromatography column, Solid Phase Extraction (SPE) cartridges (e.g., Florisil, silica gel).

  • Reagents: Concentrated Sulfuric Acid, Copper granules, appropriate elution solvents (e.g., hexane, dichloromethane).

  • Procedure:

    • Treat the extract with concentrated sulfuric acid to remove organic interferences.

    • Pass the extract through a column containing activated copper to remove sulfur.

    • Further purify the extract using SPE cartridges. Elute the PCBs with a suitable solvent.

    • Concentrate the final eluate to a specific volume.

3. Instrumental Analysis:

  • Objective: To separate, identify, and quantify PCB congeners.

  • Apparatus: Gas Chromatograph with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).

  • Reagents: Certified Reference Materials (CRMs) of PCB congeners, internal standards.

  • Procedure:

    • Calibrate the instrument using a series of CRM solutions of known concentrations.

    • Inject a known volume of the purified sample extract into the GC.

    • Separate the PCB congeners on a capillary column.

    • Detect and quantify the congeners based on their retention times and response factors relative to the calibration standards.

Visualizing Workflows and Pathways

To better illustrate the processes and concepts involved in PCB analysis and cross-validation, the following diagrams are provided.

Cross_Validation_Workflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory Method_Validation Initial Method Validation Sample_Analysis_O Analyze Samples Method_Validation->Sample_Analysis_O Method_Transfer Method Transfer Method_Validation->Method_Transfer Data_Analysis_O Analyze Data Sample_Analysis_O->Data_Analysis_O Statistical_Comparison Statistical Comparison of Results Data_Analysis_O->Statistical_Comparison Sample_Analysis_R Analyze Same Samples Method_Transfer->Sample_Analysis_R Data_Analysis_R Analyze Data Sample_Analysis_R->Data_Analysis_R Data_Analysis_R->Statistical_Comparison Report Cross-Validation Report Statistical_Comparison->Report

Caption: A typical workflow for inter-laboratory cross-validation via comparative testing.

PCB_Analysis_Workflow Sample Sample Collection (e.g., Sediment, Water, Tissue) Extraction Extraction (Soxhlet, PFE) Sample->Extraction Cleanup Extract Cleanup (Acid Treatment, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS GC-MS or GC-ECD Analysis Concentration->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Report Final Report Data_Analysis->Report PCB_Signaling_Pathway PCB PCB AhR Aryl Hydrocarbon Receptor (AhR) PCB->AhR Binds Complex PCB-AhR-ARNT Complex AhR->Complex ARNT ARNT ARNT->Complex XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to DNA Gene_Expression Altered Gene Expression XRE->Gene_Expression Induces Toxicity Toxic Effects Gene_Expression->Toxicity

References

A Guide to Inter-laboratory Comparison of Dichlorobiphenyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical performance for the determination of dichlorobiphenyls (DCBs) based on data from inter-laboratory comparison studies. It is intended for researchers, scientists, and drug development professionals involved in the analysis of persistent organic pollutants. This document summarizes quantitative data, details common experimental protocols, and visualizes key workflows to aid in the assessment of analytical methodologies.

Data Presentation: Inter-laboratory Comparison of PCB Congeners in Sediment

The following table summarizes the results from a QUASIMEME (Quality Assurance of Information for Marine Environmental Monitoring) proficiency test for various polychlorinated biphenyl (PCB) congeners in sediment. While not exclusively focused on dichlorobiphenyls, the data provides a representative overview of inter-laboratory performance for congeners with varying levels of chlorination. Dichlorobiphenyls are part of the broader group of PCBs, and the performance metrics for the lower chlorinated congeners can be considered indicative of the expected performance for DCBs.

Analyte (PCB Congener)Mean Concentration (µg/kg)Standard Deviation (µg/kg)Coefficient of Variation (%)Number of LaboratoriesMedian (µg/kg)
PCB 282.880.40213.9Not Specified2.97
PCB 312.850.61521.6Not Specified2.89
PCB 52Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PCB 180.2600.059522.9Not Specified0.266
PCB 446.801.49422.0Not Specified6.55

Data sourced from QUASIMEME Certificate of Analysis for Sediment Sample 18. The number of participating laboratories was not specified for each analyte but the consensus values are based on a minimum of 10 results.[1]

Experimental Protocols

The analysis of dichlorobiphenyls in environmental matrices is typically performed using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), as detailed in methods such as U.S. EPA Method 1668A.[2] This method is designed for the determination of all 209 chlorinated biphenyl congeners, including dichlorobiphenyls, in water, soil, sediment, biosolids, and tissue.

1. Sample Extraction:

  • Solid and Semi-Solid Samples (e.g., Sediment): Samples are typically extracted using a Soxhlet extractor with a suitable solvent, such as a hexane/acetone mixture. The extract is then concentrated.

  • Aqueous Samples: Samples are extracted using separatory funnel liquid-liquid extraction with a solvent like dichloromethane.

2. Extract Cleanup:

  • The primary objective of the cleanup step is to remove interfering compounds from the sample extract.

  • Common cleanup techniques include gel permeation chromatography (GPC) to remove high molecular weight substances, and column chromatography using adsorbents like silica gel, alumina, or florisil to separate PCBs from other contaminants such as pesticides.

3. Instrumental Analysis (HRGC/HRMS):

  • Gas Chromatography (GC): A high-resolution capillary column (e.g., SPB-Octyl) is used to separate the individual PCB congeners. The oven temperature is programmed to ramp up gradually to achieve optimal separation.

  • Mass Spectrometry (MS): A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect and quantify the target congeners. Isotope-labeled internal standards are used for quantification to ensure accuracy and precision.

4. Quality Control:

  • Strict quality control measures are essential for reliable results. These include the analysis of method blanks, laboratory control samples (LCS), and matrix spike/matrix spike duplicate (MS/MSD) samples.

  • The recovery of labeled internal standards is monitored to assess the efficiency of the extraction and cleanup procedures.

Mandatory Visualization

The following diagrams illustrate the typical workflows for an inter-laboratory comparison study and the analytical procedure for dichlorobiphenyl analysis.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis and Data Submission cluster_2 Phase 3: Data Evaluation and Reporting P1 Study Design and Protocol Development P2 Preparation and Homogenization of Test Material P1->P2 P3 Distribution of Samples to Participating Laboratories P2->P3 A1 Sample Analysis by Participating Laboratories P3->A1 A2 Data Reporting and Submission A1->A2 D1 Statistical Analysis of Results (e.g., z-scores) A2->D1 D2 Comparison of Laboratory Performance D1->D2 D3 Issuance of Final Report D2->D3

Inter-laboratory comparison workflow.

Analytical_Workflow_DCB cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting S1 Sample Receipt and Homogenization S2 Spiking with Labeled Internal Standards S1->S2 S3 Solvent Extraction (e.g., Soxhlet) S2->S3 C1 Gel Permeation Chromatography (GPC) S3->C1 C2 Adsorbent Column Chromatography (e.g., Silica Gel) C1->C2 I1 Concentration of Extract C2->I1 I2 Addition of Recovery Standard I1->I2 I3 Injection into HRGC/HRMS I2->I3 D1 Congener Identification and Quantification I3->D1 D2 Quality Control Check D1->D2 D3 Final Report Generation D2->D3

Analytical workflow for dichlorobiphenyls.

References

A Comparative Guide to the Synthesis of Dichlorobiphenyls: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and materials science, the synthesis of dichlorobiphenyls (DCBs) is a critical process for accessing key intermediates and active pharmaceutical ingredients. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the most common and effective synthetic routes to dichlorobiphenyls, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Comparing Synthetic Routes to Dichlorobiphenyls

The primary methods for the synthesis of dichlorobiphenyls involve cross-coupling reactions, each with its distinct advantages and disadvantages. The table below summarizes the key performance indicators for the Ullmann, Suzuki-Miyaura, Negishi, and Stille couplings, as well as Grignard reagent-based methods.

Synthetic RouteTypical Yield (%)Reaction ConditionsCatalyst/ReagentKey AdvantagesKey Disadvantages
Ullmann Coupling 85 - 95%[1]High temperature (often >200 °C), solvent-free options available[1]Copper-basedHigh yield, can be solvent-free ("green")Harsh reaction conditions, limited to symmetrical biphenyls
Suzuki-Miyaura Coupling Moderate to highMild conditions, aqueous solvent systems possiblePalladium catalyst, boronic acids/estersHigh functional group tolerance, commercially available reagents, non-toxic byproductsPotential for catalyst poisoning, cost of palladium
Negishi Coupling Generally highMild conditions, sensitive to air and moisturePalladium or Nickel catalyst, organozinc reagentsHigh reactivity and functional group toleranceMoisture-sensitive organozinc reagents can be difficult to handle
Stille Coupling High (76-99% for some substrates)[2]Mild conditionsPalladium catalyst, organotin reagentsExcellent functional group tolerance, stable organotin reagentsToxicity of organotin compounds is a major drawback
Grignard Reagent-based Moderate to good (70-90% for reagent formation)[3]Anhydrous conditions required, can be exothermicMagnesium, transition metal co-catalystReadily available starting materials, cost-effectiveLow functional group tolerance, can be difficult to initiate

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of each synthetic route, including reaction mechanisms and experimental protocols for the synthesis of dichlorobiphenyls.

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-mediated coupling of two aryl halides.[4] Recent advancements have introduced solvent-free conditions using high-speed ball milling (HSBM), presenting a more environmentally friendly approach.[1]

Reaction Pathway:

Ullmann_Coupling A 2 Ar-X C Ar-Cu-X A->C Oxidative Addition B Cu(0) B->C D Ar-Ar C->D Reductive Elimination E CuX2

Caption: General workflow for the Ullmann coupling reaction.

Experimental Protocol: Synthesis of 2,2'-Dichloro-6,6'-dinitrobiphenyl via Solvent-Free Ullmann Coupling [1]

  • Reactant Preparation: A custom-made copper vial is charged with a copper ball bearing.

  • Reaction Setup: 2,3-Dichloronitrobenzene is added to the vial.

  • Reaction Execution: The vial is subjected to high-speed ball milling. The continuous grinding and mixing facilitate the reaction without the need for a solvent.

  • Work-up and Purification: After the reaction is complete, the product is isolated. Recrystallization from a suitable solvent, such as hot ethanol, is performed to purify the 2,2'-dichloro-6,6'-dinitrobiphenyl. In a reported experiment, this method yielded 88% of the final product.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide.[5] It is favored for its mild reaction conditions and high tolerance for a variety of functional groups.

Reaction Pathway:

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_A Ar-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)Ln-Ar' PdII_A->PdII_B Transmetalation (Ar'-B(OR)2) PdII_B->Pd0 Reductive Elimination Product Biaryl (Ar-Ar') PdII_B->Product ArX Aryl Halide (Ar-X) ArX->PdII_A ArB Arylboronic Acid (Ar'-B(OH)2) ArB->PdII_B Base Base Base->PdII_B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a reaction vessel (e.g., a Schlenk tube), the dichlorinated aryl halide (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) are combined under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution of the base, is added.

  • Reaction Execution: The reaction mixture is heated with vigorous stirring. Reaction temperatures typically range from 80-110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. It is known for its high reactivity and excellent functional group tolerance.

Reaction Pathway:

Negishi_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_A Ar-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)Ln-Ar' PdII_A->PdII_B Transmetalation (Ar'-ZnX) PdII_B->Pd0 Reductive Elimination Product Biaryl (Ar-Ar') PdII_B->Product ArX Aryl Halide (Ar-X) ArX->PdII_A ArZnX Organozinc Reagent (Ar'-ZnX) ArZnX->PdII_B

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: General Procedure for Negishi Coupling

  • Preparation of the Organozinc Reagent: The dichlorophenylzinc halide is typically prepared in situ by the reaction of the corresponding dichlorophenyl halide with activated zinc dust in an anhydrous solvent like THF.

  • Reaction Setup: In a separate flask under an inert atmosphere, the other dichlorinated aryl halide (1.0 equiv) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄) are dissolved in an anhydrous solvent.

  • Reaction Execution: The freshly prepared organozinc reagent is transferred to the solution of the aryl halide and catalyst. The reaction is typically stirred at room temperature or gently heated. Progress is monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide, catalyzed by a palladium complex.[7] A significant advantage of this method is the stability of the organotin reagents to air and moisture. However, the high toxicity of tin compounds is a major concern.[7][8]

Reaction Pathway:

Stille_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_A Ar-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)Ln-Ar' PdII_A->PdII_B Transmetalation (Ar'-SnR3) PdII_B->Pd0 Reductive Elimination Product Biaryl (Ar-Ar') PdII_B->Product ArX Aryl Halide (Ar-X) ArX->PdII_A ArSnR3 Organostannane (Ar'-SnR3) ArSnR3->PdII_B

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling [2]

  • Reaction Setup: The dichlorinated aryl halide (1.0 equiv), the dichlorophenylstannane (1.0-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄) are combined in a flask under an inert atmosphere.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., toluene, THF, or DMF) is added.

  • Reaction Execution: The mixture is heated to the desired temperature, typically between 80-120 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled and may be treated with a fluoride solution to remove tin byproducts. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is performed by column chromatography.

Grignard Reagent-based Synthesis

The synthesis of biphenyls can also be achieved through the coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal complex. While cost-effective, this method is sensitive to functional groups.

Reaction Pathway:

Grignard_Synthesis A Ar-X C Ar-MgX A->C B Mg B->C F Ar-Ar' C->F D Ar'-X D->F E Catalyst (e.g., Ni, Pd) E->F

Caption: General workflow for Grignard reagent-based biphenyl synthesis.

Experimental Protocol: General Procedure for Grignard-based Coupling [3]

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with a dichlorinated aryl halide in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the Grignard reagent. Initiation may require an activating agent like iodine or 1,2-dibromoethane.

  • Coupling Reaction: In a separate flask, the second dichlorinated aryl halide and a catalyst (e.g., a nickel or palladium complex) are dissolved in an anhydrous solvent. The prepared Grignard reagent is then added slowly to this solution.

  • Reaction Execution: The reaction mixture is stirred at an appropriate temperature until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Conclusion

The choice of synthetic route for dichlorobiphenyls is a multifaceted decision that depends on the specific requirements of the synthesis. For high-yield, solvent-free synthesis of symmetrical dichlorobiphenyls, the modern Ullmann coupling is an excellent choice. The Suzuki-Miyaura coupling stands out for its broad functional group tolerance and use of non-toxic reagents, making it a workhorse in both academic and industrial settings. The Negishi and Stille couplings offer high reactivity and are suitable for complex syntheses, though the handling of sensitive organozinc reagents and the toxicity of organotin compounds, respectively, are important considerations. Finally, Grignard reagent-based methods provide a cost-effective, classical approach, albeit with limitations regarding functional group compatibility. By carefully considering these factors, researchers can select the most appropriate method to efficiently and effectively synthesize the desired dichlorobiphenyl targets.

References

Safety Operating Guide

Navigating the Disposal of 3',4'-Dichlorobiphenyl-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe and legal disposal of 3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8), a compound that, due to its chemical structure, requires careful handling as a potential polychlorinated biphenyl (PCB)-related substance.

As a chlorinated biphenyl derivative, this compound is likely to be classified as a hazardous waste and may fall under the stringent regulations of the Toxic Substances Control Act (TSCA) in the United States, which governs the disposal of PCBs.[1][2] Adherence to these regulations is not only a matter of safety but also of legal obligation.

Immediate Safety and Handling Considerations
Quantitative Data Summary

For laboratory purposes, tracking the volume of halogenated waste is crucial for compliance with accumulation limits. Below is a table summarizing key operational data for managing this waste stream.

ParameterGuidelineRationale
Waste Accumulation Limit < 55 gallonsFederal and state regulations often have limits for satellite accumulation areas.
Container Size 1-5 gallonsPractical for laboratory settings and prevents the accumulation of large quantities.
pH Range for Commingling 5.5 - 9.5Avoids dangerous reactions with acidic or basic waste.[5]
Cost Factor ~2x Non-HalogenatedDisposal of halogenated waste is typically more expensive due to incineration requirements.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to ensure safety and compliance with hazardous waste regulations.

Materials:
  • Designated, properly labeled, and sealed hazardous waste container for halogenated organic compounds.[6]

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • Hazardous waste tags.

  • Inert absorbent material for spill cleanup.[7]

Procedure:
  • Waste Segregation:

    • It is critical to segregate halogenated organic waste, such as this compound, from all other waste streams, especially non-halogenated organic waste.[6][8]

    • Do not mix this waste with acids, bases, or oxidizers.[5]

  • Container Management:

    • Use a designated and compatible waste container, typically a polyethylene carboy, that is in good condition and has a secure, tight-fitting lid.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste" and the specific chemical name: "this compound".[7]

    • Keep the waste container closed at all times, except when adding waste.[8]

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

    • Do not exceed the maximum allowable volume for satellite accumulation areas as per your institution's and local regulations.

  • Arranging for Disposal:

    • Once the waste container is nearly full, or if the waste has been stored for a designated time limit (e.g., 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Complete a hazardous waste pickup request form as required by your institution, providing accurate information about the waste composition.

  • Emergency Preparedness:

    • In the event of a spill, immediately alert others in the area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, contain the spill and clean it up using an inert absorbent material.[7]

    • Place the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it along with the other halogenated waste.

    • For large spills, contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 Disposal Process A Generate Waste (this compound) B Segregate as Halogenated Organic Waste A->B Crucial First Step C Collect in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D Secure Storage E Request Waste Pickup (via EHS or Contractor) D->E When Full or Timed Out F Transport to Licensed Hazardous Waste Facility E->F G Final Disposal (e.g., Incineration) F->G Regulatory Compliance

References

Essential Safety and Logistical Information for Handling 3',4'-Dichlorobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3',4'-Dichlorobiphenyl-3-carbaldehyde. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Summary
Hazard ClassificationDescription of Potential Risk
Acute Toxicity Harmful if swallowed or in contact with skin.[1]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4]
Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[1][2][3][4][5]
Carcinogenicity Suspected of causing cancer.[1][6]
Respiratory Sensitization May cause respiratory irritation if inhaled.[2][3][5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][6][7][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational plan is mandatory to minimize exposure and ensure safe handling.

Pre-Operational Checks:
  • Ventilation Verification: Confirm that the chemical fume hood is functioning correctly.

  • PPE Inspection: Thoroughly inspect all Personal Protective Equipment (PPE) for any signs of damage or degradation before use.[5]

  • SDS Review: Although a specific SDS is unavailable, review the SDS for similar compounds like 2,3-Dichlorobenzaldehyde and other dichlorobiphenyls to be aware of potential hazards.[5]

  • Emergency Equipment: Ensure that an emergency shower and eyewash station are accessible and operational.

Required Personal Protective Equipment (PPE):

All personnel handling this compound must use the following PPE. This is considered Category 3 PPE, protecting against irreversible or life-threatening risks.[9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards, and a face shield where splashing is possible.[5][10]To protect against splashes and vapors that can cause severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[11] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[5][12]To prevent skin contact which can cause burns, irritation, and potential sensitization.[1][3]
Body Protection A chemically resistant lab coat or overalls. An apron may be required for larger quantities.[5]To protect the skin from accidental splashes or spills.[5]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter is necessary.[5]To prevent inhalation of vapors which may cause respiratory irritation and other systemic effects.[2][3][5]
Footwear Closed-toe, chemical-resistant safety footwear.[9]To protect feet from spills.
Handling and Dispensing:
  • Controlled Environment: All handling of this compound must occur within a designated and properly functioning chemical fume hood.

  • Dispensing: Carefully dispense the required amount, avoiding splashing or the generation of dust if it is a solid.

  • Avoid Contact: Do not breathe vapors or mist.[5] Avoid all personal contact with the substance.

  • Post-Handling Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water, especially before eating, drinking, or smoking.[2][5]

Storage:
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong alkalis, and strong acids.[1] Protect from direct sunlight, heat, open flames, and other ignition sources.[5]

  • Security: Store in a locked-up area.[1][3]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

Waste Segregation:
  • Solid Waste: Place any contaminated solid waste (e.g., gloves, paper towels, stir bars) into a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Unused Product: Dispose of any unused this compound as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

Spill Management:
  • Evacuation: In case of a spill, evacuate all non-essential personnel from the area.[5]

  • Control: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Ventilation and Decontamination: Ventilate the area and decontaminate the spill site according to your laboratory's standard operating procedures for hazardous materials.

Final Disposal:
  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.

  • Incineration: Due to its chlorinated nature, incineration is the recommended disposal method for this type of compound.[13]

  • Regulatory Compliance: Dispose of all waste in strict accordance with all local, state, and federal regulations.[1][4]

Workflow for Safe Handling of this compound

prep_sds Review SDS for Similar Compounds prep_ppe Inspect & Don Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh/Dispense in Fume Hood prep_hood->handle_weigh Proceed if Safe handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon disp_segregate Segregate Hazardous Waste handle_exp->disp_segregate cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_store Store in Tightly Sealed Container cleanup_wash->cleanup_store disp_label Label Waste Container disp_segregate->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.